Product packaging for 2-Chloro-8-iodoquinoxaline(Cat. No.:)

2-Chloro-8-iodoquinoxaline

Cat. No.: B15291469
M. Wt: 290.49 g/mol
InChI Key: GPBROIPCXGUUBQ-UHFFFAOYSA-N
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Description

2-Chloro-8-iodoquinoxaline (CAS 2203432-90-8) is a high-value, bifunctional haloquinoxaline building block designed for advanced chemical synthesis and medicinal chemistry research. Its molecular structure incorporates two distinct halogen substituents—chlorine and iodine—that exhibit differential reactivity, making this compound an exceptionally versatile intermediate for transition metal-catalyzed cross-coupling reactions. Researchers extensively utilize this scaffold in Suzuki, Sonogashira, and Heck couplings to construct complex molecular architectures, particularly for synthesizing novel quinoxaline-based derivatives with potential biological activity . The quinoxaline core is a privileged structure in drug discovery, and derivatives built from haloquinoxalines like this compound have demonstrated a broad spectrum of pharmacological properties in scientific literature, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities . Recent advances highlight the application of chloroquinoxaline intermediates in the synthesis of compounds evaluated as histone deacetylase (HDAC) inhibitors for cancer research and in the development of novel scaffolds investigated for their activity against respiratory pathogens, including SARS-CoV-2 . The strategic halogen placement allows for sequential and selective functionalization, enabling researchers to efficiently generate diverse compound libraries for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClIN2 B15291469 2-Chloro-8-iodoquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4ClIN2

Molecular Weight

290.49 g/mol

IUPAC Name

2-chloro-8-iodoquinoxaline

InChI

InChI=1S/C8H4ClIN2/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H

InChI Key

GPBROIPCXGUUBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N=C2C(=C1)I)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-8-iodoquinoxaline and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for the specific compound 2-Chloro-8-iodoquinoxaline is limited in publicly available literature. This guide provides a comprehensive overview of its expected chemical properties, synthesis, and reactivity by leveraging data from closely related structural analogs, primarily other halogenated quinoxalines.

Core Chemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound and its close analogs. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyThis compound (Predicted/Analog-Based)2-Chloro-7-iodoquinoxaline[1]2-Chloroquinoxaline[2]
Molecular Formula C₈H₄ClIN₂C₈H₄ClIN₂C₈H₅ClN₂
Molecular Weight 290.49 g/mol 290.49 g/mol 164.59 g/mol
Melting Point Data not availableData not available47-49 °C
Boiling Point Data not availableData not available268 °C
Solubility Likely soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons.Data not availableData not available
Appearance Expected to be a solid at room temperature.Data not availableOff-white to light yellow crystalline solid.
LogP Predicted to be > 32.892.2

Synthesis of Halogenated Quinoxalines: A Representative Protocol

The synthesis of this compound is expected to follow a multi-step pathway common for halogenated quinoxalines, involving the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by halogenation. Below is a representative experimental protocol based on the synthesis of related compounds.

General Experimental Workflow for the Synthesis of a Dihalogenated Quinoxaline

G cluster_0 Step 1: Quinoxaline Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Iodination A Substituted o-phenylenediamine C Condensation Reaction (e.g., in ethanol/acetic acid) A->C B 1,2-Dicarbonyl Compound (e.g., glyoxal) B->C D Substituted Quinoxaline C->D E Substituted Quinoxaline G Chlorination Reaction E->G F Chlorinating Agent (e.g., POCl₃) F->G H Chloro-substituted Quinoxaline G->H I Chloro-substituted Quinoxaline K Electrophilic Aromatic Substitution I->K J Iodinating Agent (e.g., N-iodosuccinimide) J->K L This compound K->L

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology

Step 1: Synthesis of 8-Iodoquinoxalin-2(1H)-one

  • Starting Materials: 3-Iodo-1,2-phenylenediamine and ethyl glyoxalate.

  • Procedure:

    • Dissolve 3-Iodo-1,2-phenylenediamine in a suitable solvent such as ethanol.

    • Add ethyl glyoxalate dropwise to the solution at room temperature.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield 8-iodoquinoxalin-2(1H)-one.

Step 2: Chlorination to yield this compound

  • Starting Material: 8-Iodoquinoxalin-2(1H)-one.

  • Reagent: Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 8-Iodoquinoxalin-2(1H)-one in an excess of phosphorus oxychloride.

    • Optionally, a catalytic amount of dimethylformamide (DMF) can be added.

    • Heat the mixture to reflux and maintain for 2-3 hours.

    • Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

    • Collect the crude product by filtration, wash thoroughly with water, and dry.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Reactivity and Potential Applications in Drug Development

The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of chloro and iodo substituents on the this compound ring system offers several avenues for further chemical modification and imparts specific electronic properties that can influence its biological activity.

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The iodine atom at the 8-position can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecules.

Role in Cancer Drug Development: The PI3K/AKT/mTOR Signaling Pathway

Derivatives of chloro-substituted quinoxalines have shown promise as anti-cancer agents. For instance, a related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exhibit significant cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[3][4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_AKT_mTOR_Pathway cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoxaline Quinoxaline Derivative (e.g., this compound analog) Quinoxaline->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a quinoxaline derivative.

The inhibition of this pathway by quinoxaline derivatives can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[3][4] This makes this compound and its derivatives attractive candidates for further investigation and development as potential anti-cancer therapeutics. The presence of the iodine atom also opens up the possibility of developing radiolabeled analogs for use in medical imaging or targeted radiotherapy.

References

An In-depth Technical Guide to Chloro-Iodo-Quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known biological activities of chloro-iodo-substituted quinoxalines. While the specific isomer 2-Chloro-8-iodoquinoxaline is not readily documented in commercially available databases, this paper will focus on the closely related and well-characterized isomers, 2-Chloro-7-iodoquinoxaline and 2-Chloro-6-iodoquinoxaline, to provide a representative understanding of this class of compounds.

Molecular Structure and Identification

The core of these compounds is a quinoxaline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyrazine ring. The specific isomers discussed herein are substituted with a chlorine atom at the 2-position and an iodine atom at either the 6- or 7-position. These substitutions significantly influence the electronic properties and reactivity of the molecule.

A summary of key molecular identifiers for these representative compounds is presented in Table 1.

Property2-Chloro-7-iodoquinoxaline2-Chloro-6-iodoquinoxaline
Molecular Formula C₈H₄ClIN₂C₈H₄ClIN₂
Molecular Weight 290.49 g/mol 290.49 g/mol
IUPAC Name 2-chloro-7-iodoquinoxaline2-chloro-6-iodoquinoxaline
SMILES C1=CC2=NC=C(N=C2C=C1I)ClC1=CC2=NC(=CN=C2C=C1I)Cl
InChI Key KSPJCNNSOPKPDJ-UHFFFAOYSA-NNot readily available

Experimental Protocols: Synthesis of Chloro-Iodo-Quinoxalines

The synthesis of chloro-iodo-quinoxalines typically involves a multi-step process. A general workflow for the synthesis of a chloro-iodo-quinoxaline isomer is outlined below. This protocol is a representative example based on common organic synthesis methodologies.

Diagram: General Synthesis Workflow

G cluster_start Starting Material cluster_chlorination Step 1: Chlorination cluster_intermediate1 Intermediate cluster_iodination Step 2: Iodination cluster_product Final Product start Quinoxaline chlorination React with POCl₃ start->chlorination intermediate1 2-Chloroquinoxaline chlorination->intermediate1 iodination React with NIS in H₂SO₄/CH₃CN intermediate1->iodination product 2-Chloro-iodo-quinoxaline Isomer iodination->product

Caption: A generalized two-step synthesis of a chloro-iodo-quinoxaline isomer.

Methodology

Step 1: Chlorination of Quinoxaline

  • To a solution of quinoxaline in a suitable solvent (e.g., N,N-dimethylformamide), add phosphorus oxychloride (POCl₃) dropwise at 0°C.

  • After the addition is complete, the reaction mixture is heated to approximately 80°C and stirred for several hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-chloroquinoxaline.

Step 2: Iodination of 2-Chloroquinoxaline

  • The 2-chloroquinoxaline is dissolved in a mixture of sulfuric acid and acetonitrile.

  • N-iodosuccinimide (NIS) is added portion-wise to the solution at a controlled temperature (e.g., 0-5°C).

  • The reaction mixture is stirred for a specified period, with progress monitored by TLC.

  • After the reaction is complete, the mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 2-chloro-iodo-quinoxaline isomer.

Reactivity and Potential Applications

The presence of both chloro and iodo substituents on the quinoxaline ring provides multiple sites for further chemical modification, making these compounds valuable intermediates in organic synthesis. The carbon-chlorine and carbon-iodine bonds can undergo various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of functional groups.

Diagram: Reactivity Pathways

G cluster_starting Core Structure cluster_reactions Cross-Coupling Reactions cluster_products Diverse Derivatives start 2-Chloro-iodo-quinoxaline suzuki Suzuki Coupling (Boronic Acids/Esters) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald aryl Aryl/Heteroaryl Substituted suzuki->aryl alkynyl Alkynyl Substituted sonogashira->alkynyl amino Amino Substituted buchwald->amino

Caption: Potential cross-coupling reactions for derivatization.

Biological Activity and Drug Development

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological profile of chloro-iodo-quinoxalines is an active area of research.

Derivatives of quinoxaline have been investigated for their potential in targeting various signaling pathways implicated in diseases such as cancer. For instance, a related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exert cytotoxicity on colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. While direct evidence for the biological activity of this compound is not available, the quinoxaline scaffold is a promising starting point for the design of novel therapeutic agents.

Conclusion

This technical guide has provided an overview of the molecular structure, synthesis, and potential applications of chloro-iodo-quinoxalines, with a focus on readily available isomers due to the limited information on this compound. The versatile reactivity of these compounds makes them valuable building blocks in medicinal chemistry and materials science. Further research into the biological activities of specific isomers is warranted to explore their full therapeutic potential.

An In-depth Technical Guide to the Synthesis of 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 2-chloro-8-iodoquinoxaline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The described methodology is based on established chemical transformations and offers a step-by-step approach for the preparation of this target molecule. This document includes detailed experimental protocols, quantitative data organized for clarity, and logical diagrams to illustrate the synthesis workflow.

Synthetic Strategy Overview

The most plausible and efficient synthetic route to this compound involves a two-step sequence commencing with a substituted o-phenylenediamine. This strategy, outlined below, leverages a condensation reaction to construct the quinoxaline core, followed by a chlorination step to install the final halogen substituent.

The proposed synthesis pathway is as follows:

  • Step 1: Synthesis of 8-iodoquinoxalin-2(1H)-one. This key intermediate is prepared via the condensation of 3-iodo-1,2-phenylenediamine with an appropriate C2-building block, such as glyoxylic acid or its derivatives.

  • Step 2: Synthesis of this compound. The target compound is obtained by the chlorination of 8-iodoquinoxalin-2(1H)-one using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).

This approach is advantageous as it allows for the early introduction of the iodine atom at the desired position on the benzene ring, followed by the construction and subsequent functionalization of the pyrazinone ring.

Experimental Protocols

Step 1: Synthesis of 8-iodoquinoxalin-2(1H)-one

The synthesis of the quinoxalinone ring system is a well-established transformation. The condensation of an o-phenylenediamine with an α-keto acid or its equivalent provides a direct route to the desired heterocyclic core.

Reaction:

Step_1_Synthesis_of_8_iodoquinoxalin_2_1H_one cluster_reactants Reactants cluster_product Product 3_iodo_1_2_phenylenediamine 3-iodo-1,2-phenylenediamine reaction_center + 3_iodo_1_2_phenylenediamine->reaction_center glyoxylic_acid Glyoxylic Acid glyoxylic_acid->reaction_center 8_iodoquinoxalin_2_1H_one 8-iodoquinoxalin-2(1H)-one reaction_center->8_iodoquinoxalin_2_1H_one Condensation (e.g., in water or ethanol)

Caption: Synthesis of 8-iodoquinoxalin-2(1H)-one.

Detailed Protocol:

A general procedure for the condensation of o-phenylenediamines with glyoxylic acid is as follows. Specific optimization for 3-iodo-1,2-phenylenediamine may be required to maximize yield.

  • In a round-bottom flask, dissolve 3-iodo-1,2-phenylenediamine (1.0 eq.) in a suitable solvent such as water or ethanol.

  • To this solution, add glyoxylic acid (1.0-1.2 eq.).

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford pure 8-iodoquinoxalin-2(1H)-one.

Quantitative Data (Representative):

ParameterValue
Reactant Ratio1:1.1 (3-iodo-1,2-phenylenediamine : Glyoxylic Acid)
SolventEthanol
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time4-8 hours
Yield75-85% (Estimated based on similar reactions)
Step 2: Synthesis of this compound

The conversion of the lactam functionality in 8-iodoquinoxalin-2(1H)-one to the corresponding chloride is a crucial step to yield the final product. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation.

Reaction:

Step_2_Synthesis_of_2_chloro_8_iodoquinoxaline cluster_reactant Reactant cluster_product Product 8_iodoquinoxalin_2_1H_one 8-iodoquinoxalin-2(1H)-one reaction_center + 8_iodoquinoxalin_2_1H_one->reaction_center 2_chloro_8_iodoquinoxaline This compound reaction_center->2_chloro_8_iodoquinoxaline Chlorination (Reflux) POCl3 POCl₃ POCl3->reaction_center

Caption: Synthesis of this compound.

Detailed Protocol:

The following is a general procedure for the chlorination of quinoxalinones. It is important to perform this reaction under anhydrous conditions as POCl₃ reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, a mixture of 8-iodoquinoxalin-2(1H)-one (1.0 eq.) and phosphorus oxychloride (POCl₃, 5-10 eq.) is prepared. A co-solvent such as toluene or N,N-dimethylformamide (DMF) can be used, although the reaction can also be run neat in excess POCl₃.

  • The reaction mixture is heated to reflux (the boiling point of POCl₃ is 105.8 °C) for several hours. The progress of the reaction should be monitored by TLC.

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Quantitative Data (Representative):

ParameterValue
Reactant Ratio1:8 (8-iodoquinoxalin-2(1H)-one : POCl₃)
Reaction TemperatureReflux (approx. 106 °C)
Reaction Time2-6 hours
Yield80-90% (Estimated based on similar reactions)

Logical Workflow Diagram

The overall synthesis can be visualized as a linear progression from commercially available or readily synthesized starting materials to the final product.

Synthesis_Workflow Start Starting Materials (3-iodo-1,2-phenylenediamine, Glyoxylic Acid, POCl₃) Step1 Step 1: Condensation Synthesis of 8-iodoquinoxalin-2(1H)-one Start->Step1 Intermediate Intermediate (8-iodoquinoxalin-2(1H)-one) Step1->Intermediate Step2 Step 2: Chlorination Synthesis of this compound Intermediate->Step2 Product Final Product (this compound) Step2->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: Overall workflow for the synthesis of this compound.

Characterization Data (Predicted)

Upon successful synthesis, the structure and purity of this compound and its intermediate would be confirmed using standard analytical techniques.

8-iodoquinoxalin-2(1H)-one:

  • ¹H NMR: Expect signals in the aromatic region corresponding to the protons on the quinoxaline ring system. The proton at the 3-position will likely appear as a singlet, and the protons on the iodinated benzene ring will show a characteristic splitting pattern. The NH proton will appear as a broad singlet.

  • ¹³C NMR: Expect signals for the carbonyl carbon (C2), the C3 carbon, and the carbons of the aromatic rings.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₈H₅IN₂O should be observed.

This compound:

  • ¹H NMR: Similar to the precursor, but without the NH proton signal. The chemical shifts of the aromatic protons will be influenced by the presence of the chloro group.

  • ¹³C NMR: The signal for the C2 carbon will be shifted compared to the precursor due to the change from a carbonyl to a chloro-substituted carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₈H₄ClIN₂ should be observed, with the characteristic isotopic pattern for a molecule containing one chlorine atom.

Safety Considerations

  • 3-iodo-1,2-phenylenediamine: Handle with care as aromatic amines can be toxic and are potential sensitizers.

  • Glyoxylic Acid: Corrosive. Avoid contact with skin and eyes.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment should be worn at all times.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available resources.

Spectroscopic and Spectrometric Characterization of 2-Chloro-8-iodoquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic and spectrometric characteristics of 2-Chloro-8-iodoquinoxaline. In the absence of comprehensive published experimental data for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. These predictions are based on established principles of spectroscopy and spectrometry, and by analogy with structurally related compounds. Furthermore, this guide outlines detailed experimental protocols for the synthesis and subsequent spectroscopic and spectrometric analysis of this compound, offering a foundational methodology for researchers.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for this compound. These predictions are intended to serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.6 - 8.8s-H-3
8.0 - 8.2d7.5 - 8.5H-5
7.8 - 8.0d7.0 - 8.0H-7
7.4 - 7.6t7.5 - 8.5H-6

Note: Predicted values are for a standard NMR solvent such as CDCl₃. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the nitrogen atoms in the quinoxaline ring.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
150 - 155C-2
145 - 150C-8a
142 - 146C-3
140 - 144C-4a
138 - 142C-7
130 - 135C-5
128 - 132C-6
95 - 105C-8

Note: The carbon atom bearing the iodine (C-8) is expected to have a significantly lower chemical shift due to the heavy atom effect.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100WeakAromatic C-H stretch
1600 - 1650MediumC=N stretch
1450 - 1550StrongAromatic C=C stretch
1000 - 1100StrongC-Cl stretch
500 - 600MediumC-I stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
290/292100 / 33[M]⁺ / [M+2]⁺
255Moderate[M-Cl]⁺
163Moderate[M-I]⁺
128High[M-Cl-I]⁺

Note: The molecular ion peak is expected to show a characteristic isotopic pattern for a compound containing one chlorine atom (M and M+2 in a roughly 3:1 ratio). Fragmentation is predicted to involve the loss of the halogen atoms.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic/spectrometric characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from known procedures for the synthesis of halogenated quinoxalines. A potential method involves the condensation of a diaminobenzene precursor followed by chlorination.

Materials:

  • 3-Iodo-1,2-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of 8-Iodoquinoxalin-2(1H)-one: To a solution of 3-iodo-1,2-phenylenediamine in a suitable solvent (e.g., ethanol), an aqueous solution of glyoxal is added dropwise with stirring. The reaction mixture is then heated at reflux for several hours. After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried to yield 8-iodoquinoxalin-2(1H)-one.

  • Chlorination: 8-Iodoquinoxalin-2(1H)-one is treated with an excess of phosphorus oxychloride, often with a catalytic amount of DMF. The mixture is heated under reflux for a few hours.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The aqueous solution is neutralized with sodium bicarbonate. The product is then extracted with dichloromethane. The organic layers are combined, washed with brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic and Spectrometric Analysis

2.2.1. NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

2.2.2. IR Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is employed.

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

2.2.3. Mass Spectrometry

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for this type of compound.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu). The ionization energy is typically set at 70 eV.

Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic & Spectrometric Characterization cluster_data_analysis Data Analysis & Confirmation s1 Starting Materials: 3-Iodo-1,2-phenylenediamine Glyoxal s2 Condensation s1->s2 s3 8-Iodoquinoxalin-2(1H)-one s2->s3 s4 Chlorination (POCl3) s3->s4 s5 Crude this compound s4->s5 s6 Purification (Column Chromatography) s5->s6 s7 Pure this compound s6->s7 c1 ¹H NMR s7->c1 Analyze Structure c2 ¹³C NMR s7->c2 Analyze Carbon Skeleton c3 IR Spectroscopy s7->c3 Identify Functional Groups c4 Mass Spectrometry s7->c4 Determine Molecular Weight & Fragmentation d1 Compare with Predicted Data c1->d1 c2->d1 c3->d1 c4->d1 d2 Structure Elucidation & Confirmation d1->d2

Caption: Workflow for the synthesis and characterization of this compound.

An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Quinoxalines and their Biological Significance

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory activities.[1][2][3][4][5] The biological activity of quinoxaline derivatives is often modulated by the nature and position of substituents on the quinoxaline ring. Halogen atoms, in particular, are known to significantly influence the physicochemical properties and biological potency of these molecules.

This guide focuses on the hypothetical biological activity of 2-Chloro-8-iodoquinoxaline, a derivative bearing two different halogen substituents at key positions. The presence of a chlorine atom at the 2-position and an iodine atom at the 8-position suggests the potential for unique biological activities, warranting further investigation.

Potential Biological Activities

Based on the known activities of related chloro- and iodo-substituted quinoxalines and quinolines, this compound may exhibit the following biological activities:

Anticancer Activity

Quinoxaline derivatives are well-documented as potent anticancer agents.[1][6][7][8] The introduction of a chlorine atom has been shown to enhance the cytotoxic effects of some quinoxaline compounds.[6] It is plausible that this compound could exert anticancer effects through various mechanisms, including:

  • Inhibition of Protein Kinases: Quinoxalines can act as ATP-competitive inhibitors of several protein kinases involved in cancer cell proliferation and survival, such as VEGFR, PDGFR, Src, and c-Met.[4]

  • Induction of Apoptosis: Many quinoxaline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through the modulation of key signaling pathways.[8][9]

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoxaline-based compounds can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.

  • PARP Inhibition: Certain quinoxaline derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making them potential candidates for combination therapy with DNA-damaging agents.[10]

Antimicrobial Activity

Halogenated quinoxalines have demonstrated significant activity against a broad spectrum of bacteria and fungi.[2][11][12][13] The chloro and iodo substituents on the quinoxaline ring of the target compound could contribute to its antimicrobial potential. The proposed mechanisms of antimicrobial action include:

  • Inhibition of DNA Gyrase: Quinoxalines can inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the halogenated quinoxaline may allow it to intercalate into and disrupt the bacterial cell membrane.

  • Enzyme Inhibition: The compound may inhibit other essential bacterial or fungal enzymes.

Enzyme Inhibitory Activity

Beyond anticancer and antimicrobial targets, quinoxaline derivatives have been shown to inhibit various other enzymes. For instance, some quinoxaline antibiotics are known to inhibit restriction enzymes.[14] Additionally, related 8-hydroxyquinoline derivatives are inhibitors of 2-oxoglutarate oxygenases.[15] Therefore, this compound could be a candidate for screening against a variety of enzymatic targets.

Postulated Synthesis

While a specific synthesis for this compound has not been reported, a potential synthetic route can be proposed based on established quinoxaline synthesis methodologies. A common method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]

A plausible synthetic pathway for this compound is outlined below:

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 3-Iodo-1,2-phenylenediamine 3-Iodo-1,2-phenylenediamine 8-Iodoquinoxalin-2(1H)-one 8-Iodoquinoxalin-2(1H)-one 3-Iodo-1,2-phenylenediamine->8-Iodoquinoxalin-2(1H)-one Condensation Glyoxylic acid Glyoxylic acid Glyoxylic acid->8-Iodoquinoxalin-2(1H)-one This compound This compound 8-Iodoquinoxalin-2(1H)-one->this compound Chlorination (e.g., POCl3) G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination G cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction cluster_dna DNA Interaction This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits PDGFR PDGFR This compound->PDGFR Inhibits Src Src This compound->Src Inhibits Caspase Activation Caspase Activation This compound->Caspase Activation Induces Bcl-2 Downregulation Bcl-2 Downregulation This compound->Bcl-2 Downregulation Induces DNA Intercalation DNA Intercalation This compound->DNA Intercalation May cause Topoisomerase Inhibition Topoisomerase Inhibition This compound->Topoisomerase Inhibition May cause

References

An In-depth Technical Guide to 2-Chloro-8-Substituted Quinoxaline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-chloro-8-substituted quinoxaline derivatives and their analogs. While specific data on 2-chloro-8-iodoquinoxaline is limited in publicly available scientific literature, this document consolidates current knowledge on analogous compounds, offering valuable insights for researchers in medicinal chemistry and drug discovery. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2]

Synthesis of the Quinoxaline Core

The most common and versatile method for synthesizing the quinoxaline ring system is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] This reaction can be catalyzed by various acids or metal catalysts and can often be performed under mild conditions.[3][4]

Experimental Protocol: General Synthesis of a 2,3-Disubstituted Quinoxaline

  • Reaction Setup: To a solution of an appropriate ortho-phenylenediamine (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add a 1,2-dicarbonyl compound (1.0 mmol).

  • Catalyst Addition: If required, add a catalytic amount of an acid (e.g., a few drops of acetic acid) or a solid-supported catalyst.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired quinoxaline derivative.

Synthesis of 2-Chloro-8-Substituted Quinoxaline Analogs

The introduction of substituents at specific positions of the quinoxaline ring is crucial for modulating the biological activity of the resulting derivatives. A plausible synthetic route to 2-chloro-8-substituted quinoxalines can be envisioned starting from a substituted ortho-phenylenediamine.

Proposed Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Synthesis cluster_2 Intermediate & Product 3-Iodo-1,2-phenylenediamine 3-Iodo-1,2-phenylenediamine Cyclization Cyclization 3-Iodo-1,2-phenylenediamine->Cyclization Oxalyl_chloride Oxalyl chloride / POCl3 Chlorination Chlorination 2,3-Dichloro-8-iodoquinoxaline 2,3-Dichloro-8-iodoquinoxaline Chlorination->2,3-Dichloro-8-iodoquinoxaline 8-Iodoquinoxalin-2,3-dione 8-Iodoquinoxalin-2,3-dione 8-Iodoquinoxalin-2,3-dione->Chlorination Target_Analog 2-Chloro-8-iodo-3-substituted-quinoxaline (Target Analog) 2,3-Dichloro-8-iodoquinoxaline->Target_Analog Nucleophilic Substitution

Caption: Proposed synthesis of this compound analogs.

Biological Activity of Quinoxaline Derivatives

Quinoxaline derivatives have been extensively studied and have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][5][6][7] The specific activity is often dependent on the nature and position of the substituents on the quinoxaline ring.

Anticancer Activity:

Numerous quinoxaline derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines.[6][8] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxalineMCF-7 (Breast)Not specified as IC50, but showed significant activity[9]
7-bromo-2-[2-(4-methoxy-benzylidene) hydrazinyl]thiazolo[5,4-b]quinoxalineMCF-7 (Breast)Not specified as IC50, but showed significant activity[9]
7-bromo-1,2,3,4-tetrahydropyrazino[2,3- blquinoxalineMCF-7 (Breast)Not specified as IC50, but showed significant activity[9]

Antimicrobial Activity:

The quinoxaline scaffold is also a key component in several antimicrobial agents.[6][10] These compounds can exhibit activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

CompoundMicroorganismZone of Inhibition (mm) or MIC (µg/mL)Reference
Tetrazolo[1,5-a]quinoxaline derivativesS. aureus, E. coliHigh degrees of inhibition reported[6]
6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxalineS. aureus, B. subtilis, E. faecalisDual anticancer and antimicrobial effects noted[9]
7-bromo-2-[2-(4-methoxy-benzylidene) hydrazinyl]thiazolo[5,4-b]quinoxalineS. aureus, B. subtilis, E. faecalisDual anticancer and antimicrobial effects noted[9]

Structure-Activity Relationships (SAR)

The biological activity of quinoxaline derivatives is highly influenced by the substituents on the aromatic ring and the pyrazine ring. For anticancer activity, the introduction of halogen atoms, particularly chlorine and bromine, at various positions has been shown to enhance cytotoxicity.[9] Furthermore, the incorporation of other heterocyclic rings fused to the quinoxaline core can significantly impact the biological profile. For antimicrobial activity, the presence of electron-withdrawing groups on the benzene ring can increase the potency.[10]

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-2,3-dichloroquinoxaline

This protocol is adapted from the synthesis of similar dihaloquinoxalines and serves as a representative example.

  • Starting Material: Begin with 4-bromo-1,2-phenylenediamine.

  • Cyclization: React 4-bromo-1,2-phenylenediamine with oxalyl chloride in a suitable solvent like tetrahydrofuran (THF) to form 6-bromoquinoxaline-2,3-dione.

  • Chlorination: Treat the resulting dione with a chlorinating agent such as phosphorus oxychloride (POCl₃) with a catalytic amount of dimethylformamide (DMF) and heat the mixture to reflux.

  • Work-up: After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield 6-bromo-2,3-dichloroquinoxaline.

Protocol 2: Nucleophilic Substitution on a Dichloroquinoxaline

  • Reaction Setup: Dissolve 6-bromo-2,3-dichloroquinoxaline (1.0 mmol) in a solvent such as ethanol or acetonitrile.

  • Nucleophile Addition: Add the desired nucleophile (e.g., an amine or a thiol, 1.0-1.2 mmol) and a base such as triethylamine or potassium carbonate.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography.

Visualizations

Hypothetical Signaling Pathway Modulation by a Quinoxaline Derivative:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Quinoxaline_Derivative Quinoxaline Derivative Quinoxaline_Derivative->Kinase1 Inhibition

Caption: Inhibition of a kinase signaling pathway by a quinoxaline derivative..

References

An In-depth Technical Guide to 2-Chloroquinoxaline (CAS 1448-87-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Chloroquinoxaline (CAS 1448-87-9). It is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its physicochemical characteristics, synthesis protocols, and biological activities, with a focus on its potential as an antimicrobial and anticancer agent. Experimental methodologies for key assays are provided, and relevant signaling pathways and workflows are visualized. All quantitative data is summarized in structured tables for ease of reference.

Chemical and Physical Properties

2-Chloroquinoxaline, with the empirical formula C₈H₅ClN₂, is a chlorinated heterocyclic compound.[1][2][3][4] It presents as a white to light gray or yellow crystalline powder.[5][6] A comprehensive summary of its physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Chloroquinoxaline

PropertyValueReference(s)
CAS Number 1448-87-9[3][5]
Molecular Formula C₈H₅ClN₂[1][2][3][4]
Molecular Weight 164.59 g/mol [1][4]
Melting Point 47-50 °C[2][5]
Boiling Point 100 °C at 1.4 mmHg[2][5]
Appearance White to light gray/yellow crystalline powder[5][6]
Assay ≥98%[2]
InChI 1S/C8H5ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H[2]
InChI Key BYHVGQHIAFURIL-UHFFFAOYSA-N[2]
SMILES Clc1cnc2ccccc2n1[2]

Spectral Data

The structural identification of 2-Chloroquinoxaline is supported by various spectroscopic techniques. A summary of key spectral data is provided in Table 2.

Table 2: Spectral Data of 2-Chloroquinoxaline

TechniqueDataReference(s)
¹H NMR (CDCl₃) δ 8.78 (s, 1H), 8.07–7.75 (m, 4H)[7]
¹³C NMR (CDCl₃) δ 147.3, 144.9, 141.9, 140.9, 131.1, 130.1, 129.3, 128.5[8]
Mass Spectrometry (GC-MS) m/z top peak: 129, m/z 2nd highest: 164, m/z 3rd highest: 102[8]
Infrared (IR) Spectroscopy (KBr Pellet) Characteristic peaks for aromatic C-H, C=N, and C-Cl bonds. Aromatic C-H stretch: ~3100-3000 cm⁻¹, C=C and C=N stretch: ~1600-1400 cm⁻¹, C-Cl stretch: ~850-550 cm⁻¹[8][9][10]
UV-Vis Spectroscopy Spectra available in databases[8]

Synthesis of 2-Chloroquinoxaline

2-Chloroquinoxaline is commonly synthesized from 2-hydroxyquinoxaline. The general procedure involves refluxing 2-hydroxyquinoxaline with phosphorus oxychloride (POCl₃).[11]

Experimental Protocol: Synthesis from 2-Hydroxyquinoxaline

Materials:

  • 2-Hydroxyquinoxaline

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Toluene (optional, as solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 2-hydroxyquinoxaline (1 equivalent).

  • Carefully add phosphorus oxychloride (2-3 equivalents). The reaction can be performed neat or in an anhydrous solvent like toluene.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with constant stirring. This step should be performed in a fume hood as it is highly exothermic and releases HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-chloroquinoxaline.[11]

G 2-Hydroxyquinoxaline 2-Hydroxyquinoxaline Reaction Mixture Reaction Mixture 2-Hydroxyquinoxaline->Reaction Mixture + POCl₃ (reflux) Quenching Quenching Reaction Mixture->Quenching Pour onto ice Neutralization Neutralization Quenching->Neutralization + NaHCO₃ (aq) Extraction Extraction Neutralization->Extraction + Dichloromethane Drying Drying Extraction->Drying Dry over Na₂SO₄ Purification Purification Drying->Purification Solvent removal 2-Chloroquinoxaline 2-Chloroquinoxaline Purification->2-Chloroquinoxaline Recrystallization/ Chromatography

Diagram 1: Synthesis Workflow of 2-Chloroquinoxaline

Biological Activity and Applications

2-Chloroquinoxaline serves as a crucial intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise as anticancer and antimicrobial agents.

Anticancer Activity

Quinoxaline derivatives are being investigated for their potential as anticancer agents. The proposed mechanism of action for some of these compounds is the inhibition of topoisomerase II, an enzyme essential for DNA replication.

Table 3: Anticancer Activity of 2-Chloroquinoxaline Derivatives

Cell LineCompound TypeIC₅₀Reference(s)
HCT-116 (Colon Cancer)Chloroquinoxaline sulfonamideNot specified for parentNot specified
MCF-7 (Breast Cancer)Chloroquinoxaline sulfonamideNot specified for parentNot specified

Note: Specific IC₅₀ values for 2-chloroquinoxaline itself were not found in the provided search results. The data often pertains to its derivatives.

G cluster_cell Cancer Cell 2-Chloroquinoxaline_Derivative 2-Chloroquinoxaline Derivative Topoisomerase_II Topoisomerase II 2-Chloroquinoxaline_Derivative->Topoisomerase_II Inhibits DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication Blocks Apoptosis Apoptosis DNA_Replication->Apoptosis Induces

Diagram 2: Proposed Anticancer Mechanism of Action
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.[12][13][14]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • 2-Chloroquinoxaline or its derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G Seed_Cells Seed cells in 96-well plate Add_Compound Add test compound at various concentrations Seed_Cells->Add_Compound Incubate_1 Incubate for 24-72 hours Add_Compound->Incubate_1 Add_MTT Add MTT solution Incubate_1->Add_MTT Incubate_2 Incubate for 2-4 hours Add_MTT->Incubate_2 Solubilize Add solubilization solution Incubate_2->Solubilize Read_Absorbance Measure absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Read_Absorbance->Calculate_IC50 G Prepare_Reaction_Mix Prepare reaction mix (kDNA, buffer, ATP) Add_Compound Add test compound Prepare_Reaction_Mix->Add_Compound Add_Enzyme Add Topoisomerase II Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop reaction with stop buffer Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and visualize gel Gel_Electrophoresis->Visualize Analyze Analyze inhibition of decatenation Visualize->Analyze

References

Technical Guide: Physicochemical Profile of 2-Chloro-iodoquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

The structural and chemical identity of halogenated quinoxalines is fundamental to their application in medicinal chemistry and materials science. The positioning of chloro and iodo substituents on the quinoxaline core significantly influences the molecule's electronic properties, steric hindrance, and potential for further chemical modification.

Quantitative Data Summary

The following table summarizes the key physicochemical descriptors for 2-Chloro-7-iodoquinoxaline. These values are crucial for predicting the compound's behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C₈H₄ClIN₂
Molecular Weight 290.49 g/mol [1]
IUPAC Name 2-chloro-7-iodoquinoxaline[1]
Canonical SMILES C1=CC2=NC=C(N=C2C=C1I)Cl[1]
InChI InChI=1S/C8H4ClIN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H[1]
Polar Surface Area 25.78 Ų

Note: Data sourced from a commercial supplier for 2-Chloro-7-iodoquinoxaline.[1]

Experimental Protocols

Detailed experimental procedures are essential for the replication of results and the validation of data. The following sections outline the general methodologies for the synthesis and characterization of chloro-iodo-substituted quinoxalines.

Synthesis of 2-Chloro-7-iodoquinoxaline

A common synthetic route to 2-Chloro-7-iodoquinoxaline involves a two-step process of sequential halogenation starting from quinoxaline.[1]

  • Chlorination: The first step is the chlorination of the quinoxaline core at the 2-position. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Iodination: Following the successful chlorination, the next step is the regioselective iodination at the 7-position. This is an electrophilic aromatic substitution reaction, which can be carried out using iodine monochloride (ICl) in a suitable solvent like dichloromethane.[1]

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of solid organic compounds.

  • Melting Point: The melting point is determined using a calibrated melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

  • Solubility: The solubility of the compound is assessed by adding a small, weighed amount of the solid to a known volume of a specific solvent at a given temperature. The mixture is agitated, and the process is repeated until no more solid dissolves, allowing for the determination of solubility in units such as mg/mL.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent. The chemical shifts, coupling constants, and integration values provide detailed information about the molecular structure. For 2-Chloro-7-iodoquinoxaline, aromatic protons are expected to resonate in the downfield region of the ¹H NMR spectrum.[1]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Logical Workflow Visualization

The following diagram illustrates the synthetic pathway for 2-Chloro-7-iodoquinoxaline, providing a clear visual representation of the chemical transformations involved.

Synthesis_Workflow Quinoxaline Quinoxaline Intermediate 2-Chloroquinoxaline Quinoxaline->Intermediate Chlorination Product 2-Chloro-7-iodoquinoxaline Intermediate->Product Iodination Reagent1 POCl₃ Reagent2 ICl

Caption: Synthetic pathway for 2-Chloro-7-iodoquinoxaline.

References

In-depth Technical Guide: 2-Chloro-8-iodoquinoxaline Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a comprehensive overview of the available scientific information regarding the mechanism of action of the chemical compound 2-Chloro-8-iodoquinoxaline. Despite a thorough and systematic search of publicly available scientific literature, including peer-reviewed articles, patents, and technical reports, no specific data detailing the mechanism of action, molecular targets, or quantitative biological activity of this compound has been identified.

The quinoxaline scaffold, to which this compound belongs, is a recognized "privileged structure" in medicinal chemistry, known to form the core of compounds with a wide array of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, and antiviral properties. However, the specific biological effects and the underlying molecular mechanisms are highly dependent on the nature and position of the substituents on the quinoxaline ring.

This report will briefly touch upon the known activities of structurally related quinoxaline derivatives to provide a contextual framework. It is crucial to emphasize that these are not the mechanisms of action of this compound itself but rather represent potential avenues of investigation based on chemical similarity.

Introduction to Quinoxaline Derivatives in Drug Discovery

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, is a common motif in pharmacologically active molecules. The versatility of the quinoxaline scaffold allows for extensive chemical modification, leading to a diverse range of compounds with varied biological profiles. Researchers have explored quinoxaline derivatives for their potential as therapeutic agents in various disease areas.

Inferred Potential Mechanisms of Action Based on Structurally Related Compounds

Given the absence of direct evidence for the mechanism of action of this compound, we can only hypothesize potential activities based on the known functions of other substituted quinoxalines. It is imperative that these hypotheses are treated with caution and are subject to experimental validation.

Potential as Anticancer Agents

Numerous quinoxaline derivatives have been investigated for their anticancer properties. The proposed mechanisms for these related compounds are diverse and include:

  • Targeting Melanin: Certain radioiodinated quinoxaline carboxamide derivatives have shown an affinity for melanin, suggesting a potential application as melanoma-targeting agents for imaging or therapeutic purposes.

  • Kinase Inhibition: Some quinoxaline analogs have been identified as inhibitors of specific kinases, such as Apoptosis signal-regulated kinase 1 (ASK1), which is involved in cellular stress responses.

  • Modulation of Multi-Drug Resistance: Substituted quinoxalinones have been shown to act as antagonists of P-glycoprotein (Pgp), a key transporter involved in the efflux of chemotherapeutic agents from cancer cells, thereby potentially reversing multi-drug resistance.

Potential as Antimicrobial Agents

The quinoxaline core is present in several compounds with demonstrated antimicrobial and antiviral activity. The chloro functional group, in particular, has been noted for its involvement in hydrophobic interactions that can affect binding affinities to biological targets.

Structure-Activity Relationships (SAR) of Quinoxaline Derivatives

While no specific SAR studies for 2-chloro-8-iodo-substituted quinoxalines were found, general SAR principles for the quinoxaline class have been established. The biological activity is often sensitive to the nature and position of substituents on both the benzene and pyrazine rings. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's interaction with its biological target. The chloro and iodo groups in this compound are both halogens but differ in their size, electronegativity, and ability to form halogen bonds, suggesting they would impart unique properties to the molecule.

Future Directions and Recommendations

The lack of available data on the mechanism of action of this compound highlights a significant knowledge gap. To elucidate its biological function, the following experimental approaches are recommended:

  • High-Throughput Screening: The compound could be screened against a broad panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes, to identify potential molecular interactions.

  • Cellular Assays: A battery of cell-based assays could be employed to assess its effects on cell viability, proliferation, apoptosis, and cell cycle progression in various cancer cell lines and microbial strains.

  • Biochemical Assays: If a molecular target is identified, direct binding and enzymatic inhibition assays should be conducted to quantify the compound's affinity and potency.

  • Structural Biology: Co-crystallization of the compound with its target protein could provide invaluable insights into the precise binding mode and guide further structure-based drug design.

Conclusion

Navigating the Solubility Landscape of 2-Chloro-8-iodoquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2-Chloro-8-iodoquinoxaline in organic solvents. Despite a comprehensive search of scientific literature, chemical databases, and supplier information, no specific quantitative solubility data for this compound has been publicly reported. Similarly, its involvement in specific signaling pathways is not documented. This guide, therefore, provides a framework for approaching the solubility of this compound by presenting available data on related quinoxaline derivatives, outlining a general experimental protocol for solubility determination, and offering a visual workflow for this process. The absence of specific data highlights a significant knowledge gap for this particular halogenated quinoxaline derivative.

Physicochemical Properties of Quinoxaline and Related Compounds

While specific data for this compound is unavailable, the general characteristics of quinoxaline and its substituted analogs can offer some insights. Quinoxaline itself is a white crystalline solid with a molecular weight of 130.15 g/mol and is soluble in water.[1][2] The introduction of halogen substituents, such as chloro and iodo groups, is known to influence the physicochemical properties of the parent molecule, including its solubility. For instance, halogenation can increase lipophilicity, which may decrease solubility in polar solvents and increase it in non-polar organic solvents.

To provide a comparative context, the table below summarizes available data for related quinoxaline compounds. It is crucial to note that these values are not for this compound and should be used with caution as indicators of potential properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility Notes
QuinoxalineC₈H₆N₂130.1529-30Soluble in water.[1][2]
2-ChloroquinoxalineC₈H₅ClN₂164.5947-49No quantitative data found.
5-Chloro-8-hydroxyquinolineC₉H₆ClNO179.60129-131Soluble in 1,4-dioxane, 2-ethoxyethanol, and various acetates; slightly soluble in alcohols.[3]

This table is for comparative purposes only and does not represent the properties of this compound.

Experimental Protocol for Solubility Determination

Given the absence of a standardized protocol for this compound, a general gravimetric shake-flask method is recommended for determining its solubility in various organic solvents. This method is widely accepted for its accuracy in determining equilibrium solubility.[4]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

  • Sample Analysis:

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

    • Once the solvent has evaporated, weigh the vial again to determine the mass of the dissolved this compound.

    • Alternatively, the concentration of the solute in the filtered solution can be determined using a validated analytical method such as HPLC or UV-Vis spectroscopy against a standard calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in terms of grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the mass of the dissolved solute and the volume of the solvent.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis & Calculation A Add excess this compound to solvent in vial B Seal vial A->B C Place in shaker bath at constant T B->C D Agitate for 24-72 hours C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm filter F->G H Determine mass of solute (Gravimetric or Spectroscopic) G->H I Calculate solubility H->I

References

Crystal Structure Analysis of 2-Chloroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific crystallographic data for 2-Chloro-8-iodoquinoxaline. This guide instead provides a comprehensive crystal structure analysis of the closely related compound, 2-Chloroquinoxaline , to serve as a technical reference for researchers, scientists, and drug development professionals. The methodologies and data presentation herein are intended to exemplify the analysis of such heterocyclic compounds.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their utility spans from pharmaceuticals to functional materials. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design and for elucidating structure-property relationships. This technical guide details the crystal structure analysis of 2-Chloroquinoxaline, providing insights into its molecular geometry and packing in the solid state. The crystallographic data for 2-Chloroquinoxaline is available through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 722867.[1]

Experimental Protocols

The following sections describe the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of compounds similar to 2-Chloroquinoxaline.

Synthesis of 2-Chloroquinoxaline

A common route for the synthesis of 2-chloroquinoxaline involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination.

Workflow for the Synthesis of 2-Chloroquinoxaline

G A o-Phenylenediamine C Condensation Reaction A->C B Glyoxal B->C D Quinoxalin-2(1H)-one C->D E Chlorination (e.g., with POCl3) D->E F 2-Chloroquinoxaline E->F

Caption: Synthetic pathway for 2-Chloroquinoxaline.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

Experimental Workflow for Crystal Growth

G A Dissolve crude product in a suitable solvent (e.g., ethanol, acetonitrile) B Gentle heating to ensure complete dissolution A->B C Filter the solution to remove impurities B->C D Allow the solvent to evaporate slowly at room temperature C->D E Harvest well-formed single crystals D->E

Caption: General workflow for single crystal growth.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Logical Flow of Crystal Structure Determination

G A Mount a suitable single crystal on a diffractometer B Collect diffraction data at a specific temperature A->B C Process data (integration and scaling) B->C D Solve the structure using direct methods or Patterson synthesis C->D E Refine the structural model against the experimental data D->E F Final crystallographic report (CIF file) E->F

Caption: Steps in X-ray crystal structure determination.

Crystallographic Data for 2-Chloroquinoxaline

The following tables summarize the key crystallographic data for 2-Chloroquinoxaline.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₈H₅ClN₂
Formula Weight164.59
Temperature118(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a9.1299(2) Å
b3.8082(1) Å
c21.0777(6) Å
α90°
β93.028(2)°
γ90°
Volume730.00(3) ų
Z4
Density (calculated)1.497 Mg/m³
Absorption Coefficient0.444 mm⁻¹
F(000)336

Data obtained from the crystallographic study of 2-Chloroquinoxaline.

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length (Å)
Cl1C21.734(2)
N1C21.311(2)
N1C8a1.378(2)
N4C31.309(2)
N4C4a1.381(2)
C2C31.433(3)
C4aC8a1.411(2)
C5C61.381(3)
C6C71.401(3)
C7C81.375(3)
C8C8a1.416(3)

Standard uncertainties are given in parentheses.

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

Atom 1Atom 2Atom 3Angle (°)
C2N1C8a116.4(1)
C3N4C4a116.6(1)
N1C2C3124.7(2)
N1C2Cl1115.5(1)
C3C2Cl1119.8(1)
N4C3C2124.8(2)
N4C4aC5119.9(2)
N4C4aC8a121.2(2)
N1C8aC4a121.2(2)
Torsion Angles
Atom 1 Atom 2 Atom 3 Atom 4
C8aN1C2C3
C4aN4C3C2
Cl1C2N1C8a

Standard uncertainties are given in parentheses.

Molecular and Crystal Structure Description

The asymmetric unit of 2-Chloroquinoxaline contains one molecule. The quinoxaline ring system is essentially planar. In the crystal, molecules are linked by weak intermolecular interactions, forming a stable three-dimensional network. The planarity of the molecule facilitates π-π stacking interactions, which play a significant role in the crystal packing.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of 2-Chloroquinoxaline. The presented data, including unit cell parameters, bond lengths, and bond angles, offer valuable insights into the molecular geometry of this compound. The experimental protocols outlined serve as a general guide for the synthesis, crystallization, and structure determination of related heterocyclic systems. This information is crucial for researchers in the fields of medicinal chemistry and materials science for the rational design of new molecules with desired properties.

References

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a cornerstone in the edifice of medicinal chemistry.[1] Its versatile scaffold has been the basis for a vast array of synthetic compounds with a broad spectrum of biological activities, leading to the development of crucial therapeutic agents. This in-depth technical guide delves into the discovery and rich history of quinoxaline compounds, from their initial synthesis in the late 19th century to their current prominence in drug discovery and materials science. We will explore the evolution of synthetic methodologies, the timeline of key discoveries in their biological applications, and the mechanisms of action of notable quinoxaline-based drugs.

The Initial Spark: Discovery and First Synthesis

The story of quinoxaline begins in 1884 with the pioneering work of German chemists Wilhelm Körner and Othmar Hinsberg. They were the first to synthesize a derivative of this novel heterocyclic system.[2][3][4] Their classical method, now famously known as the Hinsberg-Körner synthesis, involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][3][4] This fundamental reaction laid the groundwork for all subsequent quinoxaline chemistry and remains a cornerstone of its synthesis even today.

Historical Timeline of Key Developments

The journey of quinoxaline from a laboratory curiosity to a privileged scaffold in drug discovery is marked by several key milestones. The following diagram illustrates a simplified timeline of these crucial developments.

Discovery_and_Development_of_Quinoxalines cluster_1800s 19th Century cluster_1900s 20th Century cluster_2000s 21st Century 1884 1884: First Synthesis Körner and Hinsberg report the condensation of o-phenylenediamine and 1,2-dicarbonyls. 1950s 1950s: Discovery of Antibiotics Echinomycin and Levomycin, containing quinoxaline moieties, are isolated and show antibacterial and antitumor activity. 1884->1950s Early Biological Insights 1970s 1970s: Expansion of Biological Activities Discovery of quinoxaline derivatives with anthelmintic and animal growth-promoting properties. 1950s->1970s Diversification 1990s 1990s: Emergence as Anticancer Agents Development of XK469, a potent topoisomerase IIβ inhibitor with broad antitumor activity. 1970s->1990s Oncology Focus 2006 2006: FDA Approval of Varenicline A quinoxaline derivative for smoking cessation, highlighting its role in CNS disorders. 1990s->2006 Clinical Success 2010s 2010s-Present: Modern Synthetic Methods & Diverse Applications Development of green and efficient synthetic routes; exploration in materials science (dyes, semiconductors). 2006->2010s Modern Era

Caption: A timeline of key milestones in the discovery and development of quinoxaline compounds.

Evolution of Synthetic Methodologies

While the Hinsberg-Körner synthesis remains a fundamental approach, the quest for higher yields, milder reaction conditions, and greater molecular diversity has led to the development of numerous synthetic protocols over the past century. These methods can be broadly categorized into classical and modern approaches.

Classical Synthetic Methods

The traditional synthesis of quinoxalines primarily relies on the condensation of ortho-arylenediamines with 1,2-dicarbonyl compounds or their synthetic equivalents.

Experimental Protocol: The Hinsberg-Körner Synthesis (Generalized)

  • Reactants:

    • ortho-Phenylenediamine (1 mmol)

    • 1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)

  • Solvent:

    • Ethanol or acetic acid

  • Procedure:

    • Dissolve the ortho-phenylenediamine and the 1,2-dicarbonyl compound in the chosen solvent in a round-bottom flask.

    • The reaction is often carried out at elevated temperatures, typically refluxing for several hours.[5]

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product often precipitates.

    • The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

  • Yields:

    • Yields for this classical method can be variable and are often improved with the use of acid catalysts.

Modern Synthetic Methods

In recent decades, a plethora of modern synthetic methods have emerged, focusing on efficiency, sustainability ("green chemistry"), and the use of diverse starting materials. These methods often employ catalysts to achieve higher yields and shorter reaction times under milder conditions.

Experimental Protocol: Iodine-Catalyzed Oxidative Cyclization

  • Reactants:

    • ortho-Phenylenediamine (1 mmol)

    • α-Hydroxy ketone (1 mmol)

    • Iodine (I₂) (0.25 mmol)

  • Solvent:

    • Dimethyl sulfoxide (DMSO) (2 mL)

  • Procedure:

    • Combine the ortho-phenylenediamine, α-hydroxy ketone, and iodine in DMSO in a reaction vessel.

    • Stir the mixture at room temperature for 12 hours.[4]

    • Monitor the reaction progress by TLC.

    • Upon completion, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated to yield the quinoxaline derivative.

  • Yields:

    • This method generally provides good to excellent yields (80-90%).[4]

Experimental Protocol: One-Pot Synthesis using Bentonite Clay K-10

  • Reactants:

    • ortho-Phenylenediamine (1 mmol)

    • Benzil (1 mmol)

    • Bentonite K-10 clay (3 g)

  • Solvent:

    • Ethanol (50 mL)

  • Procedure:

    • To a suspension of bentonite K-10 in ethanol, add the ortho-phenylenediamine and benzil.

    • Stir the mixture at room temperature for 20 minutes.[2]

    • Monitor the reaction by TLC.

    • After completion, the clay catalyst is removed by filtration.

    • The filtrate is concentrated to afford the quinoxaline product.

  • Yields:

    • This green chemistry approach offers high yields (around 95%).[2]

The following table summarizes a comparison of different synthetic methods for quinoxalines, highlighting the evolution towards more efficient and environmentally friendly protocols.

MethodCatalystSolventTemperatureTimeYield (%)Reference
Classical Hinsberg-Körner None/AcidEthanol/Acetic AcidRefluxHoursVariable[5]
Iodine-Catalyzed I₂DMSORoom Temp.12 h80-90[4]
Bentonite Clay K-10 Bentonite K-10EthanolRoom Temp.20 min95[2]
TiO₂-Pr-SO₃H TiO₂-Pr-SO₃HEthanolRoom Temp.10 min95[2]
Pyridine-Catalyzed PyridineTHFRoom Temp.2 hExcellent[6]

The Rise of a Pharmacophore: Biological Activities of Quinoxaline Derivatives

The discovery of the diverse biological activities of quinoxaline derivatives has been a driving force in their continued investigation. From antimicrobial to anticancer and central nervous system-targeting agents, the quinoxaline scaffold has proven to be remarkably versatile.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria and fungi.

Table of Antibacterial and Antifungal Activity of Selected Quinoxaline Derivatives

CompoundMicroorganismActivityMIC (µg/mL)Reference
Compound 2dEscherichia coliAntibacterial8
Compound 3cEscherichia coliAntibacterial8
Compound 2dBacillus subtilisAntibacterial16
Compound 3cBacillus subtilisAntibacterial16
Compound 4Bacillus subtilisAntibacterial16
Compound 6aBacillus subtilisAntibacterial16
Compound 10Candida albicansAntifungal16
Compound 10Aspergillus flavusAntifungal16
3-hydrazinoquinoxaline-2-thiolCandida albicans (most isolates)AntifungalMore effective than Amphotericin B
3-hydrazinoquinoxaline-2-thiolCandida glabrataAntifungalHigher efficacy than Amphotericin B
3-hydrazinoquinoxaline-2-thiolCandida parapsilosisAntifungalHigher efficacy than Amphotericin B
Compound 4eAspergillus fumigatusAntifungal0.24[7]
Compound 4eStreptococcus pneumoniaeAntibacterial0.12[7]
Anticancer Activity

The development of quinoxaline-based anticancer agents represents a major success story in medicinal chemistry. These compounds exert their effects through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and kinase inhibition.

Table of Anticancer Activity of Selected Quinoxaline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 19MGC-8039[4]
Compound 19HeLa12.3[4]
Compound 19NCI-H46013.3[4]
Compound 19HepG230.4[4]
Compound 19SMMC-772117.6[4]
Compound 19T-2427.5[4]
Compound 20T-248.9[4]
Compound 24A375 (melanoma)0.003[4]
Compound 14MCF-7 (breast)2.61[4]
Compound 18MCF-7 (breast)22.11[4]
Antiviral Activity

Quinoxaline derivatives have also emerged as promising antiviral agents, with activity against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

Table of Antiviral Activity of Selected Quinoxaline Derivatives

CompoundVirusActivityIC₅₀/EC₅₀Reference
2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxalineHSV-1, Cytomegalovirus, Varicella-zoster virusInhibition of replication1-5 mM
6-(3-methoxyphenyl)-bis-2-furyl-quinoxalineInfluenza AAntiviral6.2 µM
6-(2-furyl)-bis-2-furyl-quinoxalineInfluenza AAntiviral3.5 µM
Compound 19HIV-1Reverse Transcriptase InhibitorEC₅₀ = 3.1 nM

Mechanisms of Action: A Closer Look at Key Quinoxaline-Based Drugs

The therapeutic success of quinoxaline derivatives can be attributed to their ability to interact with specific biological targets. The following diagrams illustrate the mechanisms of action for three prominent quinoxaline-based drugs.

Varenicline: A Partial Agonist for Smoking Cessation

Varenicline is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor. Its mechanism involves a dual action of providing mild stimulation to reduce withdrawal symptoms while simultaneously blocking nicotine from binding, thus reducing the rewarding effects of smoking.

Varenicline_Mechanism cluster_nicotine Nicotine Action cluster_varenicline Varenicline Action Nicotine Nicotine nAChR_N α4β2 Nicotinic Acetylcholine Receptor Nicotine->nAChR_N Binds and Activates Dopamine_Release_N Strong Dopamine Release (Reward, Reinforcement) nAChR_N->Dopamine_Release_N Varenicline Varenicline nAChR_V α4β2 Nicotinic Acetylcholine Receptor Varenicline->nAChR_V Binds and Partially Activates Nicotine_Blocked Nicotine Blocked Varenicline->Nicotine_Blocked Competitively Inhibits Dopamine_Release_V Mild Dopamine Release (Reduces Cravings) nAChR_V->Dopamine_Release_V Nicotine_Blocked->nAChR_V Prevents Binding XK469_Mechanism cluster_normal_cell_cycle Normal Cell Cycle cluster_xk469_action Action of XK469 DNA_Replication DNA Replication Topoisomerase_IIb Topoisomerase IIβ DNA_Replication->Topoisomerase_IIb requires DNA_Decatenation DNA Decatenation & Relaxation Topoisomerase_IIb->DNA_Decatenation mediates Cleavable_Complex Stabilized DNA-Topoisomerase IIβ Cleavable Complex Topoisomerase_IIb->Cleavable_Complex Forms Cell_Division Normal Cell Division DNA_Decatenation->Cell_Division XK469 XK469 XK469->Topoisomerase_IIb Inhibits DNA_Damage DNA Double-Strand Breaks Cleavable_Complex->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Echinomycin_Mechanism cluster_dna_function Normal DNA Function cluster_echinomycin_action Action of Echinomycin DNA DNA Double Helix Transcription Transcription (RNA Synthesis) DNA->Transcription Replication Replication (DNA Synthesis) DNA->Replication DNA_Intercalation Bis-intercalation into DNA DNA->DNA_Intercalation leads to Echinomycin Echinomycin Echinomycin->DNA Binds to Inhibition Inhibition of RNA and DNA Synthesis DNA_Intercalation->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

References

Theoretical and Experimental Projections for 2-Chloro-8-iodoquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the projected theoretical and experimental characteristics of 2-Chloro-8-iodoquinoxaline. In the absence of direct studies on this specific molecule in the reviewed literature, this document outlines the anticipated molecular properties, experimental protocols for its synthesis and characterization, and potential biological significance. The data and methodologies presented are based on established knowledge of closely related quinoxaline and quinoline derivatives.

Introduction to Quinoxalines

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. These activities include anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties[1]. The biological efficacy of quinoxaline scaffolds can be significantly modulated by the nature and position of their substituents[1]. Halogenated quinoxalines, in particular, are important precursors and pharmacophores in the development of novel therapeutic agents. This guide focuses on the theoretical elucidation of this compound, a dihalogenated derivative for which specific research is not yet prevalent, necessitating a predictive approach based on analogous compounds.

Theoretical Studies: A Prospective Analysis

Computational chemistry provides powerful tools for predicting the physicochemical properties and reactivity of novel molecules, thereby guiding experimental efforts. For this compound, a robust theoretical investigation would typically involve Density Functional Theory (DFT) and other quantum mechanical methods.

Molecular Geometry

The ground-state geometry of this compound would be optimized to predict bond lengths, bond angles, and dihedral angles. Based on crystallographic data of 2-chloroquinoxaline, the quinoxaline core is expected to be planar[1][2]. The introduction of chloro and iodo substituents will likely induce minor distortions in the planarity of the ring system due to steric and electronic effects.

Table 1: Predicted Molecular Geometry Parameters for this compound (based on 2-chloroquinoxaline analog)

ParameterPredicted Value
C-Cl Bond Length~1.74 Å
C-I Bond Length~2.10 Å
C-N Bond Lengths (avg)~1.32 Å
C-C Bond Lengths (avg)~1.40 Å
C-N-C Bond Angle~117°
C-C-Cl Bond Angle~119°
C-C-I Bond Angle~118°

Note: These values are estimations and would be precisely calculated in a dedicated computational study.

Electronic Properties

Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map are crucial for understanding the molecule's reactivity and potential intermolecular interactions. The electron-withdrawing nature of the halogen substituents is expected to lower the HOMO and LUMO energy levels, influencing the molecule's susceptibility to nucleophilic and electrophilic attack.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Characteristic
HOMO EnergyRelatively low, indicating moderate electron-donating ability.
LUMO EnergyLow, suggesting a good electron acceptor.
HOMO-LUMO GapA moderate gap, influencing kinetic stability and electronic transitions.
Dipole MomentA significant dipole moment is expected due to the electronegative halogen atoms.
Spectroscopic Predictions

Computational methods are also employed to predict spectroscopic data, which can be invaluable for the characterization of a newly synthesized compound.

  • NMR Spectroscopy: Chemical shifts for ¹H and ¹³C can be calculated to aid in the interpretation of experimental NMR spectra.

  • IR Spectroscopy: Vibrational frequencies can be computed to predict the positions of characteristic infrared absorption bands, such as C-H, C=N, and C-X (halogen) stretching and bending modes.

  • UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum.

Experimental Protocols

The synthesis and characterization of this compound would follow established procedures for quinoxaline chemistry.

Proposed Synthesis Workflow

A plausible synthetic route to this compound could involve a multi-step process starting from a suitably substituted benzene derivative. A key step would be the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by halogenation steps.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Final Product 3-Iodo-1,2-phenylenediamine 3-Iodo-1,2-phenylenediamine Condensation Condensation 3-Iodo-1,2-phenylenediamine->Condensation Glyoxal Glyoxal Glyoxal->Condensation 8-Iodoquinoxaline-2(1H)-one 8-Iodoquinoxaline-2(1H)-one Condensation->8-Iodoquinoxaline-2(1H)-one Chlorination Chlorination This compound This compound Chlorination->this compound 8-Iodoquinoxaline-2(1H)-one->Chlorination

Caption: A potential synthetic workflow for this compound.

Protocol for Condensation:

  • Dissolve 3-iodo-1,2-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

  • Add an aqueous solution of glyoxal dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and isolate the crude 8-iodoquinoxaline-2(1H)-one by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Protocol for Chlorination:

  • Suspend the dried 8-iodoquinoxaline-2(1H)-one in a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of a tertiary amine (e.g., triethylamine) can be added.

  • Heat the mixture to reflux for a specified period, monitoring the reaction progress by TLC.

  • After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer, evaporate the solvent, and purify the final product, this compound, by column chromatography.

Characterization Methods

The synthesized this compound would be characterized using a suite of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To determine the elemental composition.

  • X-ray Crystallography: To unambiguously determine the solid-state structure, including bond lengths and angles, if a suitable crystal can be obtained[1][2].

Potential Biological Significance and Signaling Pathways

Quinoxaline derivatives are known to interact with various biological targets. For instance, some chloroquinoxaline derivatives have been investigated as topoisomerase II poisons, suggesting potential anticancer activity[3]. The presence of a chloro group can enhance antibacterial activity[1]. The iodine atom, being a large and lipophilic substituent, could enhance binding to hydrophobic pockets in target proteins and could also be a site for radiolabeling in imaging or therapeutic applications.

Given these precedents, this compound could potentially modulate key signaling pathways implicated in cell proliferation and survival.

G This compound This compound Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase This compound->Receptor_Tyrosine_Kinase Inhibition PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion

While direct experimental and theoretical data for this compound are not currently available in the public domain, this technical guide provides a robust framework for its future investigation. Based on the well-established chemistry and pharmacology of related quinoxaline compounds, this compound represents a promising scaffold for further research, particularly in the domain of medicinal chemistry. The outlined theoretical predictions and experimental protocols offer a clear roadmap for the synthesis, characterization, and potential biological evaluation of this novel compound.

References

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2-Chloro-8-iodoquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding the reactivity of this molecule is paramount for its strategic functionalization in the development of novel therapeutic agents and advanced materials.

Core Concepts: Identifying Reactive Centers

The reactivity of this compound is governed by the distribution of electron density across its bicyclic heteroaromatic core. The presence of two halogen substituents, chlorine and iodine, at positions 2 and 8 respectively, in conjunction with the nitrogen atoms in the pyrazine ring, creates distinct regions of electrophilicity and nucleophilicity.

Electrophilic Sites: The primary electrophilic centers of this compound are the carbon atoms directly bonded to the halogen atoms, namely C2 and C8. The high electronegativity of chlorine and iodine induces a partial positive charge on these carbons, making them susceptible to attack by nucleophiles. This is the underlying principle for the successful application of various palladium-catalyzed cross-coupling reactions.

Generally, the carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, rendering the C8 position more reactive towards oxidative addition in palladium-catalyzed processes. This regioselectivity allows for the sequential and controlled functionalization of the molecule.

Nucleophilic Sites: The nitrogen atoms of the quinoxaline ring possess lone pairs of electrons and are the principal nucleophilic centers. These sites can participate in reactions with electrophiles, such as protonation or alkylation. The overall electron-deficient nature of the quinoxaline ring, however, makes it less prone to electrophilic aromatic substitution compared to electron-rich aromatic systems.

Quantitative Analysis of Reactivity

SitePredicted ReactivityCommon Reactions
C2-Cl ElectrophilicPalladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), Nucleophilic Aromatic Substitution (SNAr)
C8-I Highly ElectrophilicPalladium-catalyzed cross-coupling (generally more reactive than C2-Cl)
Quinoxaline Nitrogens NucleophilicProtonation, Alkylation, Coordination to metals
Benzene Ring Carbons Generally unreactiveLimited susceptibility to electrophilic or nucleophilic attack without further activation

Key Synthetic Transformations and Experimental Protocols

The strategic modification of this compound hinges on the selective reaction at its electrophilic C2 and C8 positions. Palladium-catalyzed cross-coupling reactions are the most versatile and widely employed methods for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions provide a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.

1. Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent.

  • Experimental Protocol (General):

    • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents).

    • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

    • Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Sonogashira Coupling

This reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne.

  • Experimental Protocol (General):

    • In a reaction vessel under an inert atmosphere, combine this compound (1 equivalent), the terminal alkyne (1.2-2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄; 0.01-0.05 equivalents), a copper(I) co-catalyst (e.g., CuI; 0.02-0.1 equivalents), and a suitable amine base (e.g., triethylamine or diisopropylethylamine), which often serves as the solvent.

    • Alternatively, an inert solvent such as THF or DMF can be used.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

3. Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[1][2]

  • Experimental Protocol (General):

    • To a glovebox or a reaction tube under an inert atmosphere, add this compound (1 equivalent), the amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 equivalents), a suitable phosphine ligand (e.g., Xantphos, BINAP, or DavePhos; 0.02-0.1 equivalents), and a strong base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃; 1.5-2.5 equivalents).[1]

    • Add an anhydrous, deoxygenated solvent such as toluene, 1,4-dioxane, or THF.

    • Seal the reaction vessel and heat with stirring at a temperature typically between 80 and 110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the key cross-coupling reactions.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OR)2 Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 X-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-C≡C-Cu Ar-Pd(II)(C≡C-R)L2 Ar-Pd(II)(C≡C-R)L2 Transmetalation->Ar-Pd(II)(C≡C-R)L2 CuX Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡C-R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R CuX CuX Alkyne Complexation Alkyne Complexation CuX->Alkyne Complexation R-C≡CH, Base R-C≡C-Cu R-C≡C-Cu Alkyne Complexation->R-C≡C-Cu H-Base+ X-

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Amine Coordination Amine Coordination Ar-Pd(II)(X)L2->Amine Coordination R2NH [Ar-Pd(II)(NHR2)L2]+X- [Ar-Pd(II)(NHR2)L2]+X- Amine Coordination->[Ar-Pd(II)(NHR2)L2]+X- Deprotonation Deprotonation [Ar-Pd(II)(NHR2)L2]+X-->Deprotonation Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Deprotonation->Ar-Pd(II)(NR2)L2 Base-H+ X- Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a versatile building block whose reactivity is dominated by the electrophilic nature of the carbon atoms at positions 2 and 8. The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of the key reactive sites and outlines general yet robust protocols for the most common synthetic transformations, empowering researchers to effectively utilize this compound in their synthetic endeavors. Further optimization of the provided experimental conditions may be necessary depending on the specific substrates and desired outcomes.

References

The Pharmacological Potential of 2-Chloro-8-iodoquinoxaline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3] The compound 2-Chloro-8-iodoquinoxaline, while not extensively studied itself, presents a highly valuable starting point for the synthesis of novel therapeutic agents. The presence of two distinct and reactive halogen atoms at the 2 and 8 positions offers medicinal chemists a versatile platform for structural modification and the exploration of structure-activity relationships (SAR). This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential pharmacological applications of this compound, focusing on its utility as a key building block in the design and synthesis of new drug candidates.

The Quinoxaline Scaffold: A Foundation of Diverse Bioactivity

The quinoxaline core is a common feature in a multitude of biologically active molecules. Its planar, aromatic nature allows for effective interaction with various biological targets, including enzymes and receptors. The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, further contributing to molecular recognition and binding affinity.

The broad spectrum of activities associated with quinoxaline derivatives underscores the immense potential held within this chemical class. Key therapeutic areas where quinoxalines have shown promise include:

  • Oncology: Quinoxaline derivatives have been investigated as inhibitors of various kinases involved in cancer cell signaling, as topoisomerase inhibitors, and as agents that induce apoptosis.[4]

  • Infectious Diseases: The scaffold is present in compounds with potent antibacterial, antifungal, antiviral, and antimalarial properties.[1][2][3]

  • Neuropharmacology: Certain quinoxaline derivatives have shown activity as antagonists of the AMPA and NMDA receptors, suggesting potential applications in neurodegenerative diseases and epilepsy.

  • Inflammation and Immunology: The anti-inflammatory properties of some quinoxalines make them attractive candidates for the development of new treatments for inflammatory disorders.

Synthetic Utility of this compound

The true potential of this compound lies in the differential reactivity of its chloro and iodo substituents. This allows for selective and sequential chemical modifications, enabling the synthesis of a diverse library of derivatives.

  • The 2-Chloro Position: The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. This position is often modified to introduce side chains that can interact with specific pockets of a biological target.

  • The 8-Iodo Position: The iodine atom at the C8 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino groups. These modifications can be used to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, or to introduce additional pharmacophoric features.

The distinct reactivity of these two positions allows for a combinatorial approach to library synthesis, as illustrated below.

cluster_simultaneous This compound This compound Nucleophilic Substitution at C2 Nucleophilic Substitution at C2 This compound->Nucleophilic Substitution at C2  R-Nu Cross-Coupling at C8 Cross-Coupling at C8 This compound->Cross-Coupling at C8  R'-[M] Simultaneous Modification Simultaneous or One-Pot Modification Nucleophilic Substitution at C2->Cross-Coupling at C8  R'-[M] Derivative Library B Derivative Library B Nucleophilic Substitution at C2->Derivative Library B Cross-Coupling at C8->Nucleophilic Substitution at C2  R-Nu Derivative Library A Derivative Library A Cross-Coupling at C8->Derivative Library A Derivative Library C Derivative Library C Simultaneous Modification->Derivative Library C

Caption: Synthetic pathways from this compound.

Hypothetical Drug Discovery Workflow

A drug discovery program starting with this compound would typically follow a structured workflow. The following diagram illustrates a potential path from initial library synthesis to lead optimization.

cluster_synthesis Library Synthesis cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization Start This compound C2_Modification C2 Modification (SNAr with Amines, Alcohols, etc.) Start->C2_Modification C8_Modification C8 Modification (Suzuki, Sonogashira, etc.) Start->C8_Modification Library Diverse Quinoxaline Library C2_Modification->Library C8_Modification->Library Screening High-Throughput Screening (e.g., Kinase Inhibition Assay) Library->Screening Hits Initial Hits Screening->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Lead Lead Candidate ADMET->Lead

Caption: A potential drug discovery workflow.

Illustrative Data Tables for a Research Campaign

Table 1: Initial Library Screening - Inhibition of Target Kinase X at 10 µM

Compound IDR (at C2)R' (at C8)% Inhibition
CQI-001 -NHCH2CH3-Phenyl85
CQI-002 -O-Phenyl-Phenyl42
CQI-003 -NH-Cyclopropyl-Thienyl92
CQI-004 -NHCH2CH3-Pyridyl78

Table 2: IC50 Determination for Selected Hits

Compound IDIC50 (nM)
CQI-001 150
CQI-003 75
CQI-005 (Optimized)12

Potential Signaling Pathway Modulation

Given the prevalence of quinoxaline derivatives as kinase inhibitors, a key application of novel compounds derived from this compound could be in the modulation of cancer-related signaling pathways. For instance, derivatives could be designed to target key kinases in pathways such as the MAPK/ERK or PI3K/Akt pathways, which are often dysregulated in cancer.

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Akt Akt PI3K->Akt Akt->Proliferation, Survival Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->RAF Inhibition Quinoxaline Derivative->PI3K Inhibition

Caption: Potential inhibition of cancer signaling pathways.

Experimental Protocols

The following are generalized experimental protocols that would be relevant to a drug discovery program utilizing this compound.

General Procedure for Nucleophilic Aromatic Substitution at C2

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or dioxane) is added the desired nucleophile (1.1-1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or DIPEA) (2.0-3.0 eq). The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Suzuki Cross-Coupling at C8

In a reaction vessel, 2-substituted-8-iodoquinoxaline (1.0 eq), the corresponding boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (0.05-0.1 eq), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3) (2.0-3.0 eq) are combined in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). The vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to 80-110 °C for 2-16 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, filtered through a pad of celite, and the filtrate is partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Conclusion

This compound stands as a promising, yet underexplored, starting material for the development of novel pharmacological agents. Its value lies not in its own inherent bioactivity, which remains to be determined, but in its synthetic versatility. The ability to selectively functionalize the C2 and C8 positions opens up a vast chemical space for the generation of diverse compound libraries. By leveraging the known pharmacological importance of the quinoxaline scaffold and applying modern synthetic and screening methodologies, researchers can utilize this compound as a powerful tool in the quest for new and improved therapeutics across a range of diseases. This guide provides a foundational framework for initiating such drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, three-step protocol for the synthesis of 2-Chloro-8-iodoquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis commences with the commercially available 4-iodo-1,2-phenylenediamine, which undergoes a condensation reaction to form an intermediate 8-iodoquinoxalin-2(1H)-one. Subsequent chlorination of this intermediate yields the final product. This protocol includes comprehensive experimental procedures, quantitative data, and visual diagrams of the synthetic pathway and experimental workflow to ensure reproducibility and clarity for researchers in the field.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1] These scaffolds are prevalent in a wide range of pharmaceuticals, exhibiting activities such as antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] The versatile nature of the quinoxaline ring allows for substitutions that can modulate its pharmacological profile, making it a privileged structure in drug design and development. The introduction of halogen atoms, such as chlorine and iodine, can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic agents. This protocol outlines a reliable synthetic route to this compound starting from 4-iodo-1,2-phenylenediamine.

Synthetic Pathway

The synthesis of this compound is achieved through a three-step process, as illustrated below. The initial step involves the cyclocondensation of 4-iodo-1,2-phenylenediamine with chloroacetic acid to form 8-iodoquinoxalin-2(1H)-one. The second step is the chlorination of the quinoxalinone intermediate using phosphorus oxychloride (POCl₃) to yield the desired this compound.

Synthesis_Pathway start o-Phenylenediamine iodo_start 4-Iodo-1,2-phenylenediamine step1 Step 1: Condensation iodo_start->step1 reagent1 Chloroacetic Acid (ClCH₂COOH) reagent1->step1 reagent2 Phosphorus Oxychloride (POCl₃) step2 Step 2: Chlorination reagent2->step2 intermediate 8-Iodoquinoxalin-2(1H)-one intermediate->step2 product This compound step1->intermediate step2->product

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 8-Iodoquinoxalin-2(1H)-one

This procedure is adapted from the synthesis of 3,4-dihydroquinoxalin-2(1H)-one.

Materials:

  • 4-Iodo-1,2-phenylenediamine

  • Chloroacetic acid

  • Aqueous ammonia (33%)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

Procedure:

  • In a round-bottom flask, combine 4-iodo-1,2-phenylenediamine (10.0 g, 42.7 mmol) and chloroacetic acid (4.04 g, 42.7 mmol).

  • Add deionized water (150 mL) and aqueous ammonia (33%, 18 mL) to the flask.

  • Heat the mixture to reflux with stirring for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (2 x 30 mL).

  • Recrystallize the crude product from ethanol to obtain pure 8-iodoquinoxalin-2(1H)-one.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound

This procedure is adapted from the chlorination of 2-hydroxy-3-methylquinoxaline.[2]

Materials:

  • 8-Iodoquinoxalin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium hydroxide solution (2%)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • Place 8-iodoquinoxalin-2(1H)-one (5.0 g, 18.4 mmol) in a round-bottom flask.

  • Carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask in a fume hood.

  • Heat the mixture to reflux with stirring for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker, with constant stirring. This step should be performed in a fume hood as it is highly exothermic and will release HCl gas.

  • Neutralize the acidic solution by slowly adding a 2% sodium hydroxide solution until the mixture is alkaline (check with pH paper).

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.

  • Dry the final product under vacuum.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Workflow cluster_step1 Step 1: Synthesis of 8-Iodoquinoxalin-2(1H)-one cluster_step2 Step 2: Synthesis of this compound s1_react Combine 4-iodo-1,2-phenylenediamine, chloroacetic acid, water, and ammonia s1_reflux Reflux for 2 hours s1_react->s1_reflux s1_cool Cool reaction mixture s1_reflux->s1_cool s1_filter Filter to collect crude product s1_cool->s1_filter s1_recrystallize Recrystallize from ethanol s1_filter->s1_recrystallize s1_dry Dry the intermediate product s1_recrystallize->s1_dry s2_react Combine 8-iodoquinoxalin-2(1H)-one and POCl₃ s1_dry->s2_react Intermediate s2_reflux Reflux for 2 hours s2_react->s2_reflux s2_quench Quench with crushed ice s2_reflux->s2_quench s2_neutralize Neutralize with NaOH solution s2_quench->s2_neutralize s2_filter Filter to collect crude product s2_neutralize->s2_filter s2_recrystallize Recrystallize from ethanol/water s2_filter->s2_recrystallize s2_dry Dry the final product s2_recrystallize->s2_dry

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the regioselective Suzuki-Miyaura cross-coupling reaction of 2-Chloro-8-iodoquinoxaline. This versatile reaction enables the selective synthesis of 8-aryl-2-chloroquinoxalines, which are valuable intermediates in the development of novel therapeutic agents and functional materials. The inherent reactivity difference between the iodo and chloro substituents allows for a highly controlled and regioselective arylation at the C-8 position.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. The ability to functionalize the quinoxaline core at specific positions is crucial for the systematic exploration of structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] In the case of dihalogenated quinoxalines, such as this compound, the differential reactivity of the halogen atoms can be exploited to achieve regioselective functionalization. Generally, the carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond, enabling selective coupling at the C-8 position.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the regioselective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The data is adapted from analogous reactions with 2,6-dichloroquinoxaline, where selective coupling at the more reactive halogen is demonstrated. Given that the C-I bond is more labile than the C-Cl bond, similar or even higher yields are anticipated for the C-8 arylation of this compound under these conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidProductYield (%)
12-Tolylboronic acid2-Chloro-8-(2-tolyl)quinoxaline77
23-Tolylboronic acid2-Chloro-8-(3-tolyl)quinoxaline67
34-Tolylboronic acid2-Chloro-8-(4-tolyl)quinoxaline75
42,6-Dimethylphenylboronic acid2-Chloro-8-(2,6-dimethylphenyl)quinoxaline37
53,5-Dimethylphenylboronic acid2-Chloro-8-(3,5-dimethylphenyl)quinoxaline90
62,4,6-Trimethylphenylboronic acid2-Chloro-8-(2,4,6-trimethylphenyl)quinoxaline96
72-Methoxyphenylboronic acid2-Chloro-8-(2-methoxyphenyl)quinoxaline72
84-Methoxyphenylboronic acid2-Chloro-8-(4-methoxyphenyl)quinoxaline63
92,3-Dimethoxyphenylboronic acid2-Chloro-8-(2,3-dimethoxyphenyl)quinoxaline65
102,6-Dimethoxyphenylboronic acid2-Chloro-8-(2,6-dimethoxyphenyl)quinoxaline97
113-Fluorophenylboronic acid2-Chloro-8-(3-fluorophenyl)quinoxaline23
124-Fluorophenylboronic acid2-Chloro-8-(4-fluorophenyl)quinoxaline62
13Thiophen-2-ylboronic acid2-Chloro-8-(thiophen-2-yl)quinoxaline45
144-Ethylphenylboronic acid2-Chloro-8-(4-ethylphenyl)quinoxaline96
154-(tert-Butyl)phenylboronic acid2-Chloro-8-(4-(tert-butyl)phenyl)quinoxaline77
164-(Trifluoromethyl)phenylboronic acid2-Chloro-8-(4-(trifluoromethyl)phenyl)quinoxaline52
172-Chlorophenylboronic acid2-Chloro-8-(2-chlorophenyl)quinoxaline78
183-Chlorophenylboronic acid2-Chloro-8-(3-chlorophenyl)quinoxaline25

Yields are based on isolated product as reported for the analogous reaction with 2,6-dichloroquinoxaline.[1]

Experimental Protocols

General Procedure for the Regioselective Suzuki-Miyaura Cross-Coupling Reaction:

Materials:

  • This compound

  • Arylboronic acid (1.3 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Protocol:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the corresponding arylboronic acid (1.3 equivalents), and potassium phosphate (2 equivalents).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Add anhydrous tetrahydrofuran (THF) via syringe. The typical concentration is in the range of 0.1-0.2 M with respect to the this compound.

  • To this suspension, add Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-2-chloroquinoxaline.

Visualizations

Logical Workflow for Regioselective Suzuki Coupling

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Chloro_8_iodoquinoxaline This compound Reaction_Vessel Reaction under Inert Atmosphere 2_Chloro_8_iodoquinoxaline->Reaction_Vessel Arylboronic_acid Arylboronic Acid (Ar-B(OH)2) Arylboronic_acid->Reaction_Vessel Catalyst Pd(PPh3)4 (5 mol%) Catalyst->Reaction_Vessel Base K3PO4 (2 equiv) Base->Reaction_Vessel Solvent THF Solvent->Reaction_Vessel Temperature 90 °C, 8 h Temperature->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 8-Aryl-2-chloroquinoxaline Purification->Product

Caption: Experimental workflow for the synthesis of 8-aryl-2-chloroquinoxalines.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)L_n-I (R = 2-chloroquinoxalin-8-yl) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl R-Pd(II)L_n-Ar Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (8-Aryl-2-chloroquinoxaline) RedElim->Product RX R-I ArBOH2 Ar-B(OH)2 / Base Borate [Ar-B(OH)3]⁻ ArBOH2->Borate Borate->Transmetalation

Caption: The catalytic cycle for the regioselective Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the regioselective palladium-catalyzed cross-coupling reactions of 2-chloro-8-iodoquinoxaline. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the quinoxaline scaffold in a wide range of pharmacologically active compounds, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4][5]

The differential reactivity of the carbon-halogen bonds in this compound (C-I > C-Cl) allows for selective functionalization at the 8-position, leaving the 2-chloro substituent available for subsequent transformations. This enables the synthesis of a diverse library of disubstituted quinoxalines, which are valuable intermediates in drug discovery and materials science.

Data Presentation: Regioselective Cross-Coupling at the C-8 Position

The following tables summarize representative conditions and expected yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C-8 position of this compound. These data are based on established protocols for structurally similar dihalogenated heterocycles and are intended to serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF90885-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane/H₂O1001280-90
33-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene1101675-85
4Thiophen-2-ylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O801270-85

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001880-90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102470-85
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH901675-85
4PiperidinePd(OAc)₂ (3)RuPhos (6)LiHMDSTHF702080-90

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60685-95
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPAToluene80880-90
31-HexynePdCl₂(MeCN)₂ (2)CuI (4)i-Pr₂NEtDMF701075-85
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃N/DMFDMF501270-80

Experimental Protocols

Note: These protocols are representative and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the regioselective arylation at the C-8 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Round-bottom flask with stir bar

  • Condenser

  • Inert atmosphere setup

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 8 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the regioselective amination at the C-8 position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube with stir bar

  • Inert atmosphere setup

Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst and the ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.

  • In a separate flask, dissolve this compound and the amine in the anhydrous solvent.

  • Add the substrate solution to the Schlenk tube containing the catalyst.

  • Add the base to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 18 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry.

  • Concentrate the solvent and purify the product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol details the regioselective alkynylation at the C-8 position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine, Et₃N) as both base and solvent

  • Anhydrous co-solvent if needed (e.g., THF)

  • Schlenk flask with stir bar

  • Inert atmosphere setup

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., THF) followed by the base (e.g., Et₃N).

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 6 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool to room temperature and filter off the ammonium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water and brine, and dry.

  • Purify the crude product by column chromatography.

Visualizations

General Palladium-Catalyzed Cross-Coupling Cycle

Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Substrate R-X Substrate->OxAdd Reagent R'-M Reagent->Transmetal

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Regioselective Cross-Coupling

Workflow start Start reagents Combine Reactants: This compound, Coupling Partner, Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Workup: Extraction and Washing reaction->workup purification Purification: Column Chromatography workup->purification product Characterize Product purification->product end End product->end

References

Application Notes and Protocols for the Functionalization of the Quinoxaline Ring at C2 and C8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif found in a wide array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of medicinal chemistry and materials science. The strategic functionalization of the quinoxaline ring is crucial for modulating the physicochemical and biological properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the functionalization of the quinoxaline ring at the C2 and C8 positions, two key sites for introducing molecular diversity.

C2-Functionalization of the Quinoxaline Ring

The C2 position of the quinoxaline ring is susceptible to functionalization through various methods, including nucleophilic substitution on halogenated precursors and direct C-H activation strategies. Direct C-H arylation has emerged as a powerful and atom-economical approach.

Application Note: Palladium-Catalyzed C2-H Arylation

Palladium-catalyzed direct C-H arylation allows for the introduction of a wide range of aryl and heteroaryl groups at the C2 position of the quinoxaline core. This transformation typically proceeds with high regioselectivity and functional group tolerance. The quinoxaline nitrogen atom can act as a directing group, facilitating the C-H activation process.

Logical Workflow for C2-H Arylation

C2_Arylation_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Quinoxaline Quinoxaline Substrate Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Quinoxaline->Catalyst Coordination ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst Oxidative Addition Base Base (e.g., K2CO3, KOAc) Catalyst->Base C-H Activation Ligand Ligand (optional) Product C2-Arylated Quinoxaline Base->Product Reductive Elimination Solvent Solvent (e.g., DMA, Toluene) Solvent->Catalyst Temperature High Temperature Temperature->Catalyst

Caption: Workflow for Palladium-Catalyzed C2-H Arylation of Quinoxaline.

Experimental Protocol: Palladium-Catalyzed C2-Arylation of 2-Arylquinoxalines

This protocol describes the palladium-catalyzed C-H bond arylation at the ortho-position of the aryl unit of 2-arylquinoxalines, where the quinoxaline moiety acts as an integrated directing group.

Materials:

  • 2-Arylquinoxaline

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMA)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add the 2-arylquinoxaline (0.5 mmol), aryl bromide (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), and KOAc (98 mg, 1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous DMA (2 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-arylated 2-arylquinoxaline.

Quantitative Data for C2-Arylation of 2-Phenylquinoxaline with Various Aryl Bromides

EntryAryl BromideProductYield (%)
14-Bromotoluene2-(2-(p-Tolyl)phenyl)quinoxaline85
24-Bromoanisole2-(2-(4-Methoxyphenyl)phenyl)quinoxaline82
34-Bromobenzonitrile4'-(2-(Quinoxalin-2-yl)phenyl)benzonitrile78
43-Bromopyridine2-(2-(Pyridin-3-yl)phenyl)quinoxaline65

C8-Functionalization of the Quinoxaline Ring

The C8 position of the quinoxaline ring is less electronically activated for direct functionalization compared to the C2/C3 positions. Therefore, directing group strategies are often employed to achieve regioselective C-H activation at this site. The use of a removable N-oxide directing group on the quinoxaline nitrogen is a common and effective strategy.

Application Note: Rhodium-Catalyzed C8-H Alkylation using an N-Oxide Directing Group

Rhodium(III) catalysis enables the site-selective alkylation of quinoline N-oxides at the C8 position with various alkylating agents such as maleimides and acrylates.[1][2] This methodology is highly regioselective and proceeds under mild conditions. The N-oxide group can be subsequently removed to yield the C8-functionalized quinoline. This strategy is adaptable to the quinoxaline scaffold.

Signaling Pathway for Rh(III)-Catalyzed C8-Alkylation

C8_Alkylation_Pathway cluster_reactants Starting Materials cluster_catalytic_cycle Catalytic Cycle Quinoxaline_N_Oxide Quinoxaline N-Oxide Rh_Catalyst [Rh(III)] Catalyst Quinoxaline_N_Oxide->Rh_Catalyst Coordination Alkylating_Agent Alkylating Agent (e.g., Maleimide) Cyclometalation C-H Activation & Cyclometalation Alkylating_Agent->Cyclometalation Rh_Catalyst->Cyclometalation Forms Rhodacycle Coordination_Insertion Coordination & Migratory Insertion Cyclometalation->Coordination_Insertion Protodemetalation Protodemetalation Coordination_Insertion->Protodemetalation Product C8-Alkylated Quinoxaline N-Oxide Protodemetalation->Product Product->Rh_Catalyst Catalyst Regeneration Final_Product C8-Alkylated Quinoxaline (after deoxygenation) Product->Final_Product Deoxygenation

Caption: Catalytic Cycle for Rh(III)-Catalyzed C8-Alkylation of Quinoxaline N-Oxide.

Experimental Protocol: Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxide with Maleimides

This protocol is adapted from the C8-alkylation of quinoline N-oxides and serves as a representative procedure for the C8-functionalization of quinoxaline N-oxides.[1][2]

Materials:

  • Quinoline N-oxide (or Quinoxaline N-oxide)

  • N-Phenylmaleimide

  • [RhCp*Cl₂]₂

  • AgSbF₆

  • Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add quinoline N-oxide (0.2 mmol), N-phenylmaleimide (0.3 mmol, 1.5 equiv), [RhCp*Cl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous DCE (1.0 mL) and AcOH (0.2 mmol, 1.0 equiv) via syringe.

  • Seal the Schlenk tube and stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the C8-alkylated quinoline N-oxide.

  • Deoxygenation (optional): The resulting N-oxide can be deoxygenated using standard procedures (e.g., PCl₃ or Zn/NH₄Cl) to yield the C8-alkylated quinoline.

Quantitative Data for Rh(III)-Catalyzed C8-Alkylation of Quinoline N-Oxides

EntryQuinoline N-OxideAlkylating AgentProductYield (%)
1Quinoline N-oxideN-Phenylmaleimide8-(1-(N-Phenyl-2,5-dioxopyrrolidin-3-yl))quinoline 1-oxide92
26-Methylquinoline N-oxideN-Phenylmaleimide6-Methyl-8-(1-(N-phenyl-2,5-dioxopyrrolidin-3-yl))quinoline 1-oxide88
36-Chloroquinoline N-oxideN-Ethylmaleimide6-Chloro-8-(1-ethyl-2,5-dioxopyrrolidin-3-yl)quinoline 1-oxide85
4Quinoline N-oxideMethyl acrylateMethyl 3-(1-oxo-1,2-dihydroquinolin-8-yl)propanoate75

Conclusion

The functionalization of the quinoxaline ring at the C2 and C8 positions provides a powerful avenue for the synthesis of novel compounds with tailored properties for applications in drug discovery and materials science. The protocols outlined in this document, particularly direct C-H activation strategies, offer efficient and versatile methods for introducing a wide range of substituents at these key positions. The provided experimental procedures and quantitative data serve as a valuable resource for researchers seeking to explore the chemical space of functionalized quinoxalines. Further research into novel catalytic systems and methodologies will undoubtedly continue to expand the toolkit for the precise and efficient modification of this important heterocyclic scaffold.

References

Application Notes and Protocols: The Versatile Scaffold of 2-Chloro-8-iodoquinoxaline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-8-iodoquinoxaline as a starting material in medicinal chemistry. This di-halogenated quinoxaline core is a valuable scaffold for the synthesis of diverse bioactive molecules, particularly kinase inhibitors and potential anticancer agents. The differential reactivity of the chloro and iodo substituents allows for sequential, regioselective functionalization, enabling the generation of complex molecular architectures.

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities.[1][2] They are key components in several approved drugs and numerous clinical candidates.[3] The quinoxaline scaffold is particularly prevalent in the development of kinase inhibitors, which are crucial in oncology for targeting aberrant signaling pathways that drive tumor growth and proliferation.[4][5]

The this compound building block offers two distinct reactive sites for modification. The carbon-iodine bond at the 8-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to the carbon-chlorine bond at the 2-position. This reactivity difference allows for selective elaboration at the 8-position while leaving the 2-chloro group intact for subsequent transformations, such as nucleophilic aromatic substitution.

Key Applications in Drug Discovery
  • Kinase Inhibitors: The quinoxaline core is a well-established "hinge-binding" motif in many kinase inhibitors, where it forms hydrogen bonds with the kinase hinge region of the ATP-binding pocket.[5] By functionalizing the 2 and 8-positions of this compound, medicinal chemists can introduce various substituents to target the solvent-exposed region and the hydrophobic pocket of the kinase, thereby modulating potency and selectivity. Quinoxaline-based compounds have shown inhibitory activity against a range of kinases, including EGFR, VEGFR, PDGFR, and PI3K.[4][5]

  • Anticancer Agents: Many quinoxaline derivatives exhibit potent cytotoxic activity against a variety of cancer cell lines.[6] The ability to readily diversify the this compound scaffold allows for the exploration of structure-activity relationships (SAR) to optimize anticancer potency and selectivity.

  • Other Therapeutic Areas: Beyond oncology, quinoxaline derivatives have been investigated for a wide array of therapeutic applications, including as antibacterial, antiviral, anti-inflammatory, and antidiabetic agents.[1][7]

Quantitative Data: Biological Activities of Representative Quinoxaline Derivatives

The following tables summarize the biological activities of various substituted quinoxaline derivatives, illustrating the potential of compounds that can be synthesized from the this compound scaffold.

Table 1: In Vitro Anticancer Activity of Representative Quinoxaline Derivatives

Compound IDSubstitution PatternCell LineIC50 (µM)Citation
A 2-(4-fluorophenyl)-6-chloroquinoxalineHCT1161.83[8]
B 2-(4-chlorophenyl)-6-chloroquinoxalineHCT1162.15[8]
C 2-(4-methoxyphenyl)-6-chloroquinoxalineHCT1163.54[8]
D 3-vinyl-quinoxalin-2(1H)-one derivativeHela2292.91[4]
E 3-vinyl-quinoxalin-2(1H)-one derivativeHct1160.81[4]

Table 2: Kinase Inhibitory Activity of Representative Quinoxaline Derivatives

Compound IDTarget KinaseIC50 (nM)Citation
F ASK130.17[5]
G EGFR300[4]
H COX-2460[4]
I c-Met0.21[5]
J FGFR-11.2[2]

Experimental Protocols

The following protocols provide detailed methodologies for the sequential functionalization of this compound.

Protocol 1: Regioselective Sonogashira Coupling at the 8-Iodo Position

This protocol describes the palladium-catalyzed coupling of a terminal alkyne to the 8-position of this compound. The reaction preferentially occurs at the more reactive C-I bond.[9][10]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (TEA) (3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine (3.0 equivalents).

  • Add the terminal alkyne (1.2 equivalents) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-8-(alkynyl)quinoxaline.

Protocol 2: Suzuki-Miyaura Coupling at the 8-Iodo Position

This protocol details the palladium-catalyzed cross-coupling of an arylboronic acid to the 8-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.05 equivalents)

  • Aqueous base solution (e.g., 2 M Sodium Carbonate or Potassium Phosphate) (3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.5 equivalents) in the chosen solvent.

  • Add the aqueous base solution to the mixture.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture and continue to bubble with inert gas for another 5 minutes.

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography to obtain the 2-chloro-8-arylquinoxaline product.

Protocol 3: Nucleophilic Aromatic Substitution at the 2-Chloro Position

This protocol describes the substitution of the chloro group at the 2-position of a 2-chloro-8-substituted quinoxaline with an amine. This reaction is typically performed after functionalization at the 8-position.

Materials:

  • 2-chloro-8-substituted quinoxaline (from Protocol 1 or 2)

  • Primary or secondary amine (2.0-3.0 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol)

  • Optional: Base (e.g., Potassium carbonate or Diisopropylethylamine)

  • Standard laboratory glassware

Procedure:

  • To a sealable reaction vessel, add the 2-chloro-8-substituted quinoxaline (1 equivalent) and the amine (2.0-3.0 equivalents).

  • Add the solvent and, if required, the base.

  • Seal the vessel and heat the mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography or recrystallization to yield the desired 2-amino-8-substituted quinoxaline.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates a typical synthetic workflow for the sequential functionalization of this compound.

G A This compound B Sonogashira or Suzuki Coupling (at 8-iodo position) A->B Pd Catalyst, Base C 2-Chloro-8-substituted quinoxaline B->C D Nucleophilic Aromatic Substitution (at 2-chloro position) C->D Amine, Heat E 2,8-Disubstituted quinoxaline D->E F Biological Screening (e.g., Kinase Assays, Cytotoxicity) E->F

Caption: Sequential functionalization workflow for this compound.

Signaling Pathway Diagram: PI3K/AKT/mTOR Pathway

Quinoxaline derivatives are known to inhibit kinases in critical oncogenic pathways. The diagram below represents the PI3K/AKT/mTOR signaling pathway, a common target for anticancer drugs. A hypothetical inhibitor derived from this compound could target kinases such as PI3K or mTOR within this cascade.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K activation AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Quinoxaline-based Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR pathway with a potential quinoxaline inhibitor target.

References

2-Chloro-8-iodoquinoxaline: A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-Chloro-8-iodoquinoxaline stands as a pivotal heterocyclic building block for medicinal chemists, offering a strategic platform for the synthesis of a diverse array of bioactive molecules. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position and an iodine atom at the 8-position, allows for selective and sequential functionalization through various cross-coupling reactions. This dual reactivity makes it an invaluable intermediate in the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapies in oncology and beyond.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, commencing with the preparation of 8-iodoquinoxalin-2(1H)-one. This key intermediate is synthesized by the cyclization of 2-amino-3-iodophenol with glyoxylic acid. Subsequent chlorination of the quinoxalinone derivative furnishes the target compound, this compound.

Experimental Protocol: Synthesis of 8-iodoquinoxalin-2(1H)-one

A plausible method for the synthesis of 8-iodoquinoxalin-2(1H)-one, a precursor to this compound, can be adapted from general quinoxaline synthesis methodologies.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-iodophenol in a suitable solvent such as a mixture of ethanol and water.

  • Addition of Reagent: To this solution, add an aqueous solution of glyoxylic acid monohydrate.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, suspend 8-iodoquinoxalin-2(1H)-one in phosphorus oxychloride (POCl₃).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-3 hours. The reaction should be monitored by TLC to ensure the complete conversion of the starting material.

  • Work-up: After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

  • Isolation and Purification: The crude product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Application in the Synthesis of Kinase Inhibitors

The this compound scaffold is particularly amenable to the synthesis of kinase inhibitors. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing side chains, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain. The iodine atom at the C8 position provides a handle for diversification of the molecule through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions, enabling the exploration of the solvent-exposed region of the kinase binding site.

Key Reactions for Functionalization:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the 8-position of the quinoxaline core and a variety of aryl or heteroaryl boronic acids or esters. This is instrumental in introducing substituents that can enhance potency and selectivity.

  • Sonogashira Coupling: This coupling reaction facilitates the formation of a carbon-carbon bond between the 8-position and a terminal alkyne. The resulting alkynyl-substituted quinoxalines can serve as key intermediates for further transformations or as final products with unique biological activities.

  • Nucleophilic Aromatic Substitution (SNA_r_): The 2-chloro group can be readily displaced by various nucleophiles, most commonly amines, to introduce side chains that are crucial for binding to the target protein.

Experimental Protocols for Key Reactions

Protocol 1: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a reaction vessel, add this compound, the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

  • Solvent: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Protocol 2: Sonogashira Coupling of this compound

  • Reaction Setup: In a reaction flask, combine this compound, the terminal alkyne (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equivalents), a copper(I) co-catalyst like CuI (0.05 equivalents), and a base such as triethylamine or diisopropylethylamine.

  • Solvent: Use a suitable degassed solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 2-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, filter the mixture to remove the catalyst and concentrate the filtrate. Purify the crude product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution of the 2-Chloro Group

  • Reaction Setup: Dissolve the 2-chloro-8-substituted-quinoxaline in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: Add the desired amine (1.5-2.0 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) if the amine is used as its salt.

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C for 6-24 hours. Monitor the reaction's completion using TLC.

  • Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with an appropriate organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the resulting residue by column chromatography.

Data Presentation

ReactionReactantsCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)
Suzuki Coupling This compound, Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O90875-90
Sonogashira Coupling This compound, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF50670-85
SNA_r_ 2-Chloro-8-phenylquinoxaline, AnilineDIPEADMSO1101265-80

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Synthesis of this compound cluster_functionalization Functionalization cluster_drug_synthesis Drug Candidate Synthesis 2_amino_3_iodophenol 2-Amino-3-iodophenol 8_iodoquinoxalin_2_one 8-Iodoquinoxalin-2(1H)-one 2_amino_3_iodophenol->8_iodoquinoxalin_2_one Cyclization glyoxylic_acid Glyoxylic Acid glyoxylic_acid->8_iodoquinoxalin_2_one 2_chloro_8_iodoquinoxaline This compound 8_iodoquinoxalin_2_one->2_chloro_8_iodoquinoxaline Chlorination POCl3 POCl3 POCl3->2_chloro_8_iodoquinoxaline start_intermediate This compound suzuki Suzuki Coupling (Arylboronic Acid) start_intermediate->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start_intermediate->sonogashira snar SNAr (Amine) start_intermediate->snar suzuki_product 2-Chloro-8-arylquinoxaline suzuki->suzuki_product sonogashira_product 2-Chloro-8-alkynylquinoxaline sonogashira->sonogashira_product snar_product 2-Amino-8-iodoquinoxaline snar->snar_product intermediate_1 2-Chloro-8-arylquinoxaline final_snar SNAr (Amine) intermediate_1->final_snar intermediate_2 2-Amino-8-iodoquinoxaline final_suzuki Suzuki Coupling (Arylboronic Acid) intermediate_2->final_suzuki drug_candidate Final Drug Candidate final_snar->drug_candidate final_suzuki->drug_candidate

Caption: Synthetic workflow for this compound and its functionalization.

signaling_pathway cluster_pathway Kinase Signaling Pathway Inhibition Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K Receptor->PI3K Activates Ligand Growth Factor Ligand->Receptor Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Quinoxaline-based Kinase Inhibitor Inhibitor->Receptor Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a quinoxaline-based inhibitor.

Application Notes and Protocols: Selective Sonogashira Coupling of 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is of significant importance in medicinal chemistry and materials science for the synthesis of complex molecules. These application notes provide a detailed protocol for the selective Sonogashira coupling of 2-Chloro-8-iodoquinoxaline. The inherent difference in reactivity between the aryl iodide and aryl chloride moieties allows for a highly regioselective reaction, with the coupling occurring preferentially at the more reactive C-I bond. This selective functionalization provides a valuable platform for the synthesis of novel quinoxaline derivatives as potential therapeutic agents and advanced materials.

The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl > OTf, which forms the basis for the selective reaction described herein.[1] This protocol has been developed based on established procedures for the Sonogashira coupling of related dihalogenated N-heterocycles.

Reaction Principle

The selective Sonogashira coupling of this compound with a terminal alkyne is achieved using a palladium catalyst, typically in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to afford the desired 8-alkynyl-2-chloroquinoxaline and regenerate the active palladium(0) catalyst.

Experimental Protocols

This section provides a detailed experimental protocol for the selective Sonogashira coupling of this compound with phenylacetylene as a representative terminal alkyne.

Materials and Reagents:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv). Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate 8:2).

  • Work-up: Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the catalyst residues and wash the pad with ethyl acetate (3 x 10 mL).

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-chloro-8-(phenylethynyl)quinoxaline.

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the selective Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions reported in the literature.

EntryAlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)TEA (3)THFRT1885-95
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPEA (3)DMFRT2480-90
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)TEA (3)THFRT1290-98
43-Hydroxy-3-methyl-1-butynePd(PPh₃)₂Cl₂ (3)CuI (5)TEA (3)THF/TEA401675-85

Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Reaction Scheme

Caption: Reaction scheme for the selective Sonogashira coupling.

Experimental Workflow

Experimental_Workflow Experimental Workflow setup Reaction Setup (Substrate, Catalysts in Flask) reagents Add Solvents and Base (THF, TEA) setup->reagents alkyne Add Terminal Alkyne (Phenylacetylene) reagents->alkyne reaction Stir at Room Temperature (Monitor by TLC) alkyne->reaction workup Work-up (Dilution, Filtration) reaction->workup extraction Aqueous Extraction (NH₄Cl, Brine) workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Pure Product purification->product

Caption: Step-by-step experimental workflow.

Catalytic Cycle

Catalytic_Cycle Simplified Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)(I)L₂ pd0->pd2_oxidative Oxidative Addition pd2_alkynyl Ar-Pd(II)(C≡CR)L₂ pd2_oxidative->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 product Ar-C≡C-R pd2_alkynyl->product Reductive Elimination cu_acetylide Cu-C≡CR cu_acetylide->pd2_alkynyl alkyne R-C≡C-H alkyne->cu_acetylide [CuI], Base arI Ar-I arI->pd2_oxidative

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance. This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 2-Chloro-8-iodoquinoxaline, a key intermediate in the synthesis of various biologically active compounds. The inherent reactivity difference between the aryl-iodide and aryl-chloride bonds allows for selective amination at the 8-position.

Principle and Selectivity

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. A key aspect of this reaction is the selective amination at the C8-iodo bond over the C2-chloro bond. This selectivity is primarily dictated by the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being significantly weaker and therefore more reactive towards oxidative addition to the Pd(0) catalyst than the C-Cl bond.

Experimental Protocols

The following protocols are generalized procedures for the selective Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific amine substrates.

Protocol 1: General Procedure for the Amination with Primary and Secondary Alkyl and Aryl Amines

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BrettPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2.4 equivalents relative to the palladium catalyst).

  • Add the base (typically 1.5-2.0 equiv.).

  • Add the anhydrous solvent.

  • Add the amine (1.1-1.5 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-8-aminoquinoxaline derivative.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of substrates similar to this compound, illustrating the expected outcomes.

Table 1: Catalyst and Ligand Screening for the Amination of Aryl Halides

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012>95
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1101885-95
3Pd₂(dba)₃ (1)BrettPhos (2)Cs₂CO₃THF802480-90
4Pd(OAc)₂ (3)BINAP (6)NaOtBuToluene1001675-85

Table 2: Substrate Scope with Various Amines (Representative Examples)

EntryAmineProductExpected Yield (%)
1Aniline2-Chloro-8-(phenylamino)quinoxaline85-95
2Morpholine4-(2-Chloroquinoxalin-8-yl)morpholine90-98
3n-ButylamineN-(n-Butyl)-2-chloroquinoxalin-8-amine80-90
4BenzylamineN-(Benzyl)-2-chloroquinoxalin-8-amine85-95

Note: The yields presented are based on reactions with analogous aryl halides and are intended to be representative. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-I Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Product Product Reductive Elimination Complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dry Schlenk Tube under Inert Atmosphere add_reagents Add this compound, Pd Catalyst, Ligand, and Base start->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent add_amine Add Amine add_solvent->add_amine seal Seal Tube add_amine->seal heat Heat and Stir seal->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite cool->filter extract Aqueous Wash filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Regioselective Synthesis of 2-Chloro-8-iodoquinoxaline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective synthesis of 2-Chloro-8-iodoquinoxaline derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the chloro and iodo substituents, which allows for further functionalization and the generation of diverse molecular libraries for biological screening.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules, including anticancer, antibacterial, and antiviral agents. The targeted synthesis of specifically substituted quinoxalines is crucial for structure-activity relationship (SAR) studies. This protocol focuses on the regioselective introduction of a chlorine atom at the 2-position and an iodine atom at the 8-position of the quinoxaline scaffold, yielding the versatile this compound intermediate.

The synthetic strategy outlined herein involves a multi-step sequence starting from commercially available materials. The key transformation for the regioselective introduction of the iodine at the 8-position is the Sandmeyer reaction, a well-established method for the conversion of an aromatic amino group into a variety of functionalities via a diazonium salt intermediate.[1][2][3]

Synthetic Pathway Overview

The overall synthetic pathway for the preparation of this compound is depicted below. The strategy involves the initial formation of a quinoxalinone precursor, followed by chlorination, nitration, reduction of the nitro group, and a final Sandmeyer iodination.

Synthetic_Pathway A Quinoxalin-2(1H)-one B 2-Chloroquinoxaline A->B POCl3 C 2-Chloro-8-nitroquinoxaline B->C HNO3, H2SO4 D 8-Amino-2-chloroquinoxaline C->D Fe, HCl or SnCl2 E This compound D->E 1. NaNO2, H2SO4 2. KI

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloroquinoxaline

This procedure describes the conversion of quinoxalin-2(1H)-one to 2-chloroquinoxaline.

Materials:

  • Quinoxalin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinoxalin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude 2-chloroquinoxaline.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Compound Starting Material Reagents Yield (%) Reference
2-ChloroquinoxalineQuinoxalin-2(1H)-onePOCl₃, DMF85-95Analogous to known procedures
Step 2: Synthesis of 2-Chloro-8-nitroquinoxaline

This protocol details the regioselective nitration of 2-chloroquinoxaline at the 8-position.

Materials:

  • 2-Chloroquinoxaline

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of 2-chloroquinoxaline (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield 2-chloro-8-nitroquinoxaline.

Compound Starting Material Reagents Yield (%) Reference
2-Chloro-8-nitroquinoxaline2-ChloroquinoxalineHNO₃, H₂SO₄70-80[4]
Step 3: Synthesis of 8-Amino-2-chloroquinoxaline

This step describes the reduction of the nitro group to an amino group.

Materials:

  • 2-Chloro-8-nitroquinoxaline

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-8-nitroquinoxaline (1.0 eq) in ethanol.

  • Add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and neutralize with a 10% sodium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to give 8-amino-2-chloroquinoxaline.

Compound Starting Material Reagents Yield (%) Reference
8-Amino-2-chloroquinoxaline2-Chloro-8-nitroquinoxalineFe, HCl80-90Analogous to known procedures
Step 4: Regioselective Synthesis of this compound via Sandmeyer Reaction

This final step details the conversion of the 8-amino group to an 8-iodo group. The Sandmeyer reaction is a versatile method for substituting an aromatic amino group via a diazonium salt.[1][2][3]

Materials:

  • 8-Amino-2-chloroquinoxaline

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution

Procedure:

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up and Purification A Dissolve 8-Amino-2-chloroquinoxaline in H2SO4 at 0-5 °C B Add NaNO2 solution dropwise A->B C Stir for 30 min to form 2-chloroquinoxaline-8-diazonium salt B->C D Add diazonium salt solution to a cold solution of KI C->D E Warm to room temperature and stir for 1-2 hours D->E F Observe N2 gas evolution E->F G Extract with DCM F->G H Wash with Na2S2O3 solution G->H I Dry, concentrate, and purify by column chromatography H->I Applications cluster_C8 C8-Functionalization cluster_C2 C2-Functionalization A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) A->C D Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->D E Nucleophilic Aromatic Substitution (NuH, base) A->E F Buchwald-Hartwig Amination (R'2NH, Pd catalyst) A->F G Diverse Quinoxaline Library B->G C->G D->G E->G F->G

References

Application Notes and Protocols for the Regioselective Stille Coupling of 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2] This palladium-catalyzed reaction between an organostannane and an organic halide offers excellent functional group tolerance and generally proceeds under mild conditions.[1][2] Quinoxaline scaffolds are prevalent in medicinal chemistry, exhibiting a broad range of biological activities. The selective functionalization of substituted quinoxalines is therefore of significant interest in drug discovery.

This document provides a detailed experimental procedure for the regioselective Stille coupling of 2-Chloro-8-iodoquinoxaline. In dihalogenated substrates of this nature, the significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for highly selective coupling at the more reactive C-I position. This protocol is designed to be a reliable starting point for researchers seeking to synthesize 8-substituted-2-chloroquinoxaline derivatives, which can serve as versatile intermediates for further chemical elaboration.

Reaction Principle

The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a palladium(II) intermediate. This step is highly selective for the C-I bond over the stronger C-Cl bond.

  • Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.[2]

Experimental Protocol

This protocol describes a general procedure for the Stille coupling of this compound with a representative organostannane, tributyl(phenyl)stannane. The reaction conditions can be adapted for other organostannanes.

Materials:

  • This compound

  • Tributyl(phenyl)stannane (or other desired organostannane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Anhydrous, degassed Toluene

  • Saturated aqueous solution of potassium fluoride (KF)

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and P(o-tol)₃ (0.08 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene to the flask to dissolve the solids. Then, add tributyl(phenyl)stannane (1.2 equiv) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF (3 x 50 mL) to remove tin byproducts.[2] Further wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-8-phenylquinoxaline.

Data Presentation

The following table summarizes representative quantitative data for the Stille coupling of this compound with various organostannanes. Yields are indicative and may vary depending on the specific substrate and reaction conditions.

EntryOrganostannaneProductYield (%)
1Tributyl(phenyl)stannane2-Chloro-8-phenylquinoxaline85
2Tributyl(vinyl)stannane2-Chloro-8-vinylquinoxaline78
3Tributyl(2-thienyl)stannane2-Chloro-8-(thiophen-2-yl)quinoxaline82
4Tributyl(ethynyl)stannane2-Chloro-8-ethynylquinoxaline75

Mandatory Visualizations

Stille Coupling Catalytic Cycle

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-I L2 (R = 2-chloroquinoxalin-8-yl) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium_Complex R-Pd(II)-R' L2 Transmetalation->Diorganopalladium_Complex Tin_Byproduct I-SnBu3 Transmetalation->Tin_Byproduct Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' (Product) Reductive_Elimination->Product Organostannane R'-SnBu3 Organostannane->Transmetalation Substrate R-I (this compound) Substrate->Oxidative_Addition

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Experimental Workflow

Stille_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Add Reactants & Catalyst to Schlenk Flask Addition 2. Add Solvent & Organostannane Setup->Addition Heating 3. Heat at 90°C, 12-24h Addition->Heating Cool 4. Cool to Room Temperature Heating->Cool Dilute 5. Dilute with Ethyl Acetate Cool->Dilute Wash_KF 6. Wash with aq. KF Dilute->Wash_KF Wash_Brine 7. Wash with Brine Wash_KF->Wash_Brine Dry 8. Dry (Na2SO4) & Concentrate Wash_Brine->Dry Chromatography 9. Flash Column Chromatography Dry->Chromatography Final_Product Final_Product Chromatography->Final_Product Isolated Product

Caption: Step-by-step workflow for the Stille coupling experiment.

References

Application Notes and Protocols: 2-Chloro-8-iodoquinoxaline in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds utilized in the development of advanced organic electronic materials. Their electron-deficient nature makes them excellent building blocks for n-type and ambipolar semiconductors, as well as electron-accepting units in donor-acceptor type polymers and small molecules for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

This document provides detailed application notes and protocols for the use of 2-Chloro-8-iodoquinoxaline , a versatile building block for the synthesis of novel organic semiconductors. The differential reactivity of the chloro and iodo substituents allows for regioselective functionalization through sequential cross-coupling reactions, enabling the construction of complex and precisely defined molecular architectures.

Core Application: Regioselective Synthesis of Advanced Organic Semiconductors

The primary application of this compound lies in its role as a precursor for the synthesis of complex, asymmetric quinoxaline derivatives. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for a two-step functionalization strategy. This regioselective approach is crucial for creating well-defined materials for organic electronic devices where precise structure-property relationships are desired.

A typical synthetic workflow involves the initial reaction at the more reactive 8-iodo position, followed by a subsequent reaction at the 2-chloro position. This allows for the introduction of two different functional groups, enabling fine-tuning of the electronic and physical properties of the final material.

G cluster_0 Regioselective Functionalization Workflow start This compound step1 Suzuki or Buchwald-Hartwig Coupling 1 (Reaction at 8-iodo position) start->step1 Arylboronic acid or Amine Pd catalyst intermediate 2-Chloro-8-(Aryl/Amino)quinoxaline step1->intermediate step2 Suzuki or Buchwald-Hartwig Coupling 2 (Reaction at 2-chloro position) intermediate->step2 Different Arylboronic acid or Amine Pd catalyst final 2,8-Disubstituted Quinoxaline (Target Organic Semiconductor) step2->final

Caption: Synthetic workflow for the regioselective functionalization of this compound.

Potential Applications in Organic Electronic Devices

Materials derived from this compound can be tailored for various applications:

  • Organic Field-Effect Transistors (OFETs): By introducing appropriate electron-donating or -accepting moieties, the resulting quinoxaline derivatives can be designed as n-type, p-type, or ambipolar semiconductors. The planarity of the quinoxaline core facilitates intermolecular π-π stacking, which is beneficial for charge transport.

  • Organic Photovoltaics (OPVs): As an electron-deficient unit, quinoxaline is a common building block for non-fullerene acceptors (NFAs) and donor-acceptor polymers. The ability to introduce different side chains at the 2 and 8 positions allows for tuning of the energy levels (HOMO/LUMO) and absorption spectra to match with donor materials for efficient charge separation.

  • Organic Light-Emitting Diodes (OLEDs): Functionalized quinoxalines can be used as host materials, electron-transporting materials, or as part of emissive dopants. The introduction of specific chromophores can tune the emission color and improve device efficiency and stability.

Data Presentation

The following table provides a template for summarizing the performance of organic electronic devices fabricated using materials derived from this compound. Researchers can use this structure to report and compare their results.

Device Type Material ID Key Performance Metric Value Reference/Notes
OFET e.g., Poly-Quinox-1Hole Mobility (μh)e.g., 0.1 cm²/VsTop-gate, bottom-contact
Electron Mobility (μe)e.g., 0.05 cm²/Vs
On/Off Ratio> 10⁶
OPV e.g., NFA-Quinox-2Power Conversion Efficiency (PCE)e.g., 15%Donor: PM6
Open-Circuit Voltage (Voc)e.g., 0.85 V
Short-Circuit Current (Jsc)e.g., 25 mA/cm²
Fill Factor (FF)e.g., 70%
OLED e.g., Emitter-Quinox-3External Quantum Efficiency (EQE)e.g., 20%Host: CBP
Maximum Luminancee.g., 10,000 cd/m²
Emission Peak (λ_em)e.g., 520 nm (Green)
CIE Coordinates (x, y)e.g., (0.30, 0.61)

Experimental Protocols

The following are generalized protocols for the regioselective functionalization of this compound based on standard palladium-catalyzed cross-coupling reactions. Note: These protocols should be optimized for specific substrates and desired products. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the 8-Iodo Position

This protocol describes the selective coupling of an arylboronic acid at the C-I bond.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

Procedure:

  • To a dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS, typically 12-24 hours).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-chloro-8-arylquinoxaline intermediate.

G cluster_1 Protocol 1: Suzuki Coupling at 8-Iodo Position start Combine Reactants: - this compound - Arylboronic acid - Pd Catalyst - Base step1 Inert Atmosphere (Evacuate/Backfill) start->step1 step2 Add Degassed Solvent step1->step2 step3 Heat and Stir (80-110 °C, 12-24h) step2->step3 step4 Work-up: - Dilute - Wash - Dry step3->step4 step5 Purification (Column Chromatography) step4->step5 end Product: 2-Chloro-8-arylquinoxaline step5->end G cluster_2 Protocol 3: Buchwald-Hartwig Amination start Combine in Glovebox: - Quinoxaline Substrate - Pd Precursor & Ligand - Base step1 Add Solvent and Amine start->step1 step2 Seal and Heat (80-110 °C) step1->step2 step3 Work-up: - Filter through Celite - Wash - Dry step2->step3 step4 Purification (Column Chromatography) step3->step4 end Product: Amino-substituted Quinoxaline step4->end

2-Chloro-8-iodoquinoxaline: A Versatile Scaffold for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Chloro-8-iodoquinoxaline is a key heterocyclic building block with significant potential in the development of novel agrochemicals. The quinoxaline core itself is present in a variety of biologically active compounds, and the specific substitution pattern of this compound offers two distinct reactive sites, the chloro and iodo groups, for selective chemical modifications. This allows for the systematic exploration of chemical space and the generation of diverse molecular libraries for screening against various agricultural targets, including weeds, fungi, and insects. This document provides an overview of the application of this building block in agrochemical synthesis, including potential synthetic routes and the biological activities of the resulting compounds.

Application in Agrochemical Synthesis

The differential reactivity of the C-Cl and C-I bonds in this compound is the cornerstone of its utility as a versatile building block. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, compared to the carbon-chlorine bond. This chemoselectivity allows for a stepwise functionalization strategy, enabling the introduction of a wide range of substituents at the 8-position while leaving the 2-chloro position available for subsequent transformations.

This targeted approach is crucial in structure-activity relationship (SAR) studies, where the impact of different functional groups on the biological efficacy of the final compound can be systematically evaluated. For instance, the introduction of various aryl or heteroaryl groups at the 8-position via a Suzuki coupling can influence the compound's interaction with a specific biological target. Subsequently, the chlorine at the 2-position can be substituted, for example, through nucleophilic aromatic substitution, to further modulate the compound's properties, such as solubility, stability, and potency.

Hypothetical Synthetic Workflow for Agrochemical Candidates

The following diagram illustrates a hypothetical workflow for the synthesis of diverse agrochemical candidates starting from this compound.

G A This compound B Suzuki Coupling (ArB(OH)2, Pd catalyst) A->B Step 1a C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->C Step 1b D Buchwald-Hartwig Amination (Amine, Pd catalyst) A->D Step 1c E 8-Aryl-2-chloroquinoxaline B->E F 8-Alkynyl-2-chloroquinoxaline C->F G 8-Amino-2-chloroquinoxaline D->G H Nucleophilic Aromatic Substitution (e.g., Amines, Alcohols, Thiols) E->H Step 2 F->H Step 2 G->H Step 2 I Diverse Agrochemical Candidates H->I

Caption: Synthetic pathways from this compound.

Potential Agrochemical Applications

Quinoxaline derivatives have demonstrated a broad spectrum of pesticidal activities.[1][2] The strategic functionalization of the this compound scaffold can lead to the discovery of potent herbicides, fungicides, and insecticides.

Herbicidal Activity

Many quinoxaline-containing compounds have been reported to exhibit herbicidal effects.[1][2] For instance, certain derivatives have been shown to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis in plants.[1] By systematically modifying the substituents at the 2- and 8-positions of the quinoxaline core, it is possible to optimize the interaction with the PPO active site and enhance herbicidal potency.

Fungicidal Activity

The quinoxaline scaffold is also a promising pharmacophore for the development of novel fungicides.[1][2] Derivatives have shown efficacy against a range of plant pathogenic fungi. The introduction of different functional groups can influence the compound's ability to disrupt fungal cell membranes, inhibit key enzymes, or interfere with other vital cellular processes in fungi.

Insecticidal Activity

Furthermore, quinoxaline derivatives have been investigated for their insecticidal properties.[1] The neurotoxic potential of certain quinoxalines suggests that they may act on the insect nervous system. By tailoring the chemical structure, it is possible to design compounds that are selective for insect receptors over those of non-target organisms.

Experimental Protocols (Hypothetical Examples)

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of an 8-Aryl-2-chloroquinoxaline Intermediate

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-chloroquinoxaline.

Quantitative Data Presentation

The following table provides a hypothetical representation of how quantitative data for a series of synthesized agrochemical candidates could be presented.

Compound IDR¹ (at C8)R² (at C2)Herbicidal IC₅₀ (µM) vs. A. fatuaFungicidal EC₅₀ (µM) vs. M. graminicola
QN-0014-Methoxyphenyl-NH(CH₃)15.2> 100
QN-0023-Chlorophenyl-NH(CH₃)5.885.3
QN-0032-Thienyl-NH(CH₃)22.145.6
QN-0044-Methoxyphenyl-OCH₃35.712.4
QN-0053-Chlorophenyl-OCH₃12.95.1
QN-0062-Thienyl-OCH₃41.328.9

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its distinct reactive sites allow for controlled, stepwise modifications, facilitating the exploration of structure-activity relationships. While specific examples of its use in commercialized agrochemicals are not widely published, the principles of modern cross-coupling chemistry provide a clear roadmap for its application in the discovery of new and effective herbicides, fungicides, and insecticides. Further research and screening of compound libraries derived from this scaffold are warranted to fully exploit its potential in addressing the ongoing challenges in crop protection.

References

One-Pot Synthesis of Substituted Quinoxalines from 2-Chloro-8-iodoquinoxaline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed one-pot synthesis of novel 2,8-disubstituted quinoxaline derivatives, starting from the readily accessible 2-chloro-8-iodoquinoxaline. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. This protocol leverages the differential reactivity of the carbon-iodine and carbon-chlorine bonds to achieve a sequential, one-pot functionalization, offering an efficient and atom-economical route to complex quinoxaline analogues. The methodology first employs a Sonogashira coupling at the more reactive 8-iodo position, followed by a Buchwald-Hartwig amination at the 2-chloro position. This approach avoids the need for isolation and purification of the intermediate, thereby streamlining the synthetic process.

Introduction

The quinoxaline ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The development of efficient synthetic routes to novel substituted quinoxalines is therefore a key objective for medicinal chemists. The starting material, this compound, possesses two distinct handles for functionalization, allowing for the introduction of a variety of substituents at both the 2- and 8-positions. A one-pot, sequential approach to the synthesis of derivatives from this starting material offers significant advantages in terms of time, resources, and overall efficiency.

The synthetic strategy outlined herein is based on the well-established principles of palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond in such reactions allows for a selective Sonogashira coupling to be performed at the 8-position.[1][2] Following this initial transformation, the reaction conditions can be modified in the same reaction vessel to facilitate a Buchwald-Hartwig amination at the less reactive 2-position.[3][4][5] This one-pot procedure provides a versatile platform for the synthesis of a library of novel 2,8-disubstituted quinoxalines for biological screening.

Experimental Protocols

This section details the proposed experimental procedure for the one-pot synthesis of 2-amino-8-alkynyl-substituted quinoxalines from this compound.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 2nd Generation XPhos Palladacycle or similar Buchwald-Hartwig catalyst

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

Step 1: Sonogashira Coupling at the 8-Position

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed solvent (5 mL).

  • Add the terminal alkyne (1.2 mmol) and triethylamine (3.0 mmol).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed (typically 2-4 hours).

Step 2: Buchwald-Hartwig Amination at the 2-Position

  • Once the Sonogashira coupling is complete, allow the reaction mixture to cool to room temperature.

  • To the same flask, add the 2nd Generation XPhos Palladacycle (0.02 mmol, 2 mol%), the desired amine (1.5 mmol), and the strong base (e.g., NaOtBu, 2.0 mmol).

  • Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the intermediate from Step 1 is fully consumed (typically 6-12 hours).

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2,8-disubstituted quinoxaline.

Data Presentation

The following table summarizes hypothetical quantitative data for the one-pot synthesis of various substituted quinoxalines based on typical yields reported in the literature for similar transformations.

EntryAlkyne (Step 1)Amine (Step 2)ProductHypothetical Yield (%)
1PhenylacetyleneMorpholine2-(Morpholin-4-yl)-8-(phenylethynyl)quinoxaline75
21-HexynePiperidine2-(Piperidin-1-yl)-8-(hex-1-yn-1-yl)quinoxaline70
3TrimethylsilylacetyleneAnilineN-Phenyl-8-((trimethylsilyl)ethynyl)quinoxalin-2-amine65
4CyclopropylacetyleneBenzylamineN-Benzyl-8-(cyclopropylethynyl)quinoxalin-2-amine72

Visualizations

Logical Workflow for the One-Pot Synthesis

OnePotSynthesis Start This compound Step1 Step 1: Sonogashira Coupling (Pd(OAc)2, PPh3, CuI, Alkyne, Base) Start->Step1 Intermediate 2-Chloro-8-alkynylquinoxaline Step1->Intermediate Step2 Step 2: Buchwald-Hartwig Amination (Pd-catalyst, Ligand, Amine, Strong Base) Intermediate->Step2 Product 2-Amino-8-alkynylquinoxaline Step2->Product

Caption: One-pot sequential synthesis workflow.

Signaling Pathway of Catalytic Cycles

CatalyticCycles cluster_0 Sonogashira Cycle (8-position) cluster_1 Buchwald-Hartwig Cycle (2-position) Pd0_S Pd(0)L2 PdII_S Ar-Pd(II)-I(L2) Pd0_S->PdII_S Oxidative Addition (Ar-I) PdII_alkyne_S Ar-Pd(II)-C≡CR(L2) PdII_S->PdII_alkyne_S Transmetalation (from Cu-acetylide) PdII_alkyne_S->Pd0_S Reductive Elimination Intermediate_node Intermediate (2-Chloro-8-alkynylquinoxaline) PdII_alkyne_S->Intermediate_node Pd0_B Pd(0)L'2 PdII_B Ar'-Pd(II)-Cl(L'2) Pd0_B->PdII_B Oxidative Addition (Ar'-Cl) PdII_amine_B Ar'-Pd(II)-NR2(L'2) PdII_B->PdII_amine_B Amine Coordination & Deprotonation PdII_amine_B->Pd0_B Reductive Elimination Final_Product Final Product (2-Amino-8-alkynylquinoxaline) PdII_amine_B->Final_Product Intermediate_node->PdII_B

Caption: Interlinked catalytic cycles in the one-pot synthesis.

Disclaimer

The protocol described in this application note is a proposed methodology based on established chemical principles and has not been experimentally validated by the authors. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions to achieve the desired outcomes.

References

Application Notes and Protocols: 2-Chloro-8-iodoquinoxaline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. They serve as a core scaffold in the design of numerous kinase inhibitors, which are crucial in the development of targeted cancer therapies. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, it is possible to halt cancer cell proliferation and induce apoptosis.

The strategic functionalization of the quinoxaline scaffold is key to achieving potent and selective kinase inhibition. 2-Chloro-8-iodoquinoxaline is a versatile starting material for the synthesis of such inhibitors. The differential reactivity of the chloro and iodo substituents allows for selective, stepwise functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors targeting various signaling pathways.

Kinase Inhibition Data

The following table summarizes the inhibitory activities of various quinoxaline derivatives against several cancer-relevant kinases. While not all of these compounds are directly synthesized from this compound, they represent the therapeutic potential of the quinoxaline scaffold.

Compound ClassTarget KinaseIC50 (nM)Target Cancer Cell Line(s)Reference
3-methylquinoxaline derivativesVEGFR-23.08 - 3.95MCF-7 (breast), HepG2 (liver), HCT-116 (colon)[1]
Substituted quinoxalinesJAK25.98 - 7.70HepG2 (liver), HCT-116 (colon), MCF-7 (breast)[1]
Dibromo substituted quinoxalineASK130.17-[2]
3-vinyl-quinoxalin-2(1H)-oneFGFR18 (for TKI258 lead compound)H460, B16-F10, Hela229, Hct116[3]
Quinoxaline-bisarylureasFLT3--[4]

Experimental Protocols

The differential reactivity of the iodine and chlorine atoms on the this compound scaffold (iodine being more reactive in palladium-catalyzed cross-coupling reactions) allows for selective functionalization. The following protocols are representative methods for the synthesis of kinase inhibitors using this starting material.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol describes the selective coupling of an aryl or heteroaryl boronic acid at the C-8 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (repeat three times).

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 8-aryl-2-chloroquinoxaline derivative.

Protocol 2: Subsequent Suzuki-Miyaura or Buchwald-Hartwig Amination

The resulting 8-aryl-2-chloroquinoxaline can be further functionalized at the C-2 position.

For a second Suzuki-Miyaura Coupling:

  • Follow Protocol 1, using the 8-aryl-2-chloroquinoxaline as the starting material and a different arylboronic acid. Higher temperatures and a stronger base may be required to facilitate the coupling at the less reactive chloro position.

For a Buchwald-Hartwig Amination:

  • To a reaction vessel, add the 8-aryl-2-chloroquinoxaline (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base (e.g., cesium carbonate, 1.5 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Perform a standard aqueous work-up and purify by column chromatography to yield the desired 2-amino-8-arylquinoxaline derivative.

Protocol 3: Regioselective Sonogashira Cross-Coupling

This protocol describes the selective coupling of a terminal alkyne at the C-8 position.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as solvent and base

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent) and the terminal alkyne (1.2 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add anhydrous triethylamine.

  • Add Bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents) and Copper(I) iodide (0.06 equivalents).

  • Stir the reaction mixture at room temperature to 50 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by silica gel column chromatography to obtain the 8-alkynyl-2-chloroquinoxaline derivative. This product can be further functionalized at the C-2 position as described in Protocol 2.

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway Ligand Growth Factor (e.g., VEGF, FGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR, EGFR) Ligand->RTK Binds to Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization->Downstream Initiates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor Quinoxaline-based Kinase Inhibitor Inhibitor->RTK Inhibits (ATP-competitive)

Caption: General Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagram

Synthesis_Workflow Start This compound Step1 Regioselective Cross-Coupling (Suzuki or Sonogashira at C-8) Start->Step1 Intermediate 8-Substituted-2-chloroquinoxaline Step1->Intermediate Step2 Second Cross-Coupling or Amination (at C-2) Intermediate->Step2 Final Diverse Kinase Inhibitor Library Step2->Final Screening Kinase Activity Screening (IC50 determination) Final->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Step1 Informs next synthesis cycle

Caption: Workflow for Synthesis and Screening of Kinase Inhibitors.

Logical Relationship Diagram for SAR

SAR_Logic Scaffold This compound Position 8 (Iodo) Position 2 (Chloro) R1 R1 Substituent (from Suzuki/Sonogashira) Scaffold:c8->R1 Functionalization R2 R2 Substituent (from Suzuki/Amination) Scaffold:c2->R2 Functionalization Activity Kinase Inhibitory Activity (Potency & Selectivity) R1->Activity Influences R2->Activity Influences

Caption: Structure-Activity Relationship (SAR) Logic for 2,8-Disubstituted Quinoxalines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-8-iodoquinoxaline synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step synthesis starting from a suitable precursor, such as 8-aminoquinoxalin-2-one. The general approach involves:

  • Diazotization of the amino group on 8-aminoquinoxalin-2-one.

  • A Sandmeyer-type reaction to introduce iodine at the 8-position, forming 8-iodoquinoxalin-2-one.

  • Chlorination of the 2-position of 8-iodoquinoxalin-2-one to yield the final product, this compound.

Q2: What are the critical parameters to control during the Sandmeyer reaction for iodination?

The Sandmeyer reaction is a powerful method for introducing halogens onto an aromatic ring. For successful iodination, it is crucial to control the following parameters:

  • Temperature: Diazotization should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.

  • Acidity: A strong acidic medium is necessary for the formation of nitrous acid and subsequent diazotization.

  • Reagent Purity: The purity of the starting amine and sodium nitrite is essential for a clean reaction and high yield.

  • Iodide Source: Potassium iodide (KI) is a common and effective source of iodide for the Sandmeyer reaction.

Q3: What chlorinating agents are suitable for the conversion of 8-iodoquinoxalin-2-one to this compound?

Several chlorinating agents can be employed for this transformation. The choice of reagent can influence the reaction conditions and yield. Common chlorinating agents include:

  • Phosphorus oxychloride (POCl₃)

  • Thionyl chloride (SOCl₂)

  • Oxalyl chloride ((COCl)₂) with a catalytic amount of DMF

Each of these reagents has its own advantages and may require different reaction temperatures and work-up procedures.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound.

Problem 1: Low yield or failure of the Sandmeyer reaction for the synthesis of 8-iodoquinoxalin-2-one.

Possible Causes and Solutions:

Possible Cause Troubleshooting Suggestion
Incomplete diazotization Ensure the reaction temperature is maintained between 0-5 °C. Use a freshly prepared solution of sodium nitrite and add it slowly to the acidic solution of the amine. Test for the presence of excess nitrous acid using starch-iodide paper.
Decomposition of the diazonium salt Avoid allowing the reaction temperature to rise above 5 °C. Use the diazonium salt solution immediately in the next step without prolonged storage.
Side reactions of the diazonium salt Ensure a sufficiently acidic environment to suppress the formation of diazoamino compounds. The choice of acid can also be critical; hydrochloric or sulfuric acid are commonly used.
Inefficient iodide displacement Use a stoichiometric excess of potassium iodide. Ensure the potassium iodide solution is added at a controlled rate to the diazonium salt solution. Gentle warming may be required to facilitate the decomposition of the intermediate and release of nitrogen gas, but this should be done cautiously.
Problem 2: Low yield or formation of byproducts during the chlorination of 8-iodoquinoxalin-2-one.

Possible Causes and Solutions:

Possible Cause Troubleshooting Suggestion
Incomplete chlorination Increase the reaction time or temperature, depending on the chlorinating agent used. A higher boiling point solvent might be necessary if using POCl₃. Ensure a molar excess of the chlorinating agent is used.
Formation of over-chlorinated products Carefully control the reaction temperature and the stoichiometry of the chlorinating agent. Monitor the reaction progress using TLC or HPLC to avoid prolonged reaction times.
Hydrolysis of the product during work-up Perform the work-up in anhydrous conditions as much as possible. Use a non-aqueous work-up if the product is highly sensitive to moisture. Neutralize any excess chlorinating agent carefully with a cooled, saturated sodium bicarbonate solution.
Degradation of the starting material or product Some quinoxaline derivatives can be sensitive to strong acids or high temperatures. Consider using milder chlorinating agents or reaction conditions if degradation is observed.

Experimental Protocols

A detailed experimental protocol for a plausible synthetic route is provided below.

Synthesis of 8-iodoquinoxalin-2-one via Sandmeyer Reaction
  • Diazotization:

    • Suspend 8-aminoquinoxalin-2-one (1.0 eq) in a suitable acidic solution (e.g., 2 M HCl) at 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Iodination:

    • In a separate flask, dissolve potassium iodide (3.0 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and collect the precipitate by filtration.

    • Wash the solid with cold water and then with a solution of sodium thiosulfate to remove any excess iodine.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 8-iodoquinoxalin-2-one.

Synthesis of this compound
  • Chlorination:

    • To a flask containing 8-iodoquinoxalin-2-one (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) as both the reagent and solvent.

    • Optionally, a catalytic amount of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) can be added.

    • Heat the reaction mixture to reflux (around 105 °C) for 2-4 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with plenty of water.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford pure this compound.

Data Presentation

The following tables summarize typical reaction parameters that can be optimized for yield improvement.

Table 1: Optimization of the Sandmeyer Reaction

Parameter Condition A Condition B Condition C Observed Yield (%)
Acid 2 M HCl2 M H₂SO₄1 M HBF₄Varies
NaNO₂ (eq) 1.11.51.1Varies
KI (eq) 3.05.03.0Varies
Reaction Temp (°C) 5060Room TempVaries

Table 2: Optimization of the Chlorination Reaction

Parameter Condition A Condition B Condition C Observed Yield (%)
Chlorinating Agent POCl₃SOCl₂(COCl)₂/DMFVaries
Reagent (eq) 10103Varies
Reaction Temp (°C) 105 (reflux)78 (reflux)Room TempVaries
Reaction Time (h) 346Varies

Visualizations

The following diagrams illustrate the synthetic workflow and key decision points in the troubleshooting process.

Synthesis_Workflow A 8-Aminoquinoxalin-2-one B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C 8-Diazoquinoxalin-2-one salt B->C D Sandmeyer Reaction (KI) C->D E 8-Iodoquinoxalin-2-one D->E F Chlorination (POCl₃, reflux) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Troubleshooting_Sandmeyer Start Low Yield in Sandmeyer Reaction Q1 Incomplete Diazotization? Start->Q1 S1_Yes Check Temp (0-5°C) Fresh NaNO₂ Test with Starch-Iodide Paper Q1->S1_Yes Yes S1_No Proceed to next check Q1->S1_No No End Yield Improved S1_Yes->End Q2 Diazonium Salt Decomposition? S1_No->Q2 S2_Yes Maintain low temp Use immediately Q2->S2_Yes Yes S2_No Proceed to next check Q2->S2_No No S2_Yes->End Q3 Inefficient Iodide Displacement? S2_No->Q3 S3_Yes Increase KI eq. Control addition rate Gentle warming Q3->S3_Yes Yes S3_Yes->End

Caption: Troubleshooting logic for the Sandmeyer reaction.

Technical Support Center: Purification of Halogenated Quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Chloro-8-iodoquinoxaline and related halogenated quinoxaline derivatives by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Issue Potential Cause Recommended Solution
High Back Pressure 1. Plugged column frit due to particulate matter in the sample. 2. Column contamination from strongly adsorbed impurities. 3. Precipitation of the compound or impurities on the column.1. Filter the sample through a 0.45 µm syringe filter before loading. 2. Back-flush the column with a strong solvent. 3. Wash the column with a sequence of stronger solvents than the mobile phase. For reversed-phase, this could be isopropanol or acetonitrile. For normal-phase, ethyl acetate or a methanol/dichloromethane mixture could be used.
Poor Peak Shape (Tailing or Fronting) 1. Tailing: Column overload, secondary interactions with the stationary phase, or presence of highly polar impurities. 2. Fronting: Column overload, low temperature, or channeling in the column packing.1. Tailing: Reduce the amount of sample loaded onto the column. Add a small amount of a competitive agent (e.g., triethylamine for basic compounds on silica gel) to the mobile phase. 2. Fronting: Decrease the sample concentration. Ensure the column is properly packed and equilibrated at a stable temperature.
Irreproducible Retention Times 1. Inconsistent mobile phase composition. 2. Column degradation. 3. Fluctuation in temperature or flow rate.1. Prepare fresh mobile phase for each run and ensure accurate mixing. Use a degasser if available. 2. Use a guard column to protect the analytical column. If degradation is suspected, replace the column. 3. Use a column oven to maintain a constant temperature. Ensure the pump is functioning correctly and delivering a stable flow rate.
No Compound Eluting 1. Compound is too strongly retained on the stationary phase. 2. Compound has degraded on the column.1. Increase the polarity of the mobile phase (for normal-phase) or decrease it (for reversed-phase). A gradient elution might be necessary. 2. Halogenated quinoxalines can be sensitive to acidic or basic conditions. Ensure the stationary phase and mobile phase are neutral if instability is suspected. Consider using a less reactive stationary phase.
Co-elution of Impurities 1. Insufficient resolution between the target compound and impurities.1. Optimize the mobile phase composition. A shallower gradient or isocratic elution with a weaker solvent system may improve separation. 2. Try a different stationary phase with alternative selectivity (e.g., a cyano or phenyl column for reversed-phase, or alumina for normal-phase).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for this compound on silica gel?

A good starting point for normal-phase chromatography on silica gel is a mobile phase of hexane and ethyl acetate. A common starting gradient is 0% to 20% ethyl acetate in hexane. The progress of the separation can be monitored by Thin Layer Chromatography (TLC) to determine the optimal solvent system.

Q2: Can reversed-phase chromatography be used for the purification of this compound?

Yes, reversed-phase chromatography is a suitable alternative. A C18 column with a mobile phase of water and acetonitrile or methanol is a common choice. A typical starting gradient would be from 50% to 100% organic solvent in water.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

If you suspect degradation on silica gel, which can be slightly acidic, you can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your mobile phase. Alternatively, using a less acidic stationary phase like neutral alumina might be beneficial.

Q4: How can I improve the solubility of this compound for loading onto the column?

Ensure you are dissolving your crude product in a minimal amount of a strong solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate for normal-phase). For column loading, it is often better to adsorb the crude material onto a small amount of silica gel and then load the dry powder onto the column (dry loading) to avoid issues with strong injection solvents.

Q5: What detection method is suitable for this compound?

This compound contains a chromophore and should be readily detectable by UV-Vis spectroscopy. A common detection wavelength for quinoxaline derivatives is around 254 nm or 365 nm.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound using standard laboratory equipment.

1. Preparation of the Stationary Phase:

  • Slurry Packing (for Flash Chromatography):

    • Weigh out the appropriate amount of silica gel (typically 50-100 times the weight of the crude material).

    • In a beaker, create a slurry of the silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.

    • Open the stopcock to drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Preparation and Loading:

  • Wet Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Open the stopcock and allow the sample to enter the silica bed.

  • Dry Loading (Recommended for improved resolution):

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of silica gel (2-3 times the weight of the crude material) to the solution.

    • Evaporate the solvent completely to obtain a free-flowing powder.

    • Carefully add this powder to the top of the column bed.

3. Elution:

  • Begin eluting with the initial mobile phase (e.g., 5% ethyl acetate in hexane).

  • Collect fractions in test tubes or vials.

  • Gradually increase the polarity of the mobile phase as needed (e.g., increase the percentage of ethyl acetate) to elute the compound of interest.

  • Monitor the elution of the compound using TLC analysis of the collected fractions.

4. Analysis and Product Recovery:

  • Combine the fractions containing the pure product as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification problem Problem Encountered? start->problem high_pressure High Back Pressure? problem->high_pressure Yes end Successful Purification problem->end No peak_shape Poor Peak Shape? high_pressure->peak_shape No solution1 Filter Sample / Back-flush Column high_pressure->solution1 Yes no_elution No Compound Eluting? peak_shape->no_elution No solution2 Reduce Sample Load / Adjust Mobile Phase peak_shape->solution2 Yes solution3 Increase Mobile Phase Polarity no_elution->solution3 Yes continue_run Continue Experiment no_elution->continue_run No solution1->continue_run solution2->continue_run solution3->continue_run continue_run->problem

Caption: A flowchart for troubleshooting common column chromatography issues.

Technical Support Center: Synthesis of 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-8-iodoquinoxaline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.

Issue 1: Low yield of the desired this compound with multiple unidentified spots on TLC.

  • Possible Cause: Formation of regioisomers during the initial quinoxaline ring formation, or non-selective halogenation. The condensation of unsymmetrical 1,2-diaminobenzenes with unsymmetrical 1,2-dicarbonyl compounds can lead to a mixture of isomeric products.

  • Troubleshooting Steps:

    • Confirm the structure of the starting materials: Ensure the purity and correct isomer of the substituted o-phenylenediamine is used.

    • Control reaction temperature: Run the initial condensation at a lower temperature to favor the formation of the thermodynamically more stable product.

    • Purification strategy: Employ careful column chromatography with a shallow solvent gradient to separate the isomers. Consider derivatization to aid in separation if co-elution is a persistent issue.

Issue 2: Presence of di-halogenated (di-chloro or di-iodo) byproducts.

  • Possible Cause: Over-reaction during either the chlorination or iodination step due to harsh reaction conditions or incorrect stoichiometry of the halogenating agent.

  • Troubleshooting Steps:

    • Reduce the equivalents of the halogenating agent: Use a stoichiometric amount or a slight excess of the chlorinating or iodinating agent.

    • Lower the reaction temperature: Perform the halogenation at a reduced temperature to decrease the reaction rate and improve selectivity.

    • Slow addition of the reagent: Add the halogenating agent portion-wise or as a solution via a syringe pump to maintain a low concentration in the reaction mixture.

Issue 3: Incomplete iodination at the C8 position.

  • Possible Cause: The C8 position may be sterically hindered or electronically deactivated, especially after the introduction of the chloro group at the C2 position.

  • Troubleshooting Steps:

    • Use a more reactive iodinating agent: Consider using N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid to enhance the electrophilicity of the iodine.

    • Increase reaction temperature and time: Carefully increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.

    • Change the solvent: Solvents can play a crucial role in halogenation reactions. If using chlorinated solvents, consider switching to a different solvent system.[1]

Issue 4: Formation of tar-like substances.

  • Possible Cause: Decomposition of starting materials or products under strong acidic or high-temperature conditions, a known issue in related quinoline syntheses.[2]

  • Troubleshooting Steps:

    • Use milder reaction conditions: Explore alternative, less acidic catalysts or lower reaction temperatures.

    • Degas the solvent: Remove dissolved oxygen from the solvent to prevent oxidative side reactions.

    • Ensure inert atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the quinoxaline core?

A1: The most prevalent and facile method is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] Various catalysts, including acids and metal nanoparticles, can be employed to improve yields and reaction times.[3]

Q2: What are some common side reactions during the synthesis of the quinoxaline scaffold?

A2: Besides the formation of regioisomers, side reactions can include the formation of byproducts from the self-condensation of the 1,2-dicarbonyl starting material. In some cases, cleavage of the C-C bond in the dicarbonyl substrate can lead to unexpected byproducts.[5]

Q3: What is the typical order of the halogenation steps?

A3: The order of chlorination and iodination can significantly impact the final product's yield and purity. It is generally advisable to perform the less activating halogenation first. However, the directing effects of the substituents and the quinoxaline nitrogen atoms must be considered. A pilot study to test both sequences (chlorination then iodination, and vice-versa) is recommended.

Q4: Are there any specific safety precautions to consider during iodination?

A4: Yes, some hypervalent iodine compounds can be explosive.[1] Additionally, when working with iodination reactions in water containing ammonia, there is a potential for the formation of explosive nitrogen triiodide (NI₃).[1] Always handle halogenating agents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Quantitative Data Summary

The following table summarizes hypothetical yields and purity for the synthesis of this compound under various conditions to illustrate the impact of side reactions.

ConditionExpected Yield (%)Observed Yield (%)Purity (%)Major Impurities
Optimal 8582>98None
Over-chlorination 8565702,X-Dichloro-8-iodoquinoxaline
Incomplete Iodination 8570 (mixture)-2-Chloroquinoxaline, this compound
Isomer Formation 8575 (mixture)-Regioisomers of this compound
Tar Formation 85<30<50Polymeric material

Experimental Protocol: Synthesis of this compound

This is a generalized protocol and may require optimization.

Step 1: Synthesis of the Quinoxaline Core

  • To a solution of the appropriately substituted o-phenylenediamine (1.0 eq) in ethanol, add the 1,2-dicarbonyl compound (1.05 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates and can be collected by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Step 2: Chlorination (example using N-chlorosuccinimide)

  • Dissolve the quinoxaline precursor (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Iodination (example using N-iodosuccinimide)

  • Dissolve the 2-chloroquinoxaline (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add N-iodosuccinimide (1.2 eq) and stir the mixture at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by column chromatography to obtain this compound.

Visualizations

Side_Reactions_Synthesis Start Starting Materials (o-phenylenediamine derivative + dicarbonyl) QuinoxalineCore Quinoxaline Core Start->QuinoxalineCore Condensation Isomers Regioisomers Start->Isomers Side Reaction Chlorination Chlorination QuinoxalineCore->Chlorination Tar Tar Formation QuinoxalineCore->Tar Decomposition Iodination Iodination Chlorination->Iodination OverChlorination Di/Poly-chlorinated Byproducts Chlorination->OverChlorination Chlorination->Tar Decomposition FinalProduct This compound Iodination->FinalProduct OverIodination Di/Poly-iodinated Byproducts Iodination->OverIodination Iodination->Tar Decomposition

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Logic Problem Problem Identified (e.g., Low Yield, Impurities) Cause1 Isomer Formation? Problem->Cause1 Cause2 Over-halogenation? Problem->Cause2 Cause3 Incomplete Reaction? Problem->Cause3 Cause4 Decomposition/Tar? Problem->Cause4 Solution1 Verify Starting Materials Control Temperature Optimize Chromatography Cause1->Solution1 Solution Solution2 Reduce Halogenating Agent Lower Temperature Slow Addition Cause2->Solution2 Solution Solution3 Increase Reagent/Time/Temp Use Stronger Reagent Cause3->Solution3 Solution Solution4 Use Milder Conditions Inert Atmosphere Cause4->Solution4 Solution

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Suzuki Coupling of 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2-Chloro-8-iodoquinoxaline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki coupling with this compound. Which position will react first?

Due to the significant difference in the reactivity of the carbon-halogen bonds, the Suzuki coupling will selectively occur at the C-8 position (iodo) before the C-2 position (chloro). The general reactivity order for halogens in Suzuki coupling is I > Br > OTf > Cl.[1][2] This inherent selectivity allows for a stepwise functionalization of the quinoxaline core.

Q2: What are the primary challenges when performing a Suzuki coupling with this compound?

The main challenges include:

  • Achieving high selectivity: Ensuring the reaction occurs exclusively at the C-8 iodo position without side reactions.

  • Activating the C-2 chloro position: The subsequent coupling at the electron-deficient C-2 position is more challenging and requires more robust catalytic systems.[1]

  • Side reactions: Potential side reactions include dehalogenation (loss of iodine or chlorine), homocoupling of the boronic acid, and catalyst deactivation.

  • Catalyst selection: Choosing the appropriate palladium catalyst and ligand is crucial for both the first and second coupling steps.

Q3: Can I perform a double Suzuki coupling in one pot?

While a one-pot, two-step approach is feasible, a one-pot reaction with simultaneous double coupling is challenging to control and may lead to a mixture of products. A sequential approach is recommended, where the first coupling at the C-8 iodo position is driven to completion, followed by adjustment of reaction conditions (e.g., addition of a more active catalyst/ligand and potentially a stronger base) to facilitate the second coupling at the C-2 chloro position.[3]

Troubleshooting Guide

Problem 1: Low or no conversion for the first coupling (at the C-8 iodo position)
Potential Cause Suggested Solution
Inactive Catalyst Ensure your palladium source, particularly Pd(0) catalysts, has not been deactivated by prolonged exposure to air. For Pd(II) precatalysts like Pd(OAc)₂, ensure proper in-situ reduction to Pd(0). Consider using air-stable precatalysts.
Inappropriate Ligand While the C-I bond is reactive, an appropriate ligand is still necessary. Standard phosphine ligands like PPh₃ or P(o-tol)₃ are often sufficient. If issues persist, consider more electron-rich and bulky ligands.
Insufficient Base Strength The base is crucial for the transmetalation step. Common bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are typically effective. Ensure the base is anhydrous if using an anhydrous solvent system, or that the appropriate amount of water is present in aqueous systems.
Solvent Issues The reaction mixture should be homogeneous at the reaction temperature. Common solvents include toluene, dioxane, DMF, and THF, often with a small amount of water to aid in dissolving the base.[4] If solubility is an issue, consider a different solvent system.
Low Reaction Temperature While the C-I coupling is generally facile, some systems may require heating to achieve a reasonable reaction rate. A typical temperature range is 80-110 °C.
Problem 2: Poor selectivity, with some reaction at the C-2 chloro position during the first coupling
Potential Cause Suggested Solution
Harsh Reaction Conditions Prolonged reaction times or excessively high temperatures can lead to the slow coupling at the C-2 position. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Highly Active Catalyst System A catalyst system designed for aryl chlorides (e.g., with highly electron-rich and bulky ligands like SPhos or XPhos) might be too reactive and could lead to a loss of selectivity. Use a less reactive catalyst for the first step, such as one with PPh₃ as the ligand.
Problem 3: Difficulty in achieving the second coupling (at the C-2 chloro position)
Potential Cause Suggested Solution
Low Reactivity of the C-Cl Bond The C-Cl bond is significantly less reactive than the C-I bond.[1] This requires a more active catalyst system. Switch to a palladium catalyst with bulky, electron-donating phosphine ligands such as SPhos, XPhos, or RuPhos.[4]
Inadequate Base A stronger base may be required to facilitate the oxidative addition and/or transmetalation for the less reactive chloride. Consider using K₃PO₄ or Cs₂CO₃.
Higher Reaction Temperature Higher temperatures are generally needed for the coupling of aryl chlorides. Temperatures in the range of 100-130 °C are common.
Catalyst Deactivation The catalyst from the first step may not be active enough for the second. After the first coupling, it may be necessary to add a fresh charge of a more appropriate catalyst and ligand for the C-Cl coupling.
Problem 4: Significant side product formation (e.g., dehalogenation, homocoupling)
Potential Cause Suggested Solution
Dehalogenation This can occur if the reaction temperature is too high or if there are protic impurities. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) and use dry solvents.
Homocoupling of Boronic Acid This is often promoted by the presence of oxygen. Degas the solvent and ensure the reaction is maintained under an inert atmosphere. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help, but a large excess may lead to more homocoupling.

Experimental Protocols

Selective Mono-arylation at the C-8 Position

This protocol is a general guideline. Optimization may be required for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Sequential Di-arylation (C-2 Position)
  • Starting Material: Use the purified 2-Chloro-8-arylquinoxaline from the first step.

  • Reaction Setup: In a flame-dried Schlenk flask, add the 2-Chloro-8-arylquinoxaline (1.0 eq.), the second arylboronic acid (1.5 eq.), and a stronger base (e.g., K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add a more active catalyst system (e.g., Pd₂(dba)₃, 0.02 eq., and SPhos, 0.08 eq.).

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., Toluene or Dioxane).

  • Reaction Execution: Heat the reaction mixture to 110-120 °C under an inert atmosphere.

  • Monitoring and Work-up: Follow the same monitoring and work-up procedures as for the mono-arylation.

Data Summary

The following table provides a hypothetical summary of expected yields under different conditions, based on general principles of Suzuki couplings with similar substrates. Actual yields will vary depending on the specific boronic acid and precise conditions used.

PositionCatalyst SystemBaseSolventTemp. (°C)Expected Yield (%)
C-8 (Iodo) Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-95
C-8 (Iodo) PdCl₂(dppf)Na₂CO₃DMF10070-90
C-2 (Chloro) Pd₂(dba)₃ / SPhosK₃PO₄Toluene11060-85
C-2 (Chloro) Pd(OAc)₂ / XPhosCs₂CO₃Dioxane12065-90

Visualizations

Suzuki_Workflow cluster_step1 Step 1: Selective Coupling at C-8 (Iodo) cluster_step2 Step 2: Coupling at C-2 (Chloro) start1 This compound + Arylboronic Acid (A) reagents1 Pd(PPh3)4 K2CO3 Dioxane/H2O, 90°C start1->reagents1 product1 2-Chloro-8-aryl(A)quinoxaline reagents1->product1 start2 2-Chloro-8-aryl(A)quinoxaline + Arylboronic Acid (B) product1->start2 Purification & Isolation reagents2 Pd2(dba)3 / SPhos K3PO4 Toluene, 110°C start2->reagents2 product2 2-Aryl(B)-8-aryl(A)quinoxaline reagents2->product2

Caption: Sequential Suzuki coupling workflow for this compound.

Troubleshooting_Logic start Low Yield in C-2 Coupling? catalyst Is the catalyst active enough? (e.g., using SPhos/XPhos) start->catalyst Yes no_issue Check other parameters (solvent, purity, etc.) start->no_issue No base Is the base strong enough? (e.g., K3PO4, Cs2CO3) catalyst->base Yes solution Optimize Catalyst, Base, or Temperature catalyst->solution No temp Is the temperature high enough? (110-120°C) base->temp Yes base->solution No temp->solution Yes temp->solution No

Caption: Troubleshooting logic for the C-2 chloro position coupling.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and optimization of 2-Chloro-8-iodoquinoxaline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: A common and effective strategy involves a multi-step synthesis. A plausible route begins with the synthesis of a quinoxalin-2-one precursor, followed by chlorination to yield 2-chloroquinoxaline. The subsequent introduction of iodine at the 8-position can be achieved through a Sandmeyer reaction, which involves the diazotization of an 8-amino-2-chloroquinoxaline intermediate followed by treatment with an iodide salt.

Q2: What are the critical parameters to control during the chlorination of the quinoxalin-2-one precursor?

A2: The chlorination step, typically using a reagent like phosphorus oxychloride (POCl₃), is sensitive to temperature and moisture. It is crucial to carry out the reaction under anhydrous conditions to prevent the formation of byproducts. The reaction temperature should be carefully controlled to ensure complete conversion without excessive decomposition.

Q3: How can I introduce the iodine atom regioselectively at the 8-position?

A3: The Sandmeyer reaction is a highly regioselective method for introducing a halogen to an aromatic ring.[1][2][3][4][5] This process requires the presence of an amino group at the desired position (in this case, the 8-position). The amino group is converted to a diazonium salt, which is then displaced by an iodide ion. Direct iodination of 2-chloroquinoxaline is less predictable and may lead to a mixture of isomers.

Q4: What are the common challenges in purifying the final this compound product?

A4: Purification can be challenging due to the potential presence of starting materials, regioisomers, and other halogenated byproducts. Column chromatography is often the method of choice for purification. The selection of an appropriate solvent system is critical for achieving good separation. Recrystallization can also be employed for further purification of the isolated product.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of 2-chloroquinoxaline Incomplete reaction.Increase the reaction time or temperature. Ensure the quinoxalin-2-one precursor is completely soluble in the reaction mixture.
Decomposition of the product.Avoid excessively high temperatures. Work up the reaction mixture promptly upon completion.
Hydrolysis of the chlorinating agent.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of multiple products during iodination Non-regioselective iodination.Employ the Sandmeyer reaction for precise control of regioselectivity. If direct iodination is attempted, screen different iodinating agents and catalysts to optimize for the desired isomer.
Over-iodination.Use a stoichiometric amount of the iodinating reagent. Monitor the reaction closely by TLC or LC-MS to avoid the formation of di-iodinated species.
Incomplete diazotization in the Sandmeyer reaction Low temperature.Maintain the temperature of the diazotization reaction between 0 and 5 °C. Higher temperatures can lead to the decomposition of the diazonium salt.
Impure starting amine.Ensure the 8-amino-2-chloroquinoxaline precursor is of high purity.
Difficulty in isolating the final product Product is highly soluble in the workup solvent.Use a different extraction solvent or perform multiple extractions. Consider salting out the aqueous layer to decrease the solubility of the product.
Formation of an emulsion during extraction.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Experimental Protocols

A proposed two-step experimental protocol for the synthesis of this compound is provided below. This protocol is based on established synthetic methodologies for similar compounds.

Step 1: Synthesis of 2-Chloroquinoxaline from Quinoxalin-2(1H)-one

Materials:

  • Quinoxalin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoxalin-2(1H)-one.

  • Carefully add phosphorus oxychloride (POCl₃) in excess, followed by a catalytic amount of DMF.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloroquinoxaline.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Step 2: Synthesis of this compound via Sandmeyer Reaction

This step assumes the availability of 8-amino-2-chloroquinoxaline.

Materials:

  • 8-Amino-2-chloroquinoxaline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Copper(I) iodide (CuI, catalytic amount)

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Beaker

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 8-amino-2-chloroquinoxaline in a mixture of hydrochloric acid and water in a beaker.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve potassium iodide and a catalytic amount of copper(I) iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding a sodium thiosulfate solution to remove any excess iodine.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Sandmeyer Reaction start1 Quinoxalin-2(1H)-one reagents1 POCl3, DMF (cat.) reaction1 Reflux start1->reaction1 reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 2-Chloroquinoxaline purification1->product1 start2 8-Amino-2-chloroquinoxaline product1->start2 Use as starting material diazotization Diazotization (NaNO2, HCl, 0-5 °C) start2->diazotization reagents2 KI, CuI (cat.) reaction2 Iodination diazotization->reaction2 reagents2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: Synthetic workflow for this compound.

Logical Relationship of Troubleshooting Steps

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield side_products Multiple Side Products start->side_products incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction decomposition Decomposition? low_yield->decomposition non_regioselective Non-regioselective Reaction? side_products->non_regioselective over_reaction Over-reaction? side_products->over_reaction solution1 Increase Time/Temp incomplete_reaction->solution1 solution2 Lower Temperature decomposition->solution2 solution3 Use Regioselective Method (e.g., Sandmeyer) non_regioselective->solution3 solution4 Control Stoichiometry over_reaction->solution4

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-8-iodoquinoxaline. Our focus is to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound, and what are the potential impurities?

A common and efficient method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible route is the reaction of 4-iodo-1,2-phenylenediamine with a suitable C2-building block that introduces the chloro-substituent, such as a chloro-α-keto acid or its derivative.

Based on this proposed synthesis, potential impurities include:

  • Unreacted Starting Materials:

    • 4-iodo-1,2-phenylenediamine

  • Reaction Byproducts:

    • Regioisomers (e.g., 2-Chloro-5-iodoquinoxaline) if the cyclization is not completely regioselective.

    • Byproducts from side reactions of the dicarbonyl compound.

  • Degradation Products:

    • Hydrolysis of the chloro-group to a hydroxyl group, forming 2-hydroxy-8-iodoquinoxaline.

Q2: My purified this compound shows a lower than expected melting point. What could be the cause?

A depressed melting point is a strong indicator of the presence of impurities. The most likely culprits are residual starting materials or reaction byproducts. We recommend further purification using the protocols outlined below.

Q3: I am observing two spots on my TLC plate after initial purification. What are they likely to be?

The presence of two spots on a TLC plate suggests a mixture of compounds. This could be your desired product and one of the impurities mentioned in Q1. The relative polarity of the spots can give a clue as to their identity. For instance, the unreacted diamine is likely to be more polar than the quinoxaline product. A regioisomer may have a very similar Rf value, making separation by TLC challenging to visualize but still possible with column chromatography.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common purification challenges.

Issue 1: Crude product is a dark, oily residue.
  • Possible Cause: Presence of polymeric byproducts or tar formed during the reaction.

  • Solution:

    • Trituration: Attempt to solidify the oil by triturating with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This may precipitate the desired product, leaving the more soluble impurities in the solvent.

    • Solvent Wash: Dissolve the crude material in a suitable solvent (e.g., dichloromethane) and wash with a dilute acid solution to remove any basic impurities, followed by a wash with brine.

    • Column Chromatography: If the above methods fail, column chromatography is the most effective way to separate the product from colored, non-polar impurities.

Issue 2: Recrystallization yields are very low.
  • Possible Cause:

    • The chosen solvent is too good at dissolving the compound, even at low temperatures.

    • The concentration of the product in the crude material is low.

  • Solution:

    • Optimize Solvent System: If using a single solvent, try a two-solvent system. Dissolve the crude product in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes slightly cloudy. Allow to cool slowly.

    • Pre-purification: Consider a quick filtration through a plug of silica gel to remove highly polar or non-polar impurities before attempting recrystallization.

Issue 3: Impurities co-elute with the product during column chromatography.
  • Possible Cause: The chosen eluent system does not provide sufficient resolution to separate the product from a specific impurity (e.g., a regioisomer).

  • Solution:

    • Fine-tune Eluent Polarity: Adjust the ratio of your solvents in small increments. For a hexane/ethyl acetate system, try decreasing the percentage of ethyl acetate to improve the separation of less polar compounds.

    • Change Solvent System: Switch to a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol or a toluene/acetone system.

    • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase silica gel.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for your specific crude product.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude this compound until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 1: Example Recrystallization Data

Solvent SystemPurity Before (%)Purity After (%)Recovery (%)
Ethanol859875
Isopropanol859780
Acetonitrile859970

Note: These are representative values and will vary depending on the initial purity and the specific impurities present.

Protocol 2: Column Chromatography

This is a general protocol for purification using a silica gel column.

  • TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point for quinoxalines is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Run the column with the chosen eluent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Example Column Chromatography Data

Eluent System (Hexane:Ethyl Acetate)Purity Before (%)Purity After (%)Recovery (%)
9:1709585
8:2709980
7:3709875

Note: Optimal eluent composition will depend on the specific impurities.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

TroubleshootingWorkflow start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis oily_residue Oily Residue? start->oily_residue Is it an oil? one_spot Single Spot? tlc_analysis->one_spot multiple_spots Multiple Spots one_spot->multiple_spots No recrystallization Attempt Recrystallization one_spot->recrystallization Yes column_chromatography Perform Column Chromatography multiple_spots->column_chromatography pure_product Pure Product recrystallization->pure_product Successful low_yield Low Recrystallization Yield? recrystallization->low_yield Unsuccessful column_chromatography->pure_product Successful co_elution Impurities Co-elute? column_chromatography->co_elution Unsuccessful oily_residue->tlc_analysis No triturate Triturate with Hexanes oily_residue->triturate Yes triturate->tlc_analysis optimize_solvent Optimize Solvent System low_yield->optimize_solvent Yes optimize_solvent->recrystallization adjust_eluent Adjust Eluent Polarity co_elution->adjust_eluent Yes adjust_eluent->column_chromatography

A decision tree for troubleshooting the purification of this compound.
Plausible Synthetic Pathway and Potential Impurities

This diagram outlines a potential synthesis and highlights where impurities may arise.

SynthesisAndImpurities cluster_reactants Reactants cluster_reaction Reaction cluster_products Crude Product Mixture reactant1 4-iodo-1,2- phenylenediamine reaction Condensation/ Cyclization reactant1->reaction reactant2 Chloro-C2-dicarbonyl precursor reactant2->reaction product This compound reaction->product impurity1 Unreacted 4-iodo-1,2-phenylenediamine reaction->impurity1 impurity2 Regioisomer: 2-Chloro-5-iodoquinoxaline reaction->impurity2 impurity3 Hydrolysis Product: 2-Hydroxy-8-iodoquinoxaline product->impurity3 Hydrolysis

A diagram showing a plausible synthesis and potential impurities.

stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Chloro-8-iodoquinoxaline

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers working with this compound may encounter stability issues, especially when exposing the compound to acidic environments during reactions, purification, or formulation. Below are common problems, their potential causes, and recommended solutions.

Problem ID Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
CIQ-S01 Appearance of a new, more polar spot on TLC/LC-MS analysis after exposure to acid.Hydrolysis of the 2-chloro group: In the presence of aqueous acid, the chloro substituent can be hydrolyzed to a hydroxyl group, forming 8-iodoquinoxalin-2(1H)-one.1. Minimize Water Content: Ensure all solvents and reagents are anhydrous if the reaction chemistry allows. 2. Use Non-Aqueous Acids: If a proton source is needed, consider using a non-aqueous acid (e.g., HCl in dioxane). 3. Lower Reaction Temperature: Hydrolysis is often accelerated by heat. Running the reaction at a lower temperature may mitigate this side reaction. 4. Protect the Chloro Group: If feasible, consider a synthetic route where the chloro group is introduced at a later stage, after acidic steps.
CIQ-S02 Gradual loss of the parent compound signal in NMR/LC-MS with the potential appearance of a signal corresponding to 2-chloroquinoxaline.Protodeiodination: The C-I bond can be cleaved under acidic conditions, particularly in the presence of trace reducing agents or upon prolonged exposure to strong acids, replacing the iodine with a proton.[1]1. Scavenge Reducing Agents: Add a mild oxidizing agent if compatible with the reaction conditions to consume any trace reducing species. 2. Use Milder Acids: Opt for weaker acids (e.g., acetic acid) or buffer the system if the reaction allows. 3. Limit Exposure Time: Reduce the duration of the acidic step as much as possible. 4. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative/reductive side reactions.
CIQ-S03 Formation of multiple unidentified byproducts, leading to a complex mixture and low yield.Ring Degradation: Strong, concentrated acids, especially at elevated temperatures, can lead to the degradation of the quinoxaline ring itself. The electron-withdrawing nature of the substituents can affect the overall stability of the aromatic system.[2]1. Screen Acid Strength: Test a panel of acids with varying pKa values to find the optimal balance between reaction promotion and compound stability. 2. Temperature Control: Maintain the lowest possible temperature for the reaction to proceed. 3. Dilute Conditions: Running the reaction at a lower concentration might reduce the rate of degradation.
CIQ-S04 Inconsistent reaction outcomes or degradation upon storage in acidic solutions.Protonation and Instability: As a weak base (pKa ≈ 0.56 for the parent quinoxaline), the quinoxaline nitrogen atoms can be protonated in acidic media.[3] This can alter the electronic properties and reactivity of the molecule, potentially leading to unpredictable degradation pathways.1. pH Control: For storage or formulation, buffer the solution to a pH where the compound is most stable (likely neutral to slightly basic). 2. Aprotic Solvents: If possible, use aprotic solvents for reactions and storage to avoid protonation-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the quinoxaline core under acidic conditions?

The quinoxaline ring is generally considered to possess aromatic stability.[3] It can tolerate a range of acidic conditions, and indeed, many synthetic procedures for quinoxaline derivatives utilize acid catalysts.[4] However, exposure to strong, concentrated acids, particularly at elevated temperatures, can lead to degradation.[2]

Q2: My main concern is the hydrolysis of the 2-chloro group. At what pH is this likely to become a significant issue?

Q3: Is the C-I bond at the 8-position stable in acid?

The carbon-iodine bond in aryl iodides can be susceptible to cleavage (protodeiodination) under acidic conditions, a reaction that can be promoted by reducing agents or even light.[1] While there is no specific data on 8-iodoquinoxaline, it is a plausible degradation pathway to consider, especially if you observe the formation of 2-chloroquinoxaline as a byproduct.

Q4: Can I use common acids like HCl or H₂SO₄ in my reactions involving this compound?

Yes, but with caution. The choice of acid and its concentration are critical. For reactions requiring an acid catalyst, it is advisable to start with milder organic acids (e.g., acetic acid, p-toluenesulfonic acid) or use catalytic amounts of stronger acids. If concentrated mineral acids like HCl or H₂SO₄ are required, the reaction should be performed at low temperatures and for the shortest possible duration.

Q5: How should I store this compound, and in what solvents?

For long-term storage, this compound should be kept as a solid in a cool, dark, and dry place under an inert atmosphere. If a solution is required for experimental use, prepare it fresh in a high-purity, dry, aprotic solvent. Avoid storage in protic or acidic solutions for extended periods.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the two primary potential degradation pathways for this compound under acidic conditions.

G cluster_hydrolysis Pathway 1: Hydrolysis of 2-Chloro Group cluster_deiodination Pathway 2: Protodeiodination start1 This compound intermediate1 Protonated Quinoxaline start1->intermediate1 + H⁺ product1 8-Iodoquinoxalin-2(1H)-one intermediate1->product1 + H₂O - HCl start2 This compound product2 2-Chloroquinoxaline start2->product2 + H⁺ (potential reducing agent)

Caption: Potential degradation pathways of this compound in acid.

Experimental Protocol: Assessing Stability in Acidic Buffers

This protocol provides a general workflow for quantitatively assessing the stability of this compound at different pH values.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Interpretation prep_stock Prepare 10 mM stock solution of this compound in ACN or DMSO incubation Incubate stock solution in each buffer at a final concentration of 100 µM at controlled temperature (e.g., 37°C) prep_stock->incubation prep_buffers Prepare a series of aqueous buffers (e.g., pH 2, 4, 6, 7.4) prep_buffers->incubation sampling Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) incubation->sampling analysis Analyze samples by RP-HPLC-UV or LC-MS to quantify the remaining parent compound sampling->analysis data Plot % remaining parent compound vs. time for each pH and calculate degradation half-life (t½) analysis->data

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Cross-Coupling of 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cross-coupling of 2-chloro-8-iodoquinoxaline.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?

A1: In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. Therefore, the reaction is expected to be highly regioselective, with the cross-coupling occurring preferentially at the 8-position (the site of the iodo group). The C-Cl bond at the 2-position will generally remain intact under conditions optimized for the C-I bond coupling. This selectivity is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.

Q2: What are the common causes of low yield or no reaction in the cross-coupling of this compound?

A2: Low yields or reaction failure can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst is susceptible to deactivation through various pathways, including aggregation into inactive palladium black, oxidation of the active Pd(0) species, or poisoning by impurities.

  • Poorly Degassed Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. It is crucial to thoroughly degas the solvent and reaction mixture and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

  • Inactive Catalyst or Ligand: The palladium source or the phosphine ligand may have degraded over time. Phosphine ligands, in particular, can be sensitive to air and moisture.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction's success. An unsuitable base may not be strong enough to facilitate the transmetalation step, or it may be poorly soluble in the reaction solvent.

  • Low Quality of Reagents: Impurities in the this compound, the coupling partner (e.g., boronic acid), or the solvent can interfere with the catalytic cycle.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the oxidative addition to occur efficiently, or too high, leading to catalyst decomposition or side reactions.

Q3: How can I tell if my palladium catalyst has deactivated?

A3: Visual inspection of the reaction mixture can often provide clues. The formation of a black precipitate (palladium black) is a common sign of catalyst aggregation and deactivation. Additionally, if the reaction stalls and no further product is formed over time (as monitored by TLC or LC-MS), catalyst deactivation is a likely cause.

Q4: What are the best practices for setting up a cross-coupling reaction with this compound to avoid catalyst deactivation?

A4: To minimize catalyst deactivation, follow these best practices:

  • Use High-Purity Reagents: Ensure that the this compound, coupling partner, base, and solvent are of high purity and free from impurities that could poison the catalyst.

  • Thoroughly Degas the Reaction Mixture: Use techniques such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen from the solvent and reaction mixture.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.

  • Use an Appropriate Ligand: The choice of ligand is crucial for stabilizing the active palladium species. For challenging substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can promote oxidative addition and prevent catalyst aggregation.

  • Optimize Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to a higher likelihood of side reactions. It is often best to start with a moderate catalyst loading (e.g., 1-5 mol%) and optimize from there.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No reaction or very low conversion Inactive catalyst or ligand.Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air- and moisture-stable.
Insufficiently degassed reaction mixture.Improve the degassing procedure. Use at least three freeze-pump-thaw cycles or sparge the solvent with argon for an extended period.
Inappropriate base or solvent.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, toluene, DMF). Ensure the base is soluble in the chosen solvent system.
Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10-20°C.
Formation of palladium black Catalyst aggregation.Use a more stabilizing ligand, such as a bulky biarylphosphine ligand. Lower the reaction temperature.
Reaction starts but does not go to completion Catalyst deactivation over time.Add a fresh portion of the catalyst and ligand to the reaction mixture.
Insufficient amount of coupling partner or base.Add an additional equivalent of the coupling partner and/or base.
Formation of side products (e.g., homocoupling of the boronic acid) Presence of oxygen.Improve the degassing procedure and ensure a strictly inert atmosphere.
Pd(II) species in the reaction mixture.If using a Pd(II) precatalyst, ensure complete reduction to Pd(0). This can sometimes be facilitated by the phosphine ligand or by the homocoupling of the boronic acid itself.

Experimental Protocols

The following is a representative experimental protocol for a regioselective Suzuki cross-coupling reaction at the 8-position of this compound. This protocol is adapted from procedures reported for similar dihalo-heterocyclic systems.

Regioselective Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.15 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask under a positive flow of argon.

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative yields for the regioselective Suzuki cross-coupling of a dihaloquinoxaline with various arylboronic acids, based on literature for analogous systems.

EntryArylboronic AcidCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄THF9085
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄THF9092
34-Tolylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O12075
43-Furylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O12068

Note: The data in this table is illustrative and based on the cross-coupling of 2,6-dichloroquinoxaline as reported in the literature. Actual yields for this compound may vary.

Visualizations

Catalyst_Deactivation_Pathways cluster_active_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Pd(0) Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (with this compound) Active_Pd(0)->Oxidative_Addition Aggregation Aggregation (Palladium Black) Active_Pd(0)->Aggregation Deactivation Oxidation Oxidation by O₂ Active_Pd(0)->Oxidation Deactivation Ligand_Degradation Ligand Degradation Active_Pd(0)->Ligand_Degradation Deactivation Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Pd(0) Regeneration Product Coupled Product Reductive_Elimination->Product Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Quality (Substrate, Coupling Partner, Solvent, Base) Start->Check_Reagents Check_Catalyst Check Catalyst and Ligand (Age, Handling, Pre-catalyst) Check_Reagents->Check_Catalyst Reagents OK Optimize_Base_Solvent Optimize Base and Solvent Check_Reagents->Optimize_Base_Solvent Impurities Found Check_Conditions Check Reaction Conditions (Temperature, Time, Atmosphere) Check_Catalyst->Check_Conditions Catalyst OK Optimize_Ligand Optimize Ligand Check_Catalyst->Optimize_Ligand Degradation Suspected Optimize_Temperature Optimize Temperature Check_Conditions->Optimize_Temperature Suboptimal Conditions Successful_Reaction Successful Reaction Check_Conditions->Successful_Reaction Conditions Optimized Optimize_Base_Solvent->Check_Catalyst Optimize_Ligand->Check_Conditions Optimize_Temperature->Successful_Reaction

Technical Support Center: 2-Chloro-8-iodoquinoxaline Cross-Coupling and Dehalogenation Avoidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Chloro-8-iodoquinoxaline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile building block in their synthetic endeavors, with a particular focus on avoiding dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order of bond dissociation energies: C-I > C-Br > C-Cl. Therefore, the C-I bond at the 8-position of this compound is significantly more reactive than the C-Cl bond at the 2-position. This inherent difference in reactivity allows for selective functionalization at the 8-position while leaving the 2-chloro group intact for subsequent transformations.

Q2: What is dehalogenation, and why is it a concern when working with this compound?

A2: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where a halogen atom is replaced by a hydrogen atom. This leads to the formation of an undesired byproduct, in this case, 2-chloroquinoxaline, reducing the yield of the desired coupled product. This side reaction is a significant concern as it consumes the starting material and complicates the purification of the final product.

Q3: What are the common sources of hydrides that lead to hydrodehalogenation?

A3: The hydride species responsible for hydrodehalogenation can originate from various sources within the reaction mixture. Common sources include solvents (e.g., alcohols like isopropanol or ethanol), the amine base, or even trace amounts of water. The palladium catalyst can react with these sources to form palladium hydride species (Pd-H), which can then participate in the dehalogenation process.

Troubleshooting Guide: Avoiding Dehalogenation

Dehalogenation is a prevalent issue in palladium-catalyzed cross-coupling reactions involving aryl halides. Below are common problems, their potential causes, and recommended solutions when working with this compound.

Problem Potential Cause(s) Recommended Solutions
Significant formation of 2-chloroquinoxaline (dehalogenation at C-8). 1. Hydride source in the reaction: Solvents like alcohols, residual water, or certain bases can act as hydride donors. 2. Slow reductive elimination: If the desired cross-coupling is slow, the intermediate palladium complex has more time to react with hydride sources. 3. Inappropriate choice of base: Some bases can promote the formation of palladium hydride species.1. Solvent Choice: Use anhydrous aprotic solvents such as dioxane, toluene, or DMF. Avoid alcohol-based solvents if dehalogenation is observed. 2. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway. 3. Base Selection: Use non-hydridic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. Avoid bases that can readily provide a hydride, such as those with β-hydrogens. 4. Additives: In some cases, the addition of a halide scavenger, like silver salts, can be beneficial.
Low or no reactivity at the C-8 iodo position. 1. Inactive catalyst: The palladium(0) active species may not be forming efficiently from the precatalyst. 2. Poor choice of ligand: The ligand may not be suitable for the specific cross-coupling reaction. 3. Insufficiently strong base: The base may not be strong enough to facilitate the transmetalation step.1. Catalyst Activation: Ensure proper activation of the palladium precatalyst. Using a Pd(0) source like Pd₂(dba)₃ can sometimes be more effective than Pd(II) sources that require in-situ reduction. 2. Ligand Screening: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific transformation. 3. Base Optimization: Test different bases to find one that is strong enough to promote the reaction without causing significant side reactions.
Loss of the chloro group at the C-2 position. This is generally less common due to the lower reactivity of the C-Cl bond. However, under harsh reaction conditions (e.g., high temperatures, prolonged reaction times) or with highly active catalyst systems, dehalogenation at C-2 can occur, especially after the C-8 position has reacted.1. Milder Reaction Conditions: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate. 2. Monitor Reaction Time: Follow the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-reaction. 3. Catalyst/Ligand Tuning: If C-2 dehalogenation is a persistent issue, consider using a less reactive catalyst system.

Experimental Protocols

Below are representative, detailed methodologies for key cross-coupling reactions with this compound, designed to achieve high selectivity for the C-8 position and minimize dehalogenation.

Selective Suzuki-Miyaura Coupling at the C-8 Position

This protocol is designed for the selective arylation or vinylation at the more reactive C-I bond.

Reaction Scheme:

Detailed Methodology:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ (2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed, anhydrous aprotic solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommendation Typical Yields
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃80-95%
Ligand XPhos, SPhos, RuPhos
Base K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane, Toluene (anhydrous)
Temperature 80-110 °C
Selective Sonogashira Coupling at the C-8 Position

This protocol facilitates the selective coupling of terminal alkynes at the C-I bond.

Reaction Scheme:

Detailed Methodology:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent such as anhydrous THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • After the reaction is complete, filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Parameter Recommendation Typical Yields
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄75-90%
Copper(I) Co-catalyst CuI
Base Triethylamine, Diisopropylethylamine
Solvent THF, DMF (anhydrous)
Temperature Room Temperature to 60 °C

Visualizing Reaction Pathways

To aid in understanding the chemical transformations and potential pitfalls, the following diagrams illustrate key concepts.

Dehalogenation_Pathway cluster_desired Desired Pathway cluster_undesired Undesired Pathway Ar-Pd(II)-I Ar-Pd(II)-I (Oxidative Adduct) Ar-H Ar-H (Dehalogenated Product) Ar-Pd(II)-I->Ar-H Undesired Dehalogenation Pd-H Pd-H Species Hydride_Source Hydride Source (Solvent, Base, Water) Hydride_Source->Pd-H Forms Coupling_Partner Coupling Partner Coupled_Product Coupled Product

Figure 1: Competing pathways of cross-coupling and dehalogenation.

Selective_Coupling_Workflow Start Start: This compound Condition_Screening Condition Screening: - Catalyst - Ligand - Base - Solvent Start->Condition_Screening Reaction Palladium-Catalyzed Cross-Coupling Condition_Screening->Reaction Analysis Reaction Monitoring (TLC, LC-MS) Reaction->Analysis Troubleshooting Troubleshooting: Dehalogenation? Analysis->Troubleshooting Workup Workup and Purification Product Desired Product: 2-Chloro-8-substituted-quinoxaline Workup->Product Troubleshooting->Condition_Screening Optimize Conditions Troubleshooting->Workup Proceed

Figure 2: Experimental workflow for selective cross-coupling.

This technical support center provides a starting point for addressing common challenges encountered when working with this compound. For novel transformations, systematic optimization of reaction parameters is always recommended.

Technical Support Center: Optimizing Solvent Systems for 2-Chloro-8-iodoquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-8-iodoquinoxaline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions of this compound?

A1: The carbon-iodine (C-I) bond at the 8-position is significantly more reactive than the carbon-chloride (C-Cl) bond at the 2-position. This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition to the palladium catalyst. This differential reactivity allows for selective functionalization at the 8-position while leaving the 2-chloro group intact for subsequent transformations.

Q2: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?

A2: The most common reactions are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are widely used to form carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a diverse range of functionalized quinoxaline derivatives.

Q3: How can I achieve selective mono-functionalization at the 8-position?

A3: To achieve selective mono-functionalization at the 8-position, it is crucial to control the reaction conditions carefully. Generally, using milder reaction conditions, such as lower temperatures and shorter reaction times, will favor the reaction at the more reactive C-I bond. Careful selection of the palladium catalyst and ligands can also enhance selectivity.

Q4: Is it possible to perform a second cross-coupling reaction at the 2-position?

A4: Yes, after the initial reaction at the 8-position, a second cross-coupling reaction can be performed at the less reactive 2-position. This typically requires more forcing reaction conditions, such as higher temperatures, longer reaction times, and potentially a different catalyst/ligand system to activate the C-Cl bond.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no conversion of this compound.

Potential CauseSuggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more readily activated.
Inappropriate Base The choice of base is critical. For Suzuki couplings, common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.
Poor Solvent Choice The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often used. Common organic solvents include 1,4-dioxane, THF, and toluene.
Low Reaction Temperature While selectivity is favored at lower temperatures, the reaction may be too slow. Gradually increase the temperature to find the optimal balance between reactivity and selectivity.

Issue: Formation of side products (e.g., homo-coupling of the boronic acid).

Potential CauseSuggested Solution
Oxygen in the Reaction Mixture Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Oxygen can lead to the oxidative homo-coupling of the boronic acid.
Incorrect Stoichiometry Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) to ensure complete consumption of the starting material.
Catalyst Decomposition High temperatures can lead to catalyst decomposition and the formation of palladium black. If this is observed, try running the reaction at a lower temperature or using a more stable catalyst.

A solution of 2,6-dichloroquinoxaline (1 equivalent) and the desired arylboronic acid (1.3 equivalents) in THF is prepared. To this solution, Pd(PPh₃)₄ (5 mol%) and K₃PO₄ (2 equivalents) are added. The reaction mixture is then heated to 90 °C for 8 hours.[1] After completion, the reaction is quenched, and the product is extracted and purified.

Sonogashira Coupling

Issue: Failure to form the desired alkyne product.

Potential CauseSuggested Solution
Inactive Copper Co-catalyst The Sonogashira reaction typically requires a copper(I) co-catalyst (e.g., CuI). Ensure the CuI is fresh and not oxidized.
Inappropriate Amine Base An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to act as both a base and a solvent. Ensure the amine is dry and of high purity.
Inhibition by Oxygen The reaction is sensitive to oxygen, which can cause homo-coupling of the terminal alkyne (Glaser coupling). Rigorous degassing is essential.
Low Temperature While some Sonogashira reactions proceed at room temperature, heating may be necessary to drive the reaction to completion.

The Sonogashira coupling is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base.[2] Anhydrous and anaerobic conditions are often required. Newer procedures have been developed that are less sensitive to air and moisture.

Buchwald-Hartwig Amination

Issue: Low yield of the aminated product.

Potential CauseSuggested Solution
Incompatible Base Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base depends on the amine and the substrate.
Ligand Selection The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. A wide variety of ligands have been developed, and screening may be necessary to find the optimal one for your specific substrate and amine.
Solvent Effects Solvents such as toluene, 1,4-dioxane, and THF are commonly used. The polarity and coordinating ability of the solvent can influence the reaction rate and yield.
Amine Reactivity Sterically hindered or electron-deficient amines may require more forcing conditions or specialized catalyst systems.

A general procedure involves placing a palladium source (e.g., Pd(OAc)₂) and a suitable ligand (e.g., BrettPhos) in a reaction flask, followed by the addition of the this compound, the amine, a base, and the solvent. The reaction is then heated under an inert atmosphere until completion.[3]

Visualizing Reaction Workflows and Troubleshooting

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams have been generated.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A This compound E Degas Mixture A->E B Coupling Partner (Boronic Acid, Alkyne, Amine) B->E C Solvent C->E D Base D->E F Add Pd Catalyst & Ligand E->F Inert Atm. G Heat to Reaction Temp. F->G H Monitor Progress (TLC, LC-MS) G->H I Quench Reaction H->I J Extraction I->J K Purification (Chromatography) J->K L Product K->L

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield cluster_inactive Potential Inactivity Issues cluster_decomposition Potential Decomposition Issues Start Low or No Product Check_SM Starting Material Consumed? Start->Check_SM SM_Present Starting Material Remains Check_SM->SM_Present No SM_Absent Starting Material Consumed Check_SM->SM_Absent Yes Inactive_Catalyst Increase Catalyst Loading Use Fresh Catalyst/Ligand SM_Present->Inactive_Catalyst Wrong_Base Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) SM_Present->Wrong_Base Low_Temp Increase Reaction Temperature SM_Present->Low_Temp Bad_Solvent Try Different Solvent (e.g., Dioxane, THF, Toluene) SM_Present->Bad_Solvent Decomposition Check for Side Products (LC-MS, NMR) SM_Absent->Decomposition Temp_Too_High Lower Reaction Temperature Decomposition->Temp_Too_High Oxygen_Present Improve Degassing Procedure Decomposition->Oxygen_Present

References

temperature control in the synthesis of 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-8-iodoquinoxaline. The information is presented in a question-and-answer format to directly address potential issues, with a focus on the critical role of temperature control.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and which steps are most sensitive to temperature fluctuations?

A common and plausible synthetic pathway for this compound involves a multi-step process. The most temperature-sensitive stages are the Sandmeyer reaction for the introduction of the iodine atom and the subsequent chlorination of the quinoxalinone intermediate.

A likely synthetic route is as follows:

  • Formation of 8-aminoquinoxalin-2(1H)-one: This intermediate can be synthesized through the condensation of 1,2,4-triaminobenzene with an appropriate α-keto acid or its ester. This condensation is typically carried out at elevated temperatures to ensure reaction completion.

  • Diazotization and Iodination (Sandmeyer-type Reaction): The 8-amino group is converted to a diazonium salt, which is then displaced by an iodide. Diazotization reactions are highly sensitive to temperature and are almost always performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

  • Chlorination of 8-iodoquinoxalin-2(1H)-one: The final step involves the conversion of the 2-oxo group to a chloro group, typically using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction usually requires heating to proceed at a reasonable rate, but excessive temperatures can lead to side product formation.

Q2: What are the optimal temperature ranges for the key steps in the synthesis of this compound?

Precise optimal temperatures can vary based on the specific reagents and conditions used. However, general guidelines are presented in the table below.

StepReactionReagentsTypical Temperature Range (°C)
1Diazotization8-aminoquinoxalin-2(1H)-one, NaNO₂, HCl0 - 5
2IodinationAryl diazonium salt, KI0 - 25
3Chlorination8-iodoquinoxalin-2(1H)-one, POCl₃70 - 110

Q3: How does temperature affect the yield and purity of the final product?

Temperature has a significant impact on both the yield and purity of this compound. In the diazotization step, temperatures above 5 °C can lead to the decomposition of the diazonium salt, resulting in a lower yield of the desired iodo-intermediate. During the chlorination step, careful temperature control is necessary to balance reaction rate and selectivity. Insufficient heat will result in a slow or incomplete reaction, while excessive heat can promote the formation of undesired byproducts, complicating purification and reducing the overall yield of the pure product.

Troubleshooting Guides

Problem 1: Low yield of 8-iodoquinoxalin-2(1H)-one after the Sandmeyer reaction.

Possible Cause Suggestion
Decomposition of the diazonium salt Ensure the temperature of the reaction mixture is strictly maintained between 0 and 5 °C during the addition of sodium nitrite. Use an ice-salt bath for cooling if necessary.
Incomplete diazotization Check the freshness of the sodium nitrite and ensure the correct stoichiometry is used. The reaction should be stirred for a sufficient amount of time at low temperature to ensure complete formation of the diazonium salt before the addition of the iodide source.
Side reactions of the diazonium salt Add the potassium iodide solution slowly to the diazonium salt solution while maintaining the low temperature. This will minimize side reactions such as the formation of phenols.

Problem 2: Incomplete conversion of 8-iodoquinoxalin-2(1H)-one to this compound.

Possible Cause Suggestion
Insufficient reaction temperature The chlorination with POCl₃ typically requires heating. If the reaction is sluggish, gradually increase the temperature to the recommended range (e.g., 90-110 °C) and monitor the reaction progress by TLC.
Degradation of POCl₃ Use freshly distilled or a new bottle of phosphorus oxychloride. POCl₃ can hydrolyze over time, reducing its reactivity.
Insufficient reaction time Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction by TLC until the starting material is consumed.

Problem 3: Formation of significant amounts of byproducts during chlorination.

Possible Cause Suggestion
Reaction temperature is too high Overheating can lead to the formation of tar and other decomposition products. Reduce the reaction temperature and prolong the reaction time if necessary.
Presence of water Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. The presence of water can lead to the formation of undesired phosphorylated intermediates and other byproducts.[1]
Incorrect stoichiometry of POCl₃ Use the appropriate molar excess of POCl₃. A large excess may lead to more side reactions, while an insufficient amount will result in incomplete conversion.

Experimental Protocols

Protocol 1: Synthesis of 8-iodoquinoxalin-2(1H)-one via Sandmeyer Reaction

  • Diazotization:

    • Dissolve 8-aminoquinoxalin-2(1H)-one in a suitable acidic medium (e.g., a mixture of concentrated HCl and water) and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (KI) in water and cool the solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Collect the precipitate by filtration, wash with cold water and a solution of sodium thiosulfate to remove excess iodine, and then with water again.

    • Dry the crude product under vacuum.

Protocol 2: Synthesis of this compound

  • Chlorination:

    • To a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 8-iodoquinoxalin-2(1H)-one.

    • Carefully add phosphorus oxychloride (POCl₃) in a fume hood.

    • Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with stirring to quench the excess POCl₃.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.

    • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Visualizations

experimental_workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Iodination cluster_step3 Step 3: Chlorination A 8-aminoquinoxalin-2(1H)-one B NaNO2, HCl 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms D Potassium Iodide (KI) C->D Reacts with E 8-iodoquinoxalin-2(1H)-one D->E Forms F POCl3 70-110 °C E->F Reacts with G This compound F->G Forms

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_sandmeyer Troubleshooting Sandmeyer Reaction cluster_chlorination Troubleshooting Chlorination Start Low Yield or Impure Product Q1 Which step shows poor results? Start->Q1 A1 Sandmeyer Reaction Q1->A1 Iodination A2 Chlorination Q1->A2 Chlorination S1 Check Diazotization Temperature (should be 0-5 °C) A1->S1 S2 Verify Reagent Quality (fresh NaNO2) A1->S2 S3 Ensure Slow Addition of KI A1->S3 C1 Adjust Reaction Temperature (70-110 °C) A2->C1 C2 Use Anhydrous Conditions A2->C2 C3 Check POCl3 Quality and Stoichiometry A2->C3

Caption: Troubleshooting logic for the synthesis.

References

Technical Support Center: Managing Air-Sensitive Reactions with 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing air-sensitive reactions involving 2-Chloro-8-iodoquinoxaline. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered an air-sensitive compound?

Q2: What are the potential consequences of exposing this compound to air and moisture during a reaction?

Exposure of this compound and the associated reaction components to air (oxygen) and moisture can lead to several undesirable outcomes:

  • Catalyst Deactivation: Many palladium catalysts used in cross-coupling reactions are sensitive to oxygen. Exposure can lead to the oxidation of the active Pd(0) species to inactive Pd(II) species, thereby quenching the catalytic cycle.

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, are susceptible to oxidation, which can diminish their effectiveness in stabilizing the palladium catalyst and facilitating the reaction.

  • Substrate/Product Degradation: While specific degradation pathways for this compound upon air exposure are not well-documented, related heterocyclic compounds can undergo oxidation or hydrolysis, leading to the formation of undesired byproducts and lowering the yield of the desired product. For instance, hydrolysis could potentially lead to the formation of hydroxyquinoxalines.

  • Inconsistent Reaction Rates: The presence of varying amounts of oxygen and moisture can lead to inconsistent reaction rates and yields, making it difficult to obtain reproducible results.

Q3: What are the key considerations for setting up an air-sensitive reaction with this compound?

To successfully perform air-sensitive reactions with this compound, the following are crucial:

  • Inert Atmosphere: All reactions should be conducted under an inert atmosphere, such as dry nitrogen or argon. This can be achieved using a glovebox or standard Schlenk line techniques.

  • Dry Solvents and Reagents: All solvents must be thoroughly dried and degassed prior to use. Reagents should be dried and stored under an inert atmosphere.

  • Proper Glassware: Use oven-dried or flame-dried glassware to eliminate any adsorbed moisture.

  • Degassing Techniques: Employ appropriate methods to remove dissolved oxygen from reaction mixtures, such as the freeze-pump-thaw technique or by bubbling a stream of inert gas through the solvent.

Troubleshooting Guide

This guide addresses common issues encountered during air-sensitive reactions with this compound, particularly in the context of palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Catalyst Inactivity: The palladium catalyst may have been deactivated by exposure to air.- Ensure all reaction setup and reagent transfers are performed under a strictly inert atmosphere (glovebox or Schlenk line).- Use freshly opened or properly stored catalyst.- Consider using a pre-catalyst that is more air-stable.
Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress by TLC or LC-MS.- Increase the reaction time or temperature if necessary.- Ensure efficient stirring to overcome any mass transfer limitations.
Poor Quality Reagents: Solvents, reagents, or the starting material itself may contain impurities or moisture.- Use freshly distilled and degassed solvents.- Purify reagents if their quality is questionable.- Confirm the purity of your this compound by NMR or other analytical techniques.
Formation of Side Products Side Reactions: Undesired side reactions, such as homocoupling of the boronic acid (in Suzuki reactions) or dehalogenation of the starting material, may be occurring.- Optimize the reaction conditions, including the choice of ligand, base, and solvent.- A different palladium source or ligand may be required to favor the desired cross-coupling pathway.
Degradation of Starting Material or Product: Exposure to air or moisture may be causing degradation.- Re-evaluate and improve your air-free technique throughout the entire experimental procedure, including work-up.
Inconsistent Results Variable Air/Moisture Exposure: Inconsistent exclusion of air and moisture between different experimental runs.- Standardize your experimental setup and procedures for handling air-sensitive components.- Always use the same source and quality of inert gas.
Catalyst/Ligand Inconsistency: Variation in the quality or handling of the catalyst and ligand.- Use the same batch of catalyst and ligand for a series of experiments whenever possible.- Ensure consistent and proper storage of these sensitive reagents.

Experimental Protocols

Below are generalized, detailed methodologies for key air-sensitive experiments involving this compound. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Inert Atmosphere

This protocol outlines a typical setup for a Suzuki-Miyaura cross-coupling reaction to selectively functionalize the C-I bond of this compound. The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the 8-position.[1]

Diagram of Experimental Workflow:

Suzuki_Miyaura_Workflow A 1. Prepare Glassware & Reagents B 2. Assemble Reaction Setup under Inert Gas A->B C 3. Add Reagents to Flask B->C D 4. Degas Reaction Mixture C->D E 5. Add Catalyst and Ligand D->E F 6. Heat and Stir Reaction E->F G 7. Monitor Reaction Progress (TLC/LC-MS) F->G H 8. Quench and Work-up G->H I 9. Purify Product H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Schlenk flask or round-bottom flask with a septum

  • Inert gas (Nitrogen or Argon) supply

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Bubble inert gas through the stirred solution for 15-30 minutes, or use the freeze-pump-thaw method (three cycles).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (and ligand if required).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination under Inert Atmosphere

This protocol describes a general method for the amination of this compound, which would also be expected to occur selectively at the C-I bond.

Diagram of Logical Relationships in Buchwald-Hartwig Amination:

Buchwald_Hartwig_Logic sub This compound + Amine reaction Reaction Mixture (Inert Atmosphere) sub->reaction Reactants cat Palladium Pre-catalyst + Ligand cat->reaction base Base (e.g., NaOtBu) base->reaction solv Anhydrous Solvent solv->reaction product Desired Amino-quinoxaline Product reaction->product Heat

Caption: Key components for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos or SPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

  • Glovebox or Schlenk line setup

Procedure:

  • Preparation (in a glovebox): Weigh this compound (1.0 equiv.), the palladium pre-catalyst, the ligand, and the base into a vial equipped with a stir bar.

  • Reagent Addition: Add the amine (1.1-1.5 equiv.) and the anhydrous, degassed solvent.

  • Sealing: Seal the vial tightly with a screw cap containing a PTFE septum.

  • Reaction: Remove the vial from the glovebox and place it in a preheated aluminum block on a stirrer hotplate. Heat the reaction at the appropriate temperature (typically 80-120 °C) for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Signaling Pathways and Reaction Mechanisms

While this compound is a synthetic building block and not directly involved in biological signaling pathways, it is a key precursor for synthesizing molecules that may interact with such pathways. The primary "pathway" of concern in its use is the catalytic cycle of the cross-coupling reaction itself.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:

Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L_n OA Oxidative Addition Complex Pd0->OA Ar-X TM Transmetalation Intermediate OA->TM Nu-M RE Reductive Elimination Complex TM->RE RE->Pd0 Ar-Nu ArX Ar-X = this compound NuM Nu-M = Organometallic reagent or Amine/Base ArNu Ar-Nu = Coupled Product

Caption: Generalized palladium cross-coupling cycle.

This diagram illustrates the fundamental steps in both Suzuki-Miyaura and Buchwald-Hartwig reactions:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the weaker C-I bond) of this compound to form a Pd(II) complex.

  • Transmetalation (Suzuki) or Ligand Exchange/Deprotonation (Buchwald-Hartwig): The nucleophilic partner (organoboron compound or amine) coordinates to the palladium center.

  • Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.

Understanding this cycle is key to troubleshooting. For example, if the reaction stalls, a likely culprit is the deactivation of the Pd(0) catalyst, preventing the initial oxidative addition step.

References

Technical Support Center: Workup Procedures for 2-Chloro-8-iodoquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 2-chloro-8-iodoquinoxaline. The information is tailored for researchers, scientists, and professionals in drug development.

General Workup Procedure

A general workup procedure for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) involving this compound typically involves an aqueous workup to remove inorganic salts and polar impurities, followed by extraction and chromatographic purification.

Experimental Protocol: General Aqueous Workup
  • Quenching: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., DMF, DMSO, THF, acetone), dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Filtration (Optional): If a significant amount of solid precipitate (e.g., palladium catalyst, inorganic salts) is present, filter the mixture through a pad of Celite®. Wash the filter cake with the same organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Saturated aqueous ammonium chloride (NH₄Cl) solution to quench any remaining organometallic reagents and to help break up emulsions.

    • Water or brine to remove water-soluble byproducts and salts. For reactions involving amines, a dilute acid wash (e.g., 1M HCl) can be used to extract basic impurities. For reactions with acidic byproducts, a wash with a mild base (e.g., saturated aqueous sodium bicarbonate, NaHCO₃) may be beneficial.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guides

This section addresses common issues encountered during the workup of this compound reactions in a question-and-answer format.

Q1: After the aqueous workup, I observe a persistent emulsion. How can I resolve this?

A1: Emulsions are common when working with complex reaction mixtures. Here are several strategies to break them:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.

  • Filtration through Celite®: Pass the entire emulsified mixture through a pad of Celite®.

  • Patience: Allow the mixture to stand undisturbed for an extended period (e.g., overnight).

  • Solvent Addition: Add a small amount of a different organic solvent with a different polarity (e.g., adding some THF to an ethyl acetate/water mixture).

Q2: My crude product is contaminated with palladium catalyst. How can I remove it?

A2: Palladium residues can often be removed through the following methods:

  • Filtration through Celite®: As a first step, filtering the reaction mixture through a pad of Celite® can remove a significant portion of the precipitated palladium.

  • Aqueous Washes: Washing the organic layer with a solution of a chelating agent like aqueous thiourea (5-10% w/v) or a solution of sodium sulfide (Na₂S) can help to sequester the palladium into the aqueous phase. Caution: handle sulfides in a well-ventilated fume hood due to the potential for H₂S gas evolution.

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and stir with activated charcoal for a short period (15-30 minutes). Filter through Celite® to remove the charcoal. Note that this may also lead to some loss of the desired product.

  • Specialized Scavengers: Commercially available silica-based metal scavengers can be effective for removing residual palladium.

Q3: The purification by column chromatography is difficult, and my product co-elutes with impurities. What can I do?

A3: Co-elution can be a significant challenge. Consider the following:

  • Optimize Eluent System: Systematically screen different solvent systems with varying polarities. Using a ternary solvent system (e.g., hexanes/ethyl acetate/dichloromethane) can sometimes improve separation.

  • Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (basic or neutral) or a reverse-phase silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions to be aware of when working with this compound?

A1: In palladium-catalyzed cross-coupling reactions, several side reactions can occur:

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the haloquinoxaline.

  • Dehalogenation: Reduction of the C-Cl or C-I bond, leading to the formation of the corresponding monohalo- or unsubstituted quinoxaline.

  • Hydrolysis of the Chloro Group: The 2-chloro group on the quinoxaline ring can be susceptible to hydrolysis, especially under basic conditions at elevated temperatures, leading to the formation of the corresponding quinoxalin-2-one.

  • Reaction at Both Halogen Sites: Depending on the reaction conditions and the relative reactivity of the C-I and C-Cl bonds, you may get a mixture of mono- and di-substituted products. Generally, the C-I bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Q2: How can I selectively react at the C-8 iodo position while leaving the C-2 chloro group intact?

A2: The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in oxidative addition to palladium(0) is the key to achieving selectivity. To favor mono-substitution at the C-8 position:

  • Use a slight excess (1.0-1.2 equivalents) of the coupling partner.

  • Employ milder reaction conditions (e.g., lower temperature, shorter reaction time).

  • Choose a palladium catalyst system known for its selectivity in cross-coupling reactions of dihaloarenes.

Q3: What is a general protocol for a Suzuki coupling with this compound?

A3: A typical procedure would be:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

  • Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Perform the general aqueous workup as described above.

Data Presentation

The following table summarizes typical conditions and reported yields for palladium-catalyzed cross-coupling reactions on related dihaloheterocyclic systems. This data can serve as a starting point for optimizing reactions with this compound.

Reaction TypeDihaloheterocycle ExampleCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Suzuki 2,6-dichloroquinoxalinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8085
Sonogashira 2,8-diiodopurine derivativePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMFRT92
Buchwald-Hartwig 2,6-dichloroquinoxalineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10095

Note: The yields are for mono-substitution at the more reactive halogen site.

Visualizations

Experimental Workflow for a Typical Cross-Coupling Reaction

experimental_workflow reagents Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base reaction Reaction Setup: - Add reagents to solvent - Degas with inert gas - Heat to desired temperature reagents->reaction 1. Mix workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with aqueous solutions reaction->workup 2. Completion purification Purification: - Dry organic layer - Concentrate solvent - Column chromatography workup->purification 3. Isolate Crude product Pure Product purification->product 4. Purify

Caption: General experimental workflow for cross-coupling reactions.

Logical Relationship for Troubleshooting Palladium Removal

palladium_removal start Crude Product with - Palladium Contamination celite Filter through Celite® start->celite Initial Step aq_wash Aqueous Wash with - Chelating Agent (e.g., Thiourea) celite->aq_wash If still contaminated charcoal Activated Charcoal - Treatment aq_wash->charcoal Alternative/Additional Step end Palladium-Free - Product aq_wash->end scavenger Silica-based - Metal Scavenger charcoal->scavenger For trace amounts scavenger->end Final Purification

Caption: Troubleshooting flowchart for palladium catalyst removal.

Validation & Comparative

biological activity of 2-Chloro-8-iodoquinoxaline vs other quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Biological Activity of Quinoxaline Derivatives

The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring. Halogenation, in particular, has been shown to play a crucial role in enhancing the therapeutic properties of these compounds.

While data on 2-Chloro-8-iodoquinoxaline is sparse, the known activities of other halogenated and substituted quinoxalines suggest that it could possess significant biological effects. The presence of a chlorine atom at the C-2 position and an iodine atom at the C-8 position may confer unique properties. For instance, various 2-chloro-substituted quinoxalines have been investigated as key intermediates in the synthesis of novel bioactive molecules.[1][2] Furthermore, the introduction of different functional groups on the quinoxaline scaffold has led to the development of potent inhibitors of various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[5][6][7][8][9]

Below is a summary of the biological activities of several quinoxaline derivatives, providing a comparative context for the potential of this compound.

Compound/Derivative ClassBiological ActivityKey Findings
2,3-Disubstituted Quinoxalines Antibacterial, AntifungalSymmetrically disubstituted quinoxalines displayed the most significant antibacterial activity. Some derivatives showed a broad antimicrobial spectrum.[1][2]
Quinoxaline-based C-2 Amine Analogues Broad-spectrum antibacterialOne potent compound demonstrated strong inhibitory effects against various bacterial strains with low cytotoxicity. Its mechanism involves compromising the bacterial cell membrane.[10]
2-Alkylcarbonyl & 2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxides AnticancerAnticancer activity was dependent on the substituents on the carbonyl group, with some compounds showing high potency against leukemia cell lines.[11]
3-Arylamino-quinoxaline-2-carboxamides AnticancerA lead compound inhibited the PI3K-Akt-mTOR pathway, activated the p53 signaling pathway, and induced apoptosis in cancer cells.[8]
Oxiranyl-Quinoxaline Derivatives AntiproliferativeDerivatives bearing an oxirane ring showed antiproliferative properties against neuroblastoma cell lines.[12]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline Anticancer (Colorectal)Exhibited remarkable cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[13][14]

Experimental Protocols

The evaluation of the biological activity of quinoxaline derivatives involves a range of standardized experimental protocols.

In Vitro Anticancer Activity Evaluation

A common method to assess the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[14]

  • Cell Culture : Human cancer cell lines (e.g., HCT116 for colon cancer, HepG2 for liver cancer, MCF-7 for breast cancer) are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.[13][15] The cells are maintained in a humidified atmosphere at 37°C with 5% CO2.

  • Cell Seeding : Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The synthesized quinoxaline compounds are dissolved in a suitable solvent like DMSO and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.

  • MTT Assay : After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few more hours, during which viable cells convert the yellow MTT into purple formazan crystals.

  • Data Analysis : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[15]

Antibacterial Screening

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[16]

  • Bacterial Strains : A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are used.[16][17]

  • Inoculum Preparation : Bacterial strains are cultured in a suitable broth medium (e.g., Nutrient Broth) to a specific turbidity, which corresponds to a known bacterial concentration. This is then diluted to prepare the working inoculum.[16]

  • Serial Dilution : The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation : Each well is inoculated with the prepared bacterial suspension.

  • Incubation : The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. A standard antibiotic (e.g., Gentamycin) is used as a positive control.[16]

Another common method is the agar well diffusion method .[18]

  • Agar Plate Preparation : A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes.

  • Bacterial Inoculation : A standardized inoculum of the test bacteria is uniformly spread over the surface of the agar.

  • Well Creation : Wells of a specific diameter are created in the agar using a sterile borer.

  • Compound Application : A defined volume of the test compound solution (dissolved in a solvent like DMSO) is added to each well.

  • Incubation : The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement : The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Signaling Pathway

Many quinoxaline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target.[5][6][7][8][9] Dysregulation of this pathway is a common event in many types of cancer.[5]

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K inhibit Quinoxaline->mTORC2 inhibit Quinoxaline->mTORC1 inhibit

Caption: Quinoxalines inhibit the PI3K/Akt/mTOR pathway.

This diagram illustrates how quinoxaline derivatives can dually inhibit PI3K and mTOR, thereby blocking downstream signaling that promotes cancer cell growth and survival.

References

Spectroscopic Analysis for Structural Confirmation of 2-Chloro-8-iodoquinoxaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative spectroscopic analysis for the structural confirmation of 2-Chloro-8-iodoquinoxaline, a halogenated quinoxaline derivative of interest to researchers, scientists, and drug development professionals. By presenting a combination of predicted data for the target compound alongside experimental data for structurally similar alternatives, this document serves as a valuable resource for the structural elucidation of this and related heterocyclic compounds.

Comparative Spectroscopic Data

The structural confirmation of this compound can be achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the limited availability of direct experimental data for this compound, this guide presents a comparative analysis including predicted data for the target compound and experimental data for relevant alternatives: 2-chloroquinoxaline and 2,3-dichloroquinoxaline.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrum (m/z)IR Spectrum (cm⁻¹)
This compound (Predicted) H-3: ~8.7, H-5: ~8.2 (d), H-6: ~7.6 (t), H-7: ~8.4 (d)C-2: ~151, C-3: ~143, C-4a: ~140, C-5: ~132, C-6: ~130, C-7: ~142, C-8: ~95, C-8a: ~148M⁺: 290, [M-Cl]⁺: 255, [M-I]⁺: 163C=N stretch: ~1610-1550, C-Cl stretch: ~800-600, C-I stretch: ~600-500, Aromatic C-H stretch: ~3100-3000
2-Chloroquinoxaline [1][2]H-3: 8.78 (s), H-5,8: 8.07-7.75 (m), H-6,7: 8.07-7.75 (m)Data not readily available in search results.M⁺: 164, [M-Cl]⁺: 129[2]Data not readily available in search results.
2,3-Dichloroquinoxaline [3]H-5,8: 8.00 (m), H-6,7: 7.81 (m)[3]C-2,3: 144.3, C-4a,8a: 140.4, C-5,8: 130.8, C-6,7: 129.7M⁺: 198, [M-Cl]⁺: 163, [M-2Cl]⁺: 128Data not readily available in search results.

Note: Predicted data for this compound is based on established substituent effects on the quinoxaline ring system. Chemical shifts are referenced to TMS (Tetramethylsilane).

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound like this compound.

workflow Workflow for Structural Confirmation of this compound synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms ir IR Spectroscopy (FTIR) purification->ir analysis Data Analysis and Comparison with Alternatives nmr->analysis ms->analysis ir->analysis confirmation Structural Confirmation analysis->confirmation

A typical experimental workflow for compound characterization.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol (for Heterocyclic Aromatic Compounds):

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The solvent should be chosen based on the solubility of the compound and its residual peak should not obscure important signals.

  • Instrument Setup: The experiment is performed on a 300, 400, or 500 MHz NMR spectrometer. Standard acquisition parameters are used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform on the FID to obtain the spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the proton environment and connectivity.

¹³C NMR Spectroscopy Protocol (for Heterocyclic Aromatic Compounds):

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The experiment is run on an NMR spectrometer equipped with a broadband probe. A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

  • Data Acquisition: A larger number of scans is usually necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

  • Analysis: Identify the number of unique carbon atoms and their chemical shifts to determine the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Protocol (for Halogenated Aromatic Compounds):

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or a dilute solution in a volatile solvent can be injected.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to identify characteristic losses of substituents (e.g., Cl, I) and structural fragments, which aids in confirming the molecular structure.

Infrared (IR) Spectroscopy

Solid-State FTIR (ATR) Protocol (for Organic Compounds):

  • Sample Preparation: Place a small amount of the finely ground solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the interferogram over a specified number of scans.

  • Data Processing: The interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

  • Analysis: Identify the characteristic absorption bands for functional groups (e.g., C=N, C-Cl, C-I, aromatic C-H) to confirm their presence in the molecule. The fingerprint region (below 1500 cm⁻¹) provides a unique pattern for the overall molecular structure.

References

A Comparative Guide to Catalysts for the Cross-Coupling of 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of dihalogenated heterocycles is a cornerstone of modern synthetic chemistry, enabling the rapid diversification of molecular scaffolds for applications in medicinal chemistry and materials science. 2-Chloro-8-iodoquinoxaline is a valuable building block, offering two distinct reaction handles for sequential cross-coupling reactions. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for regioselective functionalization, which can often be controlled by the judicious choice of catalyst. This guide provides a comparative overview of catalytic systems for the cross-coupling of this compound, with a focus on achieving site-selectivity.

Data Presentation: Catalyst Performance in Selective Cross-Coupling

The selective cross-coupling of this compound hinges on exploiting the higher reactivity of the C-I bond over the C-Cl bond. However, catalyst systems can be tuned to favor reaction at either position. Below is a summary of expected outcomes based on analogous systems in the literature, particularly the catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.

Target PositionCoupling TypeCatalyst SystemLigand TypeExpected Outcome
C-8 (Iodo) SonogashiraPd(PPh₃)₄ or PdCl₂(PPh₃)₂/CuIMonodentate PhosphineHigh selectivity for coupling at the C-I bond.
C-8 (Iodo) Suzuki-MiyauraPd(PPh₃)₄ or PdCl₂(dppf)Monodentate or Bidentate PhosphinePreferential coupling at the more reactive C-I bond.
C-8 (Iodo) Buchwald-HartwigPd₂(dba)₃ / XantphosBulky Bidentate PhosphineSelective amination at the C-I position.
C-2 (Chloro) SonogashiraPd₂(dba)₃/Xantphos or Pd(PCy₃)₂Cl₂/CuIBidentate or Electron-Rich Monodentate PhosphinePotential to switch selectivity to the C-Cl bond, especially after C-8 is functionalized or under forcing conditions.
C-2 (Chloro) Suzuki-MiyauraPd(t-Bu₃P)₂ or other electron-rich catalystsBulky, Electron-Rich Monodentate PhosphineCoupling at the less reactive C-Cl bond, typically requiring more forcing conditions than for the C-I bond.
C-2 (Chloro) Buchwald-HartwigPd₂(dba)₃ / BrettPhos or RuPhosBulky, Electron-Rich Phosphine LigandsAmination at the C-Cl position, often requiring higher temperatures and longer reaction times.

Experimental Workflow

The general workflow for a selective cross-coupling reaction of this compound is depicted below. This process involves the careful selection of a catalyst and reaction conditions to target a specific halogen site.

G cluster_reactants Reactants cluster_catalysis Catalytic System This compound This compound Reaction_Setup Reaction Setup (Inert Atmosphere) This compound->Reaction_Setup Coupling_Partner Coupling Partner (e.g., Alkyne, Boronic Acid, Amine) Coupling_Partner->Reaction_Setup Catalyst Palladium Pre-catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) Catalyst->Reaction_Setup Ligand Phosphine Ligand (e.g., PPh3, Xantphos) Ligand->Reaction_Setup Base Base (e.g., K3PO4, Et3N) Base->Reaction_Setup Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Setup Heating Heating (e.g., 80-120 °C) Reaction_Setup->Heating Workup_Purification Workup and Purification Heating->Workup_Purification Product Selectively Functionalized Quinoxaline Workup_Purification->Product

Caption: General workflow for the selective cross-coupling of this compound.

Signaling Pathways of Catalytic Cycles

The mechanisms of the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions proceed through a series of well-defined steps involving the palladium catalyst. Understanding these catalytic cycles is crucial for optimizing reaction conditions and predicting outcomes.

G cluster_sonogashira Sonogashira Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination S_Pd0 Pd(0)Ln S_OA Oxidative Addition (R-X) S_Pd0->S_OA S_PdII R-Pd(II)-X S_OA->S_PdII S_TM Transmetalation (from Cu-Alkyne) S_PdII->S_TM S_Cu_Cycle Copper Cycle: Cu(I)-Alkyne formation S_Cu_Cycle->S_TM S_PdII_Alkyne R-Pd(II)-Alkyne S_TM->S_PdII_Alkyne S_RE Reductive Elimination S_PdII_Alkyne->S_RE S_RE->S_Pd0 Regeneration S_Product R-Alkyne Product S_RE->S_Product Su_Pd0 Pd(0)Ln Su_OA Oxidative Addition (R-X) Su_Pd0->Su_OA Su_PdII R-Pd(II)-X Su_OA->Su_PdII Su_TM Transmetalation (R'-B(OR)2) Su_PdII->Su_TM Su_PdII_R R-Pd(II)-R' Su_TM->Su_PdII_R Su_RE Reductive Elimination Su_PdII_R->Su_RE Su_RE->Su_Pd0 Regeneration Su_Product R-R' Product Su_RE->Su_Product B_Pd0 Pd(0)Ln B_OA Oxidative Addition (R-X) B_Pd0->B_OA B_PdII R-Pd(II)-X B_OA->B_PdII B_Amine_Coord Amine Coordination B_PdII->B_Amine_Coord B_Deprotonation Deprotonation B_Amine_Coord->B_Deprotonation B_Amido R-Pd(II)-NR'R'' B_Deprotonation->B_Amido B_RE Reductive Elimination B_Amido->B_RE B_RE->B_Pd0 Regeneration B_Product R-NR'R'' Product B_RE->B_Product

Caption: Catalytic cycles for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions.

Experimental Protocols

The following are representative experimental protocols for the selective cross-coupling of this compound, adapted from procedures for analogous dihalogenated heterocycles.

Selective Sonogashira Coupling at the C-8 Position

This protocol is designed to selectively functionalize the C-I bond.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • Copper(I) iodide (CuI) (0.1 equiv)

    • Triethylamine (Et₃N) (3.0 equiv)

    • Anhydrous toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₄, and CuI.

    • Add anhydrous toluene, followed by the terminal alkyne and triethylamine via syringe.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite and wash with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 2-chloro-8-alkynylquinoxaline.

Selective Suzuki-Miyaura Coupling at the C-8 Position

This protocol targets the more reactive C-I bond for C-C bond formation.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • PdCl₂(dppf) (0.05 equiv)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • 1,4-Dioxane and water (4:1 mixture)

  • Procedure:

    • In a reaction vessel, combine this compound, the arylboronic acid, PdCl₂(dppf), and K₃PO₄.

    • Degas the vessel by evacuating and backfilling with an inert gas three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 90 °C and stir for the required time (monitor by TLC or LC-MS).

    • After completion, cool the mixture to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the 2-chloro-8-arylquinoxaline.

Selective Buchwald-Hartwig Amination at the C-8 Position

This procedure is for the selective formation of a C-N bond at the C-8 position.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.025 equiv)

    • Xantphos (0.05 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Add this compound and the amine.

    • Add anhydrous toluene and seal the tube.

    • Heat the reaction mixture to 100-110 °C with stirring until the starting material is consumed (as monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography to give the desired 8-amino-2-chloroquinoxaline.

Note: The subsequent functionalization of the C-2 chloro position would typically require more forcing conditions, such as higher temperatures, longer reaction times, and the use of more electron-rich and bulky phosphine ligands to facilitate the oxidative addition to the stronger C-Cl bond. The choice of catalyst for the second coupling step should be made based on the nature of the substituent introduced at the C-8 position to avoid potential side reactions.

Assessing the Purity of Synthesized 2-Chloro-8-iodoquinoxaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comparative framework for assessing the purity of 2-Chloro-8-iodoquinoxaline, a halogenated quinoxaline derivative of interest in medicinal chemistry. We will explore common analytical techniques, compare it with alternative quinoxaline-based compounds, and provide detailed experimental protocols.

Introduction to this compound and its Alternatives

This compound is a disubstituted quinoxaline, a class of heterocyclic compounds known for a wide range of biological activities, including potential as kinase inhibitors in cancer therapy. The precise arrangement and nature of substituents on the quinoxaline core are crucial for its biological function and safety profile. Impurities, even in trace amounts, can lead to erroneous biological data and potential toxicity.

For the purpose of this guide, we will compare the purity assessment of this compound with two alternative quinoxaline-based kinase inhibitors:

  • 2-Chloroquinoxaline: The parent compound without the iodo-substituent.

  • 2-Chloro-8-nitroquinoxaline: A related compound with a nitro group instead of iodine at the 8-position.

Key Analytical Techniques for Purity Assessment

A multi-pronged approach is essential for the robust assessment of chemical purity. The most common and effective techniques for compounds like this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) to determine the purity level.[2]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for separating the main compound from impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can help in identifying impurities by their mass-to-charge ratio.

  • Melting Point Analysis: A simple and effective method to get a preliminary indication of purity. Impurities tend to lower and broaden the melting point range.

Comparative Data of this compound and Alternatives

The following table summarizes the available and expected physicochemical and spectral data for this compound and its selected alternatives. This data serves as a benchmark for evaluating the purity of a newly synthesized batch.

PropertyThis compound (Expected)2-Chloroquinoxaline2-Chloro-8-nitroquinoxaline2-Chloro-7-iodoquinoxaline (Analogue)
Molecular Formula C₈H₄ClIN₂C₈H₅ClN₂[3]C₈H₄ClN₃O₂[4]C₈H₄ClIN₂[1]
Molecular Weight 290.49 g/mol 164.59 g/mol [3]209.59 g/mol [4]290.49 g/mol [1]
Melting Point Not available34-37 °CNot availableNot available
¹H NMR (Expected δ, ppm) Aromatic protons expected in the range of 7.5-8.5 ppm.Aromatic protons resonate at δ 7.8–8.3 ppm.[1]Aromatic protons expected to be significantly deshielded due to the nitro group.Aromatic protons resonate at δ 7.8–8.3 ppm.[1]
¹³C NMR (Expected δ, ppm) Aromatic carbons expected in the range of 120-150 ppm.Not availableNot availableNot available
Mass Spectrum (m/z) Expected molecular ion peak at ~290.Molecular ion peak at ~164.Molecular ion peak at ~209.Molecular ion peak at ~290.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable purity data.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment

This protocol is a general guideline and may require optimization for specific equipment and batches of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Start with 95% water / 5% acetonitrile.

    • Ramp to 5% water / 95% acetonitrile over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) Protocol for Purity Assessment

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the same compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).

    • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing:

    • Carefully integrate the signals of the analyte and the internal standard. Choose well-resolved signals that are representative of each molecule.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Initial Purification cluster_purity_assessment Purity Assessment cluster_data_analysis Data Analysis & Comparison cluster_outcome Outcome Synthesis Synthesize this compound Purification Initial Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC qNMR qNMR Analysis Purification->qNMR MS Mass Spectrometry Purification->MS MP Melting Point Purification->MP Compare Compare with Reference Data HPLC->Compare qNMR->Compare MS->Compare MP->Compare Decision Purity Acceptable? Compare->Decision Proceed Proceed to Further Studies Decision->Proceed Yes Repurify Further Purification Decision->Repurify No

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate Quinoxaline Quinoxaline Derivative (e.g., this compound) Quinoxaline->RTK Inhibition ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Generalized signaling pathway showing the inhibitory action of quinoxaline derivatives on Receptor Tyrosine Kinases.

Conclusion

The purity of a synthesized compound is paramount for the integrity of research and the safety of potential therapeutics. For this compound, a combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment. While specific experimental data for this compound is scarce, a comparative approach using data from close analogues provides a solid foundation for analysis. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to ensure the quality and reliability of their synthesized quinoxaline derivatives.

References

comparing the efficacy of 2-Chloro-8-iodoquinoxaline derivatives as anticancer agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as anticancer agents is of particular interest. This guide provides a comparative overview of the efficacy of substituted quinoxaline derivatives, with a focus on their cytotoxic effects against various cancer cell lines. While specific data on 2-Chloro-8-iodoquinoxaline derivatives is limited in the current literature, this guide presents data on analogous compounds to provide a framework for evaluation.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative quinoxaline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 3-phenyl-2-oxo-quinoxaline derivativeHCT-116 (Colon)26.75 ± 3.50[1]
Compound B Imidazo[1,2-a]quinoxaline derivative (1A2)MCF-7 (Breast)4.33 - 6.11[2]
Compound C Imidazo[1,2-a]quinoxaline derivative (1A2)HCT-116 (Colon)4.33 - 6.11[2]
Compound D Quinoxaline derivative (IV)PC-3 (Prostate)2.11[3]
Compound E Quinoxaline derivative (III)PC-3 (Prostate)4.11[3]
Doxorubicin Standard ChemotherapeuticHCT-116 (Colon)10.25 (µg/mL)[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine the anticancer efficacy of quinoxaline derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[4][5][6][7]

Apoptosis Detection by Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. The Annexin V-FITC/PI assay is a common method to detect apoptotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of quinoxaline derivatives for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample. In the context of anticancer drug evaluation, it can be used to measure the levels of proteins involved in apoptosis, such as caspases and Bcl-2 family proteins.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against apoptosis-related proteins (e.g., Caspase-3, Bcl-2, BAX), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.

G General Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Assays cluster_1 Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Cell Viability Annexin V/PI Assay Annexin V/PI Assay Compound Treatment->Annexin V/PI Assay Apoptosis Western Blot Western Blot Compound Treatment->Western Blot Protein Expression IC50 Determination IC50 Determination MTT Assay->IC50 Determination Quantification of Apoptosis Quantification of Apoptosis Annexin V/PI Assay->Quantification of Apoptosis Protein Level Analysis Protein Level Analysis Western Blot->Protein Level Analysis Efficacy Comparison Efficacy Comparison IC50 Determination->Efficacy Comparison Mechanism of Action Mechanism of Action Quantification of Apoptosis->Mechanism of Action Protein Level Analysis->Mechanism of Action Lead Compound Identification Lead Compound Identification Mechanism of Action->Lead Compound Identification

Caption: General workflow for screening the anticancer efficacy of novel compounds.

G Hypothetical Signaling Pathway for Quinoxaline-Induced Apoptosis cluster_0 Mitochondrial Pathway Quinoxaline Derivative Quinoxaline Derivative Topoisomerase II Inhibition Topoisomerase II Inhibition Quinoxaline Derivative->Topoisomerase II Inhibition binds DNA Damage DNA Damage Topoisomerase II Inhibition->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Bcl-2 Downregulation Bcl-2 Downregulation p53 Activation->Bcl-2 Downregulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax Upregulation->Mitochondrial Outer\nMembrane Permeabilization Bcl-2 Downregulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A potential signaling cascade initiated by quinoxaline derivatives.

References

Validating the Structure of 2-Chloro-8-iodoquinoxaline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography and other common spectroscopic methods for the structural validation of 2-Chloro-8-iodoquinoxaline, a quinoxaline derivative of interest in medicinal chemistry.

The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. Therefore, rigorous structural analysis is paramount. While X-ray crystallography stands as the gold standard for determining the three-dimensional structure of a molecule in the solid state, a multi-technique approach is often necessary for comprehensive characterization. This guide will compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing insights into their respective strengths and limitations in the context of small molecule characterization.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for structure validation depends on several factors, including the nature of the sample, the information required, and the availability of instrumentation. The following table summarizes the key aspects of X-ray crystallography, NMR spectroscopy, and Mass Spectrometry for the structural elucidation of this compound.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms (1D & 2D NMR), chemical environment of nuclei, solution-state conformationMolecular weight, elemental composition, fragmentation patterns
Sample Requirements Single, high-quality crystalSoluble sample in a suitable deuterated solventSmall sample amount, can be in solid or solution
Strengths Unambiguous determination of absolute stereochemistry and solid-state conformationProvides detailed information about the molecular framework and dynamic processes in solutionHigh sensitivity, provides accurate molecular weight and formula
Limitations Crystal growth can be challenging; structure may not represent the solution-state conformationCan be complex to interpret for large molecules; may not provide information on absolute stereochemistryDoes not provide information on the 3D arrangement of atoms or stereochemistry

Experimental Protocols

X-ray Crystallography

The definitive determination of the crystal structure of this compound would involve the following general steps:

  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents and solvent systems would be screened to find optimal conditions.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates.[2][3]

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.

  • Data Acquisition: A series of NMR experiments are performed, including:

    • ¹H NMR: Provides information about the number, environment, and coupling of hydrogen atoms.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.[4]

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei and are used to piece together the molecular structure by identifying neighboring atoms.[4]

  • Spectral Interpretation: The chemical shifts, integration of signals, and coupling patterns in the various NMR spectra are analyzed to deduce the complete chemical structure of the molecule.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Impact (EI).

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed. The molecular ion peak provides the molecular weight of the compound, and high-resolution mass spectrometry can be used to determine the elemental composition.[4] The fragmentation pattern can provide clues about the molecule's structure.

Logical Workflow for Structure Validation

The following diagram illustrates a typical workflow for the structural validation of a new chemical entity like this compound, integrating the discussed techniques.

cluster_0 Initial Characterization cluster_2 Definitive Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS NMR NMR Spectroscopy - 1H, 13C, 2D NMR - Connectivity Purification->NMR Crystal_Growth Crystal Growth MS->Crystal_Growth Confirms Mass for Crystallization Structure_Validation Final Structure Validation MS->Structure_Validation NMR->Crystal_Growth Informs Purity for Crystallization NMR->Structure_Validation Xray Single Crystal X-ray Diffraction Crystal_Growth->Xray Xray->Structure_Validation

Caption: Workflow for the synthesis and structural validation of this compound.

References

A Comparative Guide to the Reaction Kinetics of 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the kinetic profiles of 2-Chloro-8-iodoquinoxaline in two major classes of chemical reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (NAS). Due to the absence of specific published kinetic data for this exact molecule, this comparison is built upon established principles of chemical reactivity and experimental data from closely related quinoxaline and dihaloarene systems.

The this compound molecule features two distinct reactive sites for these transformations: the C-Cl bond at the 2-position and the C-I bond at the 8-position. Their reactivity is governed by the nature of the halogen, its position on the electron-deficient quinoxaline ring system, and the chosen reaction mechanism.

Data Presentation: Comparative Reactivity

The kinetic behavior of this compound is best understood by comparing the propensity of its two carbon-halogen bonds to react under different conditions.

Table 1: Comparison of C-Cl and C-I Bond Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki-Miyaura or Sonogashira couplings, proceed via an oxidative addition step. The rate of this step is highly dependent on the carbon-halogen bond strength, which dictates the overall reaction kinetics.

FeatureC-I Bond (at C8)C-Cl Bond (at C2)Kinetic Implication
Bond Dissociation Energy LowerHigherThe C-I bond is weaker and breaks more easily, leading to a faster rate of oxidative addition.
Relative Reactivity HighLowFor PPh₃-based palladium catalysts, the general order of reactivity is I > Br >> Cl.[1]
Reaction Selectivity Preferred siteDisfavored siteIn dihaloarenes, selective coupling at the iodo-position can be achieved while leaving the chloro-position intact.[2]
Typical Temperature Room Temperature to Mild HeatingHigher Temperatures (e.g., >80°C)Kinetic control allows for selective reactions at the C-I position by maintaining lower temperatures.[3]
Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is favored on electron-deficient aromatic rings, like quinoxaline. The reaction rate is influenced by the stability of the intermediate (Meisenheimer complex) and the electronegativity of the leaving group.

FeatureC-Cl Bond (at C2)C-I Bond (at C8)Kinetic Implication
Ring Position Activation Highly ActivatedModerately ActivatedThe C2 position is para to a ring nitrogen, providing strong activation and stabilization for the SNAr intermediate.[4][5]
Leaving Group Ability GoodModerateWhile iodide is a better leaving group in SN1/SN2, in SNAr the rate-determining step is often nucleophilic attack. Chlorine's higher electronegativity makes the attached carbon more electrophilic.[6]
Overall Reactivity Preferred siteDisfavored siteSNAr reactions on halo-quinoxalines preferentially occur at the 2-position due to electronic activation.[4]
Typical Conditions Moderate TemperaturesRequires Harsher ConditionsThe electronic activation at C2 allows for substitution under milder conditions compared to other positions.

Experimental Protocols

Protocol 1: Kinetic Monitoring of a Selective Suzuki-Miyaura Coupling

This protocol is designed to measure the reaction rate at the more reactive C-I bond while leaving the C-Cl bond intact.

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, combine this compound (1.0 eq), an arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.02 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Standard: Add a degassed solvent mixture (e.g., Toluene/H₂O) and an internal standard (e.g., dodecane) for chromatographic analysis.

  • Initiation and Sampling: Place the reaction vessel in a pre-heated oil bath at a controlled temperature (e.g., 50°C). Start a timer and immediately withdraw the first sample (t=0).

  • Time Points: Withdraw aliquots (e.g., 0.1 mL) at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • Quenching: Each aliquot is immediately quenched by adding it to a vial containing cold ethyl acetate and a small amount of water.

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the mono-coupled product over time.

  • Data Processing: Plot the concentration of the reactant versus time. The initial rate can be determined from the slope of this curve.

Protocol 2: Kinetic Monitoring of Nucleophilic Aromatic Substitution

This protocol measures the rate of substitution at the C-Cl position.

  • Reaction Setup: In a sealed vial, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.

  • Reagent Addition: Add a nucleophile (e.g., morpholine, 3.0 eq) and an internal standard.

  • Initiation and Sampling: Place the vial in a pre-heated block at a controlled temperature (e.g., 100°C). Withdraw samples at set time intervals.

  • Analysis: Dilute each sample with a suitable solvent (e.g., acetonitrile/water) and analyze via HPLC to monitor the disappearance of the starting material and the appearance of the 2-substituted product.

  • Data Processing: Determine the reaction order and rate constant by plotting the natural logarithm of the reactant concentration versus time (for a pseudo-first-order reaction).

Mandatory Visualizations

G cluster_setup Reaction Setup cluster_run Kinetic Run cluster_analysis Analysis S1 Prepare Reactants: - this compound - Coupling Partner / Nucleophile - Catalyst & Base (if needed) - Internal Standard S2 Add Degassed Solvent S1->S2 R1 Place in Heated Bath (Start Timer, t=0) S2->R1 R2 Withdraw Aliquot at Time 't' R1->R2 R3 Quench Reaction R2->R3 R3->R2 Repeat for multiple time points A1 Analyze via GC or HPLC R3->A1 A2 Plot [Reactant] vs. Time A1->A2 A3 Determine Initial Rate or Rate Constant A2->A3

Caption: Experimental workflow for a typical kinetics study.

G cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_nas Nucleophilic Aromatic Substitution (SNAr) C_Start This compound C_React Pd(0) Catalyst Low Temperature (e.g., < 80°C) C_Start->C_React Oxidative Addition at C-I is faster C_Prod 2-Chloro-8-(aryl)quinoxaline (Selective C-I Coupling) C_React->C_Prod N_Start This compound N_React Nucleophile (Nu-) Polar Solvent (e.g., DMSO) N_Start->N_React Attack at activated C2 position is favored N_Prod 2-(Nu)-8-iodoquinoxaline (Selective C-Cl Substitution) N_React->N_Prod

Caption: Logical comparison of reaction site selectivity.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-I pd2 Ar-Pd(II)(I)L₂ oa->pd2 tm Transmetalation pd2->tm R-B(OH)₂ pd2_r Ar-Pd(II)(R)L₂ tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regeneration prod Ar-R re->prod

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

comparative cytotoxicity of 2-Chloro-8-iodoquinoxaline and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Performance and Experimental Data for Researchers and Drug Development Professionals

Quinoxaline scaffolds are a prominent feature in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including significant potential as anticancer agents.[1][2] These heterocyclic compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the inhibition of key enzymes involved in cell proliferation and survival, like VEGFR-2, topoisomerase II, and EGFR, as well as the induction of apoptosis.[2][3][4] This guide provides a comparative overview of the cytotoxic activity of several quinoxaline derivatives against various cancer cell lines, supported by experimental data and detailed protocols. While specific data for 2-Chloro-8-iodoquinoxaline and its direct derivatives is not extensively available in the compared literature, this guide focuses on structurally related quinoxaline compounds to provide a valuable comparative context for researchers.

Comparative Cytotoxicity Data

The cytotoxic effects of various quinoxaline derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the tables below. These values provide a quantitative measure of the cytotoxic potency of each compound.

Table 1: Cytotoxicity (IC50 in µM) of Quinoxaline Derivatives Against Various Cancer Cell Lines

Compound ID/NameHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)PC-3 (Prostate)Reference Drug (IC50 in µM)
Compound 6c 4.283.57--Doxorubicin: Not specified in this study
Compound 7a 9.317.57--Doxorubicin: Not specified in this study
Compound 7d 5.624.18--Doxorubicin: Not specified in this study
Compound 7e 6.154.83--Doxorubicin: Not specified in this study
Compound 7f 4.713.92--Doxorubicin: Not specified in this study
Compound VIId 7.8>5020.3-Doxorubicin: Not specified in this study
Compound VIIIa 15.612.39.8-Doxorubicin: Not specified in this study
Compound VIIIc 2.5915.2-Doxorubicin: Not specified in this study
Compound XVa 4.45.310.1-Doxorubicin: Not specified in this study
Compound III ---4.11Doxorubicin: Not specified in this study
Compound IV ---2.11Doxorubicin: Not specified in this study
Compound 25d -4.15.2-Sorafenib: 2.17 (MCF-7), 3.51 (HepG2)[3]
Compound 25e -6.87.4-Sorafenib: 2.17 (MCF-7), 3.51 (HepG2)[3]
Compound 25i -8.29.1-Sorafenib: 2.17 (MCF-7), 3.51 (HepG2)[3]
Compound 27e -10.311.7-Sorafenib: 2.17 (MCF-7), 3.51 (HepG2)[3]

Data compiled from multiple sources.[3][4][5][6]

Table 2: Cytotoxicity of Benzo[g]quinoxaline Derivatives Against MCF-7 Breast Cancer Cells

Compound IDIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
2 17.242.01
3 2.892.01
4 16.222.01
5 32.142.01
9 8.842.01

Data from a study on benzo[g]quinoxaline derivatives.[7]

Table 3: Cytotoxicity of Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione Against Various Cancer Cell Lines

Cell LineCompound 10 IC50 (µM)Adriamycin IC50 (µM)Cis-platin IC50 (µM)
MKN 45 (Gastric) 0.0730.122.67

Data highlighting a particularly potent quinoxaline derivative.[1]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a standard procedure for determining the cytotoxic effects of compounds on cultured cell lines.[8][9]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (quinoxaline derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (cells in medium only).

    • Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of the purple formazan solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • The cell viability is calculated as a percentage of the control (untreated cells).

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives exert their cytotoxic effects through various signaling pathways. A common mechanism is the induction of apoptosis, or programmed cell death.[4][10] Another significant mechanism is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2, which are crucial for tumor angiogenesis.[3][5][11]

Apoptosis Induction Pathway

Many quinoxaline derivatives have been shown to induce apoptosis in cancer cells.[4][12] This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases (e.g., Caspase-3 and -9) that execute cell death.[3][4]

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Quinoxaline Quinoxaline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinoxaline->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Quinoxaline->Bax Upregulates Mitochondrion Mitochondrial Membrane Permeabilization Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by quinoxaline derivatives.

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in the MTT cytotoxicity assay.

mtt_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Cell Adhesion) seed_cells->incubate_24h add_compounds Add Quinoxaline Derivatives (Varying Concentrations) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h (Treatment) add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 2-4h (Formazan Formation) add_mtt->incubate_4h solubilize Add Solubilization Solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

References

Benchmarking Synthesis Routes to 2-Chloro-8-iodoquinoxaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proposed synthetic routes to 2-Chloro-8-iodoquinoxaline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a direct, one-pot synthesis in the current literature, this document outlines and evaluates plausible multi-step pathways. The comparison focuses on reaction yields, reagent accessibility, and the robustness of the proposed chemical transformations. All quantitative data is summarized for clarity, and detailed experimental protocols for key steps are provided to support further research and development.

Comparative Analysis of Synthetic Pathways

Two primary retrosynthetic approaches have been identified for the synthesis of this compound. The first involves the initial formation of the quinoxaline core followed by sequential halogenation. The second, and more strategically sound approach, involves the construction of the quinoxaline ring from a pre-halogenated precursor. This guide will focus on the latter, as it offers greater control over regioselectivity.

The proposed and most viable synthetic route is a two-step process:

  • Step 1: Synthesis of 8-iodoquinoxalin-2(1H)-one via condensation of 3-iodo-1,2-diaminobenzene with a suitable C2 synthon.

  • Step 2: Chlorination of 8-iodoquinoxalin-2(1H)-one to yield the final product, this compound.

A summary of the anticipated yields and key reaction parameters for this route is presented in the table below. It is important to note that while these steps are based on well-established chemical transformations, the specific application to these exact substrates may require optimization.

StepReactionStarting MaterialsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Condensation3-iodo-1,2-diaminobenzene, Glyoxylic acid monohydrateEthanol/WaterReflux4~85
2Chlorination8-iodoquinoxalin-2(1H)-onePhosphorus oxychloride (POCl₃)TolueneReflux3~90

Experimental Protocols

The following are detailed experimental protocols for the proposed two-step synthesis of this compound.

Step 1: Synthesis of 8-iodoquinoxalin-2(1H)-one

This procedure is adapted from analogous syntheses of substituted quinoxalin-2(1H)-ones from o-phenylenediamines.

Materials:

  • 3-iodo-1,2-diaminobenzene

  • Glyoxylic acid monohydrate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-iodo-1,2-diaminobenzene (1.0 eq) in a 1:1 mixture of ethanol and water.

  • To this solution, add glyoxylic acid monohydrate (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, the product is expected to precipitate from the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 8-iodoquinoxalin-2(1H)-one.

Step 2: Chlorination of 8-iodoquinoxalin-2(1H)-one to this compound

This protocol is based on standard procedures for the conversion of 2-hydroxy-N-heterocycles to their 2-chloro analogues.

Materials:

  • 8-iodoquinoxalin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

  • To a suspension of 8-iodoquinoxalin-2(1H)-one (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (3.0 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux and maintain for 3 hours. The reaction should be monitored by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Visualizing the Synthetic Pathway

The logical flow of the proposed synthesis is depicted in the following diagram.

Synthesis_Pathway A 3-iodo-1,2- diaminobenzene C 8-iodoquinoxalin-2(1H)-one A->C Condensation (Ethanol/Water, Reflux) B Glyoxylic acid monohydrate B->C D This compound C->D Chlorination (Toluene, Reflux) POCl3 POCl3 POCl3->D

Caption: Proposed two-step synthesis of this compound.

Alternative Synthetic Considerations

An alternative approach to the target molecule would involve the direct halogenation of a pre-formed quinoxaline core. For instance, direct iodination of quinoxalin-2(1H)-one at the 8-position followed by chlorination at the 2-position. However, this route presents significant challenges in controlling the regioselectivity of the iodination step, as multiple positions on the benzene ring are susceptible to electrophilic attack. The C-H functionalization of quinoxalin-2(1H)-ones has been more extensively studied at the C3 position. Therefore, the pathway commencing with a pre-iodinated phenylenediamine is recommended for its superior control and predictability.

The logical relationship of this alternative, though less favorable, route is outlined below.

Alternative_Pathway A Quinoxalin-2(1H)-one B 8-iodoquinoxalin-2(1H)-one A->B Iodination (Regioselectivity issues) C This compound B->C Chlorination Iodinating_Agent Iodinating Agent (e.g., NIS, I2) Iodinating_Agent->B Chlorinating_Agent Chlorinating Agent (e.g., POCl3) Chlorinating_Agent->C

Caption: Alternative synthesis with potential regioselectivity challenges.

Comparative Analysis of 2-Chloro-8-iodoquinoxaline Analogs in Kinase Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the quinoxaline scaffold represents a privileged structure in the design of novel kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Chloro-8-iodoquinoxaline analogs, offering insights into their potential as targeted therapeutic agents. While specific data on this compound analogs remains limited in publicly available research, this guide draws upon established knowledge of related quinoxaline derivatives to infer potential SAR trends and provides a framework for future investigation.

Introduction to Quinoxaline-Based Kinase Inhibitors

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their ability to act as ATP-competitive inhibitors of various protein kinases has made them a focal point in the development of targeted cancer therapies. The core quinoxaline structure serves as a versatile scaffold that can be extensively modified to achieve desired potency and selectivity against specific kinase targets.

The this compound Scaffold: A Focus on Halogenation

The introduction of halogen atoms into the quinoxaline ring system is a common strategy to modulate the physicochemical and pharmacological properties of the resulting analogs. The chloro group at the 2-position and the iodo group at the 8-position are expected to significantly influence the molecule's interaction with the kinase active site. The chlorine atom can act as a hydrogen bond acceptor and its substitution pattern is crucial for activity. The bulky and lipophilic iodine atom at the 8-position can explore hydrophobic pockets within the ATP-binding site, potentially enhancing binding affinity and selectivity.

Inferred Structure-Activity Relationship (SAR) of this compound Analogs

Based on the broader understanding of quinoxaline-based kinase inhibitors, we can infer the following SAR trends for this compound analogs. It is crucial to note that these are projections and require experimental validation.

Table 1: Inferred Structure-Activity Relationship of this compound Analogs

PositionSubstitutionInferred Effect on ActivityRationale
2 Chloro Essential for Activity The chloro group is a key feature in many quinoxaline-based inhibitors, often involved in crucial interactions within the kinase hinge region. Modifications at this position are likely to significantly impact potency.
8 Iodo Potentially Enhances Potency and Selectivity The iodine atom can occupy hydrophobic pockets, leading to increased van der Waals interactions and potentially improved affinity and selectivity for specific kinases.
3 Various SubstituentsModulates Potency and Selectivity Substitution at this position with different aryl, alkyl, or amino groups can fine-tune the inhibitor's interaction with the solvent-exposed region of the active site, impacting both potency and the kinase selectivity profile.
6, 7 Small Electron-withdrawing or -donating groupsFine-tunes Electronic Properties Substituents at these positions can influence the overall electron density of the quinoxaline ring, which may affect the strength of interactions with the target kinase.

Comparative Kinase Inhibition Profile (Hypothetical)

To illustrate the potential of this scaffold, the following table presents hypothetical IC50 values for a series of this compound analogs against a panel of relevant kinases. This data is for illustrative purposes only and is intended to guide future experimental work.

Table 2: Hypothetical Kinase Inhibition Profile of this compound Analogs (IC50 in nM)

CompoundR (at position 3)Kinase AKinase BKinase C
1a -H500750>1000
1b -Phenyl150200800
1c -4-Methoxyphenyl80120650
1d -4-Chlorophenyl120180700
1e -Morpholino250400>1000
Reference Inhibitor -5090500

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate assessment of the biological activity of novel compounds. Below are standard methodologies for key experiments in the evaluation of kinase inhibitors.

General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • ADP Detection: After incubation, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is subsequently used to generate a luminescent signal via a luciferase reaction.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Visualizing the Path Forward: A Proposed Research Workflow

The following diagram illustrates a logical workflow for the systematic investigation of this compound analogs.

G Workflow for SAR Studies of this compound Analogs cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 In Vivo Studies A Library Design of this compound Analogs B Chemical Synthesis and Purification A->B C Primary Kinase Screening B->C D IC50 Determination for Hit Kinases C->D E Cell-based Proliferation Assays D->E F SAR Analysis E->F G In Silico Modeling (Docking) F->G H ADME/Tox Profiling G->H I Pharmacokinetic Studies H->I J Xenograft Efficacy Models I->J

Caption: A proposed workflow for the design, synthesis, and evaluation of this compound analogs as kinase inhibitors.

Conclusion and Future Directions

While the direct experimental data on this compound analogs is not yet widely available, the foundational knowledge of quinoxaline chemistry and SAR provides a strong basis for their investigation as potent and selective kinase inhibitors. The proposed workflow offers a systematic approach to explore this promising chemical space. Further research focusing on the synthesis and rigorous biological evaluation of a focused library of these analogs is warranted to unlock their full therapeutic potential. The insights gained from such studies will be invaluable for the drug discovery community in the ongoing quest for novel and effective cancer therapies.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Chloro-8-iodoquinoxaline, a halogenated heterocyclic compound. Adherence to these protocols is crucial to mitigate risks and ensure compliance with safety regulations.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, a fully buttoned lab coat, nitrile rubber gloves (double gloving may be appropriate), and ANSI-approved chemical splash goggles or a face shield.[1][2] All handling of this substance and its waste should be conducted within a certified chemical fume hood.[2][3]

Hazard Classification of Related Compounds

To underscore the potential risks, the following table summarizes the hazard classifications for similar chemical structures. This data should be considered as a proxy for assessing the hazards of this compound.

Hazard StatementClassificationSource Compound Example(s)
Toxic if swallowedAcute toxicity, Oral (Category 3)Clioquinol, 2-Chloroquinoxaline
Causes skin irritationSkin irritation (Category 2)2-Chloroquinoxaline
Causes serious eye irritation/damageEye irritation (Category 2A) / Eye Damage (Category 1)2-Chloroquinoxaline, a substituted quinoxaline
May cause respiratory irritationSTOT - single exposure (Category 3)2-Chloroquinoxaline
Suspected of causing cancerCarcinogenicity (Category 2)A substituted quinoxaline
Suspected of damaging fertility or the unborn childReproductive toxicity (Category 2)A substituted quinoxaline

Note: This table is a summary of hazards associated with structurally similar compounds and should be used as a precautionary guide.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical and must be handled as regulated chemical waste.[3] Do not dispose of this compound down the drain or in regular trash.[2][4]

Experimental Protocol for Waste Segregation and Collection:

  • Designate a Waste Container: Select a clearly labeled, compatible waste container with a secure, tight-fitting lid.[5] Polyethylene containers are often suitable for halogenated solvent waste.[2]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and any solvents used.[3][5] Avoid using abbreviations or chemical formulas on the primary label.[5]

  • Waste Segregation: It is crucial to keep halogenated waste separate from non-halogenated waste streams.[3][6] Mixing these wastes increases disposal costs and complexity.[6] Also, keep this waste stream separate from acidic or alkaline wastes, heavy metals, and other reactive chemicals.[3]

  • Collection:

    • For solid waste (e.g., contaminated filter paper, gloves), carefully place it into the designated solid waste container.

    • For liquid waste (e.g., solutions containing the compound), pour it into the designated liquid waste container.

    • All waste transfer and commingling of halogenated solvent waste must be conducted in an operating chemical fume hood.[3]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3] This area should be a cool, dry, and well-ventilated space, away from incompatible materials.[2][7] The container should be stored in secondary containment to prevent spills.[3]

  • Disposal Request: Once the container is three-quarters full, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a certified hazardous waste disposal contractor.[3]

Emergency Procedures for Spills

In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1] For small spills, contain the leak and absorb the material with an inert absorbent.[3][8] Place the absorbent material in a sealed, labeled bag and dispose of it as hazardous waste.[3] For larger spills, evacuate the area and contact your institution's emergency response team.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Full PPE: Lab Coat, Gloves, Goggles B Handle in Chemical Fume Hood A->B C Generate Solid or Liquid Waste containing this compound B->C F Transfer Waste to Container (Solid or Liquid) C->F D Select Labeled, Compatible 'Halogenated Waste' Container E Segregate from Non-Halogenated and other Reactive Wastes D->E E->F G Securely Seal Container F->G H Store in Designated Satellite Accumulation Area with Secondary Containment G->H I Contact EH&S or Certified Waste Disposal Service for Pickup H->I

Disposal workflow for this compound.

By following these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling 2-Chloro-8-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment:

Compounds structurally related to 2-Chloro-8-iodoquinoxaline are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Some may be toxic if swallowed.[5] Therefore, it is crucial to minimize exposure by using appropriate personal protective equipment and handling the compound in a controlled environment.

Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[1][5] A chemical fume hood is highly recommended to minimize the inhalation of dust or vapors.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][6]

Personal Protective Equipment (PPE):

The following table summarizes the recommended personal protective equipment for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety glasses with side shields or chemical safety goggles.[5][7] A face shield may be necessary for splash protection.[5][7][8]To protect against flying particles and chemical splashes.
Hands Chemical-resistant gloves (e.g., nitrile).[7]Gloves must be inspected before use and changed immediately if contaminated.
Body Laboratory coat.[7]To protect the skin and personal clothing from contamination.
Respiratory N95 respirator or higher.[9]Required when engineering controls are insufficient or when handling fine powders that can be inhaled.
Feet Closed-toe shoes.[7]To protect feet from spills.

Operational Plan for Handling:

A systematic approach is essential for safely handling this compound from receipt to disposal. The following workflow diagram illustrates the key steps.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) for analogous compounds B Don appropriate Personal Protective Equipment (PPE) A->B C Prepare work area in a chemical fume hood B->C D Carefully weigh and handle the solid compound C->D E Avoid generating dust F Perform experimental work D->F G Decontaminate work surfaces F->G H Segregate and label all waste (solid and liquid) G->H I Dispose of waste as hazardous material according to institutional and local regulations H->I J Remove and properly dispose of contaminated PPE I->J K Wash hands thoroughly J->K

Caption: A workflow for the safe handling of this compound.

Spill and Emergency Procedures:

  • Spills: In case of a spill, evacuate the area and prevent the spread of dust.[5] Clean up the spill using appropriate absorbent materials and place the waste in a sealed container for disposal.[5]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for chemical waste disposal.[1][10] Do not dispose of this material down the drain.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.